molecular formula C7H2BrN3S B1382305 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile CAS No. 1331742-86-9

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Cat. No.: B1382305
CAS No.: 1331742-86-9
M. Wt: 240.08 g/mol
InChI Key: ORLZWSSVSNUQAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS RN: 1331742-86-9) is a high-purity chemical building block designed for advanced research and development, particularly in the field of organic electronic materials. This compound features a benzothiadiazole (BTD) core, a well-established electron-accepting unit in organic chemistry, which is functionalized with both bromine and nitrile groups . The presence of these functional groups makes it a versatile intermediate for constructing complex π-conjugated molecular systems through cross-coupling reactions (e.g., Suzuki, Stille) and nucleophilic substitutions . Researchers primarily utilize this compound and its derivatives in the synthesis of organic semiconductors, non-fullerene acceptors for bulk-heterojunction solar cells, and emitters for organic light-emitting diodes (OLEDs) . The electron-deficient nature of the BTD core, when incorporated into larger structures, helps in tuning the HOMO-LUMO energy levels of the material, which is a critical parameter for optimizing charge transport and light-absorption/emission properties in electronic devices . This product is supplied with a guaranteed purity of >96.0% (by GC) and has a melting point of 258-262 °C . It is intended for research applications only and is not approved for use in humans, animals, or as a food additive.

Properties

IUPAC Name

4-bromo-2,1,3-benzothiadiazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrN3S/c8-5-2-1-4(3-9)6-7(5)11-12-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLZWSSVSNUQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331742-86-9
Record name 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Key Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS No. 1331742-86-9), a pivotal heterocyclic building block in the fields of materials science and medicinal chemistry. The unique electronic properties of the 2,1,3-benzothiadiazole core, further modulated by the presence of both an electron-withdrawing nitrile group and a synthetically versatile bromine atom, make this compound a subject of significant interest. This document will detail its physicochemical properties, outline robust synthetic strategies, explore its applications in organic electronics, and provide essential safety and handling protocols. The content herein is intended for researchers, chemists, and professionals in drug development and materials science, offering both foundational knowledge and practical insights to leverage the potential of this versatile molecule.

Introduction: The Strategic Importance of Substituted Benzothiadiazoles

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of functional organic materials due to its inherent electron-deficient nature, high photostability, and rigid, planar structure.[1] These characteristics are fundamental to creating materials with tailored electronic and photophysical properties. The strategic functionalization of the BT core allows for precise tuning of its frontier molecular orbitals (HOMO/LUMO levels), which is critical for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[2][3]

This compound emerges as a particularly valuable derivative. The molecule's architecture is defined by two key functional groups that impart distinct and complementary functionalities:

  • The Cyano Group (-CN) at the 4-position: As a potent electron-withdrawing group, the nitrile functionality significantly lowers the LUMO energy level of the BT core. This enhances the electron-accepting capability of the molecule, a crucial feature for n-type semiconductors and acceptor materials in donor-acceptor (D-A) systems.[2]

  • The Bromo Group (-Br) at the 7-position: The bromine atom serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and direct arylation reactions.[2][4] This allows for the straightforward introduction of diverse aromatic or heterocyclic moieties, enabling the construction of extended π-conjugated systems and complex molecular architectures.

This dual functionality provides chemists and materials scientists with a powerful platform for molecular engineering, enabling the systematic modification of electronic properties, absorption spectra, and solid-state packing to optimize device performance.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective application.

General Properties

The key identifying information and physical properties of the compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1331742-86-9[4][5][6][7][8]
Molecular Formula C₇H₂BrN₃S[6][7]
Molecular Weight 240.08 g/mol [6][7]
IUPAC Name 4-Bromo-2,1,3-benzothiadiazole-7-carbonitrile[6]
Appearance White to light yellow or light orange powder/crystal[5]
Purity Typically >96.0% (GC)[5][8]
Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two adjacent protons on the benzene ring.

  • ¹³C NMR: Signals would be expected for the seven distinct carbon atoms, including the nitrile carbon (δ ~115-120 ppm) and the aromatic carbons, with those directly attached to the electron-withdrawing groups and heteroatoms shifted accordingly.

  • IR Spectroscopy: Key vibrational bands would include a sharp peak for the C≡N stretch (around 2220-2240 cm⁻¹) and characteristic peaks for the C=C and C=N stretching of the aromatic heterocyclic system.

Synthesis and Reaction Mechanisms

The synthesis of this compound is not explicitly detailed in the available literature. However, a logical and robust synthetic pathway can be devised based on established methodologies for the functionalization of the benzothiadiazole core. The most common precursor for asymmetrically substituted BT derivatives is 4,7-dibromo-2,1,3-benzothiadiazole.

Synthesis of the Key Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

The synthesis of 4,7-dibromo-2,1,3-benzothiadiazole is a well-documented, multi-step process that begins with commercially available starting materials.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Step 1: Synthesis of 2,1,3-Benzothiadiazole

  • In a well-ventilated fume hood, dissolve o-phenylenediamine in a suitable solvent such as dichloromethane.

  • Slowly add thionyl chloride (SOCl₂) to the solution at a controlled temperature (e.g., 0 °C).

  • After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by TLC.

  • Upon completion, quench the reaction and purify the product to yield 2,1,3-benzothiadiazole.

Step 2: Bromination to 4,7-Dibromo-2,1,3-benzothiadiazole

  • Place the synthesized 2,1,3-benzothiadiazole into a round-bottomed flask.

  • Add hydrobromic acid (HBr, 48%) to dissolve the starting material.[11]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (Br₂) in HBr dropwise.[11]

  • After the addition, allow the reaction to stir at room temperature for several hours, followed by refluxing for approximately 6 hours.[11]

  • Cool the reaction mixture. An orange solid precipitate should form.

  • Quench the excess bromine by adding a saturated solution of sodium bisulfite (NaHSO₃).[11]

  • Filter the solid product, wash thoroughly with deionized water, and dry. Recrystallization from a solvent like ethanol can be performed for further purification.[11]

Causality and Self-Validation: The use of HBr as a solvent and reagent facilitates the electrophilic aromatic substitution by activating the bromine. The reaction progress can be monitored by the disappearance of the starting material spot on a TLC plate. The final product's identity and purity should be confirmed by melting point analysis and NMR spectroscopy, which should show a single peak in the ¹H NMR spectrum due to the symmetrical nature of the molecule.[9]

Proposed Synthesis of this compound

With 4,7-dibromo-2,1,3-benzothiadiazole in hand, the final step involves a selective nucleophilic substitution or cyanation reaction to replace one of the bromine atoms with a nitrile group. A Rosenmund-von Braun reaction or a palladium-catalyzed cyanation would be the most logical approaches.

Proposed Protocol: Palladium-Catalyzed Cyanation

  • In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole, a cyanide source (e.g., zinc cyanide, Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., dppf).

  • Add a dry, degassed solvent such as DMF or DMAc.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours to days, monitoring the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with a suitable solvent, and wash with an aqueous solution (e.g., ammonium chloride or EDTA solution) to remove metal salts.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography to isolate this compound.

Causality and Self-Validation: The palladium catalyst facilitates the oxidative addition to one of the C-Br bonds, followed by transmetalation with the cyanide source and reductive elimination to form the C-CN bond. The reaction will likely yield a mixture of the desired monosubstituted product, the disubstituted product, and unreacted starting material. Careful monitoring and chromatographic purification are crucial. The final product must be validated via NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Applications in Research and Development

The unique electronic structure of this compound makes it a highly valuable building block, primarily in the field of organic electronics.

Organic Solar Cells (OSCs)

The compound is an ideal precursor for synthesizing non-fullerene acceptors (NFAs). The electron-deficient BT-nitrile core can be coupled with various electron-rich donor units via the bromine handle. This D-A-D or A-D-A molecular design strategy is fundamental for creating NFAs with:

  • Broad and Strong Absorption: By carefully selecting the donor unit, the absorption spectrum can be tuned to cover a wider range of the solar spectrum.

  • Optimized Energy Levels: The strong electron-accepting nature of the BT-nitrile unit helps to achieve a low LUMO level, which is essential for efficient charge separation at the donor-acceptor interface.

  • High Charge Carrier Mobility: The planar BT core promotes intermolecular π-π stacking, facilitating efficient charge transport in the solid state.

The related compound, 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, is already established as a key intermediate for high-performance NFAs, underscoring the potential of the nitrile analogue.[4]

G cluster_0 Synthesis of NFA Precursor cluster_1 NFA Synthesis & OSC Application Start 4,7-Dibromo-BT Cyanation Palladium-Catalyzed Cyanation Start->Cyanation Product 7-Bromo-BT-4-CN (Target Compound) Cyanation->Product Coupling Suzuki/Stille Coupling (with Donor Unit) Product->Coupling NFA Non-Fullerene Acceptor (NFA) Coupling->NFA OSC Organic Solar Cell (Active Layer) NFA->OSC

Caption: Workflow for the application of 7-Bromo-BT-4-CN in organic solar cells.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the BT core is used to construct host materials, electron-transporting materials, and thermally activated delayed fluorescence (TADF) emitters. The 7-bromo-4-carbonitrile derivative can be used to synthesize materials where:

  • The strong electron-withdrawing character helps in designing materials with deep HOMO levels for better charge injection/blocking.

  • The rigid structure contributes to high thermal stability and good film-forming properties.

  • The versatile bromine handle allows for the attachment of other functional groups to fine-tune the emission color, quantum efficiency, and charge transport properties.[2][4]

Medicinal Chemistry

While specific applications of this particular molecule in drug discovery are not well-documented, the broader benzothiazole and benzothiadiazole families are recognized as "privileged structures" in medicinal chemistry.[12] They are present in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The functional groups on this compound could be exploited to develop novel therapeutic agents, with the BT-nitrile core acting as a bioisostere or a scaffold for interacting with biological targets.

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

Hazard Identification:

  • GHS Classification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4). It is also known to cause skin irritation and serious eye irritation.[6][9]

  • Hazard Statements: H302, H312, H315, H319, H332.[9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[5]

  • Handling: Avoid breathing dust, fumes, or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5]

  • First Aid:

    • If Swallowed: Call a poison center or doctor. Rinse mouth.[6]

    • If on Skin: Wash with plenty of water.[6]

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[6]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

This compound stands out as a strategically designed molecular building block. The orthogonal reactivity of its bromo and cyano functionalities provides a robust platform for the synthesis of advanced functional materials. Its primary utility lies in the development of next-generation organic electronics, where its strong electron-accepting nature and synthetic versatility are paramount. As research into non-fullerene acceptors and novel OLED materials continues to accelerate, the demand for well-designed, high-purity intermediates like this compound is expected to grow, solidifying its role as a key enabler of technological innovation.

References

An In-depth Technical Guide to the Physicochemical Properties of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, a key heterocyclic building block in the development of advanced materials and potential therapeutic agents. The 2,1,3-benzothiadiazole scaffold is a well-established electron-deficient system, and its strategic functionalization with a bromine atom and a cyano group imparts a unique combination of reactivity and electronic characteristics. This document delves into the synthesis, and the electronic, and spectroscopic properties of this compound, offering insights for its application in organic electronics and drug discovery. The methodologies for its characterization, including spectroscopic and electrochemical analyses, are also detailed to provide a practical framework for researchers.

Introduction: The Versatility of the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the design of functional organic materials due to its inherent electron-deficient nature. This property arises from the fusion of a benzene ring with an electron-withdrawing thiadiazole ring. The introduction of additional electron-withdrawing groups, such as a cyano group, further enhances this electron-accepting character, making BTD derivatives highly valuable in applications ranging from organic light-emitting diodes (OLEDs) and organic solar cells to fluorescent probes.

This compound emerges as a particularly interesting derivative. The presence of a bromine atom at the 7-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the cyano group at the 4-position modulates the electronic properties and can participate in various chemical transformations. This guide will elucidate the key physicochemical attributes of this molecule, providing a foundational understanding for its strategic deployment in research and development.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C7H2BrN3SPubChem[1]
Molecular Weight 240.08 g/mol PubChem[1]
CAS Number 1331742-86-9TCI Chemicals[2]
Appearance White to light yellow/orange powder/crystalTCI Chemicals[2]
Melting Point 258-262 °CTCI Chemicals[2]
Purity >96.0% (GC)TCI Chemicals[2]
Computed XLogP3 2.2PubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be strategically approached from the readily available precursor, 4,7-dibromo-2,1,3-benzothiadiazole. The following proposed synthesis involves a nucleophilic aromatic substitution reaction to introduce the cyano group.

Proposed Synthetic Workflow

Synthesis_Workflow start 4,7-dibromo-2,1,3-benzothiadiazole reagent Copper(I) Cyanide (CuCN) in DMF start->reagent Cyanation product This compound reagent->product purification Purification (Column Chromatography) product->purification Spectroscopy_Workflow sample Sample Preparation (Dilute Solution) uv_vis UV-Vis Spectroscopy (Absorption Spectrum) sample->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectrum) sample->fluorescence data_analysis Data Analysis (λmax, Stokes Shift, Quantum Yield) uv_vis->data_analysis fluorescence->data_analysis

References

Introduction: The Strategic Importance of a Core Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in materials science and drug development. Its core structure, the 2,1,3-benzothiadiazole (BTD) unit, is a well-established electron-deficient (acceptor) moiety.[1] The strategic placement of a bromine atom and a cyano group imparts dual functionality. The bromine atom serves as a versatile handle for post-synthetic modification, typically via palladium-catalyzed cross-coupling reactions, while the strongly electron-withdrawing cyano group further tunes the molecule's electronic properties.[2][3] This unique combination makes this compound an invaluable building block for constructing complex conjugated molecules used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1][2]

This guide provides a comprehensive overview of a robust and widely applicable synthetic pathway to this target molecule, grounded in established chemical principles. We will delve into the causality behind procedural choices, provide detailed experimental protocols, and offer insights gleaned from practical application in the field.

Retrosynthetic Analysis: A Logic-Driven Approach

A logical retrosynthetic analysis of the target molecule reveals a multi-step pathway originating from simple, commercially available precursors. The primary disconnection strategy involves the conversion of the cyano group back to a bromine atom, a common transformation, which simplifies the target to the highly symmetric and well-documented intermediate, 4,7-dibromo-2,1,3-benzothiadiazole. This intermediate can be further traced back to the parent heterocycle, 2,1,3-benzothiadiazole, which itself is readily synthesized from o-phenylenediamine.

G Target This compound Intermediate2 4,7-Dibromo-2,1,3-benzothiadiazole Target->Intermediate2 Nucleophilic Aromatic Substitution (Rosenmund–von Braun Reaction) Intermediate1 2,1,3-Benzothiadiazole Intermediate2->Intermediate1 Electrophilic Bromination StartingMaterial o-Phenylenediamine Intermediate1->StartingMaterial Ring Formation / Cyclization G cluster_0 Rosenmund–von Braun Mechanism A 4,7-Dibromo-BTD C Intermediate Complex A->C + CuCN B [Cu(CN)₂]⁻ complex B->C Attack on Cu-complexed BTD D 7-Bromo-BTD-4-carbonitrile + CuBr + CN⁻ C->D Reductive Elimination

References

Unveiling the Spectroscopic Signature of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Versatile Heterocycle

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a halogenated heterocyclic compound of significant interest in the fields of materials science and medicinal chemistry. Its rigid, electron-deficient benzothiadiazole core, functionalized with a bromine atom and a cyano group, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for the synthesis of advanced organic materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The bromine atom serves as a versatile handle for cross-coupling reactions, allowing for the introduction of diverse functionalities, while the nitrile group can participate in various chemical transformations and influences the molecule's electronic nature. A thorough understanding of its spectral properties is paramount for its effective utilization and for the quality control of its synthesis and subsequent applications.

Molecular Structure and Key Spectroscopic Correlations

The foundational step in interpreting spectral data is a clear understanding of the molecule's structure and the expected electronic environment of each atom.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei provide detailed information about their local electronic environments.

¹H NMR Spectroscopy: Probing the Aromatic Protons

The ¹H NMR spectrum of this compound is expected to be simple, exhibiting signals only in the aromatic region. The two protons on the benzene ring, H-5 and H-6, will appear as an AX or AB spin system, depending on the magnitude of the difference in their chemical shifts relative to their coupling constant. Given the electron-withdrawing nature of the benzothiadiazole ring, the nitrile group, and the bromine atom, these protons are expected to be deshielded and resonate at a relatively high frequency (downfield).

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-58.10 - 8.20d~8.0Proximity to the electron-withdrawing nitrile group at C-4 causes significant deshielding.
H-67.90 - 8.00d~8.0Influenced by the adjacent bromine atom at C-7 and the overall electron-deficient aromatic system.

The predicted chemical shifts are based on the analysis of 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde, where the corresponding protons appear in a similar region[1]. The replacement of the aldehyde with a nitrile is expected to have a comparable deshielding effect on the adjacent H-5 proton.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The proton-decoupled ¹³C NMR spectrum will reveal all seven carbon atoms in the molecule. The chemical shifts will be influenced by hybridization, substitution, and the electronic effects of neighboring atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-CN115 - 118Characteristic chemical shift for a nitrile carbon.
C-4110 - 115Shielded due to the ipso-position of the nitrile group.
C-5132 - 135Aromatic CH carbon, deshielded by the adjacent nitrile group.
C-6130 - 133Aromatic CH carbon.
C-7120 - 125Shielded due to the ipso-position of the bromine atom.
C-3a150 - 155Quaternary carbon of the benzothiadiazole ring, adjacent to nitrogen.
C-7a152 - 157Quaternary carbon of the benzothiadiazole ring, adjacent to nitrogen.

The quaternary carbons of the benzothiadiazole ring (C-3a and C-7a) are expected to be the most deshielded due to their direct attachment to electronegative nitrogen atoms. The nitrile carbon (C-CN) will have a characteristic chemical shift in the 115-118 ppm range. The predictions for the aromatic carbons are based on the known substituent effects of bromine and nitrile groups on a benzene ring, and by comparison with the aldehyde analogue[1].

Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Expected Mass Spectrometric Data:

For this compound (C₇H₂BrN₃S), the exact mass can be calculated. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak in the mass spectrum will appear as a characteristic doublet (M⁺ and M+2⁺) of nearly equal intensity.

  • Calculated Exact Mass for C₇H₂⁷⁹BrN₃S: 238.9207 Da

  • Calculated Exact Mass for C₇H₂⁸¹BrN₃S: 240.9187 Da

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of small, stable neutral molecules or radicals. Potential fragmentation pathways could include the loss of HCN, Br•, or S. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.

Experimental Protocols: A Guide to Data Acquisition

To obtain high-quality spectral data for this compound, the following experimental protocols are recommended.

NMR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6). prep2 Transfer the solution to a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the magnetic field for optimal homogeneity. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transformation to the raw data. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the residual solvent peak. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

References

An In-depth Technical Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Core Component in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, a key heterocyclic building block in the development of high-performance organic electronic materials. The document delves into the molecule's core structural features, its synthesis and reactivity, and its pivotal role in the advancement of organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique electronic properties of this versatile compound.

Introduction: The Significance of the Benzothiadiazole Core

The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of functional organic materials.[1][2] Its inherent electron-deficient nature, arising from the fused electron-withdrawing thiadiazole ring, makes it an excellent acceptor unit in donor-acceptor (D-A) type architectures.[3] This electronic characteristic is fundamental to the performance of organic semiconductors, which rely on the efficient separation and transport of charge carriers.[4] The introduction of bromine and cyano substituents onto the BT core, as in this compound, further modulates its electronic properties, offering a powerful tool for the fine-tuning of materials for specific applications in organic electronics.[3]

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the chemical formula C₇H₂BrN₃S.[5] Its structure is characterized by a planar benzothiadiazole core, which promotes π-π stacking in the solid state, a crucial factor for efficient charge transport in organic semiconductor devices.

PropertyValueSource
IUPAC Name 4-bromo-2,1,3-benzothiadiazole-7-carbonitrile[5]
CAS Number 1331742-86-9[5]
Molecular Formula C₇H₂BrN₃S[5]
Molecular Weight 240.08 g/mol [5]
SMILES C1=C(C2=NSN=C2C(=C1)Br)C#N

dot

Caption: 2D chemical structure of this compound.

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, data for the related precursor, 4,7-dibromo-2,1,3-benzothiadiazole, confirms the planarity of the benzothiadiazole ring system.[6] This planarity is essential for facilitating intermolecular interactions that are critical for charge mobility in organic semiconductor films.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a multi-step process starting from 2,1,3-benzothiadiazole. The key steps involve the dibromination of the benzothiadiazole core, followed by a selective cyanation reaction.

Synthesis of the Precursor: 4,7-Dibromo-2,1,3-benzothiadiazole

The precursor, 4,7-dibromo-2,1,3-benzothiadiazole, is synthesized by the bromination of 2,1,3-benzothiadiazole. A common method involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or a mixture of bromine and hydrobromic acid.[1][7]

dot

G start 2,1,3-Benzothiadiazole reagents Br2, HBr or NBS, H2SO4 start->reagents intermediate 4,7-Dibromo-2,1,3-benzothiadiazole reagents->intermediate Bromination

Caption: Synthetic route to 4,7-Dibromo-2,1,3-benzothiadiazole.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole [7]

  • Dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid under a nitrogen atmosphere.

  • Add N-bromosuccinimide portion-wise to the stirred solution at 60 °C.

  • Maintain the reaction at this temperature for 12 hours.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash thoroughly with deionized water, methanol, and n-hexane.

  • Dry the resulting solid to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

Synthesis of this compound

The conversion of 4,7-dibromo-2,1,3-benzothiadiazole to the target molecule involves a selective nucleophilic substitution of one of the bromine atoms with a cyanide group. This is typically achieved using a metal cyanide, such as copper(I) cyanide, in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures.[8]

dot

G start 4,7-Dibromo-2,1,3-benzothiadiazole reagents CuCN, DMF start->reagents product This compound reagents->product Cyanation

Caption: Synthetic route to this compound.

Proposed Experimental Protocol: Synthesis of this compound [8]

  • To a solution of 4,7-dibromo-2,1,3-benzothiadiazole in anhydrous DMF, add copper(I) cyanide.

  • Degas the reaction mixture with an inert gas (e.g., argon) and heat to 140-150 °C.

  • Stir the reaction at this temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Reactivity

The reactivity of this compound is dominated by the presence of the bromine atom, which serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3][9] This allows for the facile introduction of a wide range of aryl, heteroaryl, and acetylenic moieties, enabling the construction of complex conjugated molecules with tailored optoelectronic properties. The electron-withdrawing nature of both the benzothiadiazole core and the cyano group makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Organic Electronics

The unique electronic structure of this compound makes it a highly valuable building block for a variety of organic electronic devices.

Organic Photovoltaics (OPVs)

In the field of OPVs, this molecule is a precursor for the synthesis of non-fullerene acceptors (NFAs).[9] By utilizing the bromine atom for cross-coupling reactions, it can be incorporated into larger conjugated systems. The strong electron-accepting nature of the cyanobenzothiadiazole unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting NFA, which is crucial for achieving a high open-circuit voltage (Voc) in a solar cell.

dot

G start 7-Bromo-2,1,3-benzothiadiazole- 4-carbonitrile coupling Cross-Coupling Reaction start->coupling intermediate Donor-Acceptor Polymer or Small Molecule device Organic Solar Cell intermediate->device donor Donor Material donor->coupling coupling->intermediate

Caption: Role in Organic Solar Cell Material Synthesis.

Organic Light-Emitting Diodes (OLEDs)

As a precursor for OLED materials, this compound can be used to synthesize both fluorescent and phosphorescent emitters, as well as electron-transporting materials.[9] The rigid, planar structure and the electron-deficient character of the benzothiadiazole core contribute to high photoluminescence quantum yields and good thermal stability in the resulting materials. The ability to tune the emission color through chemical modification makes this a versatile platform for developing emitters spanning the visible spectrum.

Organic Field-Effect Transistors (OFETs)

The ordered molecular packing and strong intermolecular interactions facilitated by the planar benzothiadiazole core are advantageous for charge transport in OFETs.[10] Materials derived from this compound have been investigated as n-type semiconductors, where the electron-deficient nature of the molecule promotes the transport of electrons.[4]

Spectroscopic and Photophysical Properties

The spectroscopic and photophysical properties of materials derived from this compound are central to their function in electronic devices.

Spectroscopic Characterization (Expected)
  • ¹H NMR: Due to the aromatic nature of the molecule, proton signals are expected in the downfield region (typically 7-9 ppm). The two protons on the benzene ring will appear as doublets, with coupling constants characteristic of ortho-coupling.

  • ¹³C NMR: The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift.

  • IR Spectroscopy: The spectrum will be characterized by a sharp absorption band around 2230 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Aromatic C-H and C=C stretching vibrations will also be present.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (240.08 g/mol ), with a characteristic isotopic pattern due to the presence of bromine.

Photophysical Properties

Benzothiadiazole derivatives are known for their interesting photophysical properties, including strong absorption in the visible region and significant fluorescence.[11] The absorption and emission maxima can be tuned by extending the conjugation through substitution at the bromine position. The introduction of the electron-withdrawing cyano group generally leads to a blue shift in the absorption spectrum compared to derivatives with electron-donating groups.[11] These compounds often exhibit large Stokes shifts and are known for their high photostability.[1]

Conclusion

This compound stands out as a pivotal building block in the field of organic electronics. Its well-defined molecular structure, combined with its versatile reactivity and potent electron-accepting properties, provides a robust platform for the rational design of novel organic semiconductors. The continued exploration of this and related benzothiadiazole derivatives will undoubtedly fuel further advancements in the efficiency, stability, and functionality of organic electronic devices, from next-generation solar cells to flexible displays and advanced sensors.

References

An In-depth Technical Guide to the Solubility of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a heterocyclic aromatic compound featuring a benzothiadiazole core. This structure is a key building block in the development of functional materials, particularly in the fields of organic electronics and medicinal chemistry.[1] The solubility of this compound in organic solvents is a critical parameter that dictates its processability, reactivity, and bioavailability in various applications. Low solubility can lead to unpredictable results in assays and increase development costs.[2] This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a reliable experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its behavior in different organic media.

Introduction: Understanding the Molecule

This compound, with the molecular formula C₇H₂BrN₃S, is a substituted benzothiadiazole.[3] The benzothiadiazole unit is a prominent building block in photoluminescent compounds and materials for light technology.[4] The presence of electron-withdrawing groups, such as the cyano and bromo groups, on the benzothiadiazole core makes this molecule an excellent electron acceptor.[1] This property is fundamental to its use in materials designed for charge transfer processes, such as those found in organic solar cells and light-emitting diodes.[1][5]

The utility of this compound in any application, from thin-film deposition to drug formulation, begins with its ability to form a homogenous solution. Poor solubility can hinder purification, characterization, and ultimately, the performance of the final device or therapeutic agent. Therefore, a thorough understanding of its solubility profile is paramount for effective research and development.

Physicochemical Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guideline.[6]

  • Molecular Structure Analysis:

    • Benzothiadiazole Core: The aromatic, heterocyclic core is relatively non-polar, contributing to van der Waals interactions.

    • Cyano (-CN) and Bromo (-Br) Groups: These are strongly electronegative groups that create significant dipole moments within the molecule. This enhances its polarity compared to the unsubstituted benzothiadiazole.

    • Overall Polarity: The combination of the non-polar aromatic system with highly polar functional groups results in a molecule with moderate overall polarity. It is not expected to be highly soluble in very non-polar solvents like hexane or highly polar, protic solvents like water, but should exhibit favorable solubility in solvents of intermediate polarity.

  • Solvent Characteristics:

    • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Tetrahydrofuran, Acetone): These solvents can engage in dipole-dipole interactions with the polar groups of the solute and are likely to be effective at dissolving this compound.

    • Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, the lack of significant hydrogen bond donor or acceptor sites on the solute (besides the lone pairs on the nitrogen and sulfur atoms) may limit solubility compared to polar aprotic solvents.

    • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker London dispersion forces and are expected to be poor solvents for this compound due to its significant polarity.

Solubility Profile: A Comparative Overview

While specific quantitative solubility data for this compound is not extensively published in the literature, a qualitative assessment can be inferred from its structure and the behavior of similar benzothiadiazole derivatives. The following table provides an expected solubility profile in common organic solvents, which should be confirmed experimentally.

Solvent CategorySolvent ExamplePredicted SolubilityRationale
Halogenated Dichloromethane (DCM), ChloroformHighGood match of polarity and ability to form dipole-dipole interactions.
Ethers Tetrahydrofuran (THF)Moderate to HighPolar aprotic nature is favorable for dissolving the compound.
Ketones AcetoneModerateThe polar carbonyl group can interact effectively with the solute.
Esters Ethyl AcetateModerateIntermediate polarity makes it a plausible solvent.
Aromatic TolueneLow to ModerateThe aromatic ring can interact via π-stacking, but the overall polarity mismatch limits solubility.
Alcohols Methanol, EthanolLow to ModerateHydrogen bonding of the solvent may not effectively solvate the solute.
Nitriles AcetonitrileModerateSimilar nitrile functionality may promote solubility.
Non-polar Hexane, HeptaneVery Low / InsolubleSignificant mismatch in polarity ("like dissolves like" principle).[6]

Experimental Protocol: Quantitative Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental procedure is essential. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability.[7][8]

Principle

An excess amount of the solid compound is agitated in a chosen solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the solute in the clear supernatant is measured analytically.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vial 1. Add excess solid to a vial add_solvent 2. Add a known volume of solvent prep_vial->add_solvent shake 3. Seal and agitate (e.g., 24-48h at constant temp) add_solvent->shake centrifuge 4. Centrifuge to pellet excess solid shake->centrifuge filter 5. Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute 6. Dilute saturated solution filter->dilute measure 7. Measure concentration (UV-Vis/HPLC) dilute->measure calculate 8. Calculate solubility measure->calculate G cluster_solute cluster_solvent cluster_conditions Solute Solute Properties Polarity Molecular Polarity Polymorphism Crystalline Form Solvent Solvent Properties SolventPolarity Solvent Polarity Purity Solvent Purity Conditions External Conditions Temp Temperature Pressure Pressure (minor effect) Solubility Measured Solubility Polarity->Solubility Polymorphism->Solubility SolventPolarity->Solubility Purity->Solubility Temp->Solubility Pressure->Solubility

References

The Computational Lens: A Technical Guide to the Theoretical Exploration of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Appeal of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) scaffold has emerged as a cornerstone in modern materials science and medicinal chemistry.[1][2] Its inherent electron-deficient nature, coupled with a rigid, planar structure, makes it an exceptional building block for creating novel organic molecules with tailored electronic and photophysical properties.[2][3] The versatility of the BTD core allows for strategic functionalization, enabling the fine-tuning of its derivatives for a vast array of applications, from high-performance organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to targeted anticancer and antimicrobial agents.[1][3][4][5]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate benzothiadiazole derivatives. We will delve into the causality behind experimental choices in computational studies, offering field-proven insights into how theoretical calculations can predict, explain, and guide the synthesis of novel BTD-based compounds.

Pillar I: The Theoretical Arsenal - Unraveling the Electronic and Structural Landscape

The predictive power of computational chemistry is indispensable in the rational design of new molecules. For benzothiadiazole derivatives, a suite of theoretical tools allows for the in-silico characterization of their fundamental properties.

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[6] It is the most widely used method for calculating the electronic structure of molecules, materials, and even biological systems. In the context of BTD derivatives, DFT is instrumental in determining:

  • Optimized Geometries: Predicting the most stable three-dimensional arrangement of atoms in a molecule. This is crucial as the geometry dictates the electronic and photophysical properties.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[7][8] The HOMO energy level is related to the electron-donating ability, while the LUMO energy level corresponds to the electron-accepting ability. The HOMO-LUMO energy gap (Eg) is a critical parameter for predicting the electronic absorption and emission properties of a molecule.[7][8]

  • Vibrational Frequencies: Calculating the vibrational modes of a molecule allows for the prediction of its infrared (IR) and Raman spectra, which can be used to confirm its structure.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT): Illuminating Photophysical Properties

To understand how BTD derivatives interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed.[9][10][11] TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as:

  • Electronic Absorption and Emission Spectra: Predicting the wavelengths at which a molecule absorbs and emits light (UV-Vis and fluorescence spectra).[8][12] This is fundamental for designing materials for OLEDs and fluorescent probes.

  • Oscillator Strengths: Quantifying the probability of a particular electronic transition, which relates to the intensity of the absorption peaks.

  • Intramolecular Charge Transfer (ICT): Many BTD derivatives exhibit Intramolecular Charge Transfer upon photoexcitation, a phenomenon crucial for their application in nonlinear optics and as fluorescent sensors.[13] TD-DFT can elucidate the nature and extent of this charge transfer.[12]

Molecular Docking: Probing Biological Interactions

In the realm of drug discovery, molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] For BTD derivatives with potential therapeutic applications, molecular docking is used to:

  • Identify Potential Binding Sites: Determining how a BTD derivative might interact with a specific protein target, such as an enzyme or a receptor.[14][15][16]

  • Predict Binding Affinity: Estimating the strength of the interaction between the BTD derivative and its biological target. This helps in prioritizing compounds for synthesis and further testing.[16]

  • Elucidate Structure-Activity Relationships (SAR): Understanding how modifications to the BTD scaffold affect its binding to a target protein, thereby guiding the design of more potent and selective drug candidates.[1]

Pillar II: Methodological Deep Dive - A Practical Guide to Theoretical Workflows

The accuracy and reliability of computational results hinge on the careful selection of methodologies and parameters. This section provides a practical guide to performing theoretical studies on benzothiadiazole derivatives.

Computational Workflow for DFT and TD-DFT Studies

The following diagram illustrates a typical workflow for the computational investigation of a novel benzothiadiazole derivative for optoelectronic applications.

DFT and TD-DFT Workflow Computational Workflow for BTD Derivatives cluster_0 Ground State Calculations cluster_1 Excited State Calculations cluster_2 Property Prediction & Analysis mol_design Molecular Design of BTD Derivative geom_opt Geometry Optimization (DFT) mol_design->geom_opt Initial Structure freq_anal Frequency Analysis geom_opt->freq_anal Optimized Geometry td_dft TD-DFT Calculation geom_opt->td_dft Ground State Geometry fmo_anal FMO Analysis (HOMO, LUMO, Eg) freq_anal->fmo_anal Confirmation of Minimum Energy results Correlate with Experimental Data fmo_anal->results spectra Simulate Absorption & Emission Spectra td_dft->spectra ict_anal Analyze Charge Transfer td_dft->ict_anal spectra->results ict_anal->results design_iteration Iterative Molecular Design results->design_iteration design_iteration->mol_design Feedback Loop

Caption: A typical workflow for DFT and TD-DFT studies of BTD derivatives.

  • Molecule Building: Construct the 3D structure of the benzothiadiazole derivative using a molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Software: Gaussian, ORCA, NWChem.

    • Method: DFT.

    • Functional: B3LYP is a commonly used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[8] For charge-transfer systems, range-separated functionals like CAM-B3LYP may be more appropriate.[9][10][11]

    • Basis Set: 6-31G(d,p) is a popular choice for initial optimizations. For higher accuracy, larger basis sets like 6-311+G(d,p) can be used.

    • Solvation Model: If studying the properties in solution, include a continuum solvation model like the Polarizable Continuum Model (PCM).

  • Frequency Analysis:

    • Perform a frequency calculation at the same level of theory as the optimization.

    • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • TD-DFT Calculation:

    • Use the optimized ground-state geometry as the input.

    • Method: TD-DFT.

    • Functional and Basis Set: Use the same functional and basis set as in the geometry optimization for consistency.

    • Number of Excited States: Calculate a sufficient number of excited states to cover the spectral region of interest.

Molecular Docking Workflow

The following diagram illustrates a typical workflow for a molecular docking study of a BTD derivative as a potential drug candidate.

Molecular Docking Workflow Workflow for Molecular Docking of BTD Derivatives cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis and Validation ligand_prep Prepare BTD Derivative (Ligand) docking Perform Molecular Docking ligand_prep->docking receptor_prep Prepare Target Protein (Receptor) receptor_prep->docking scoring Score and Rank Poses docking->scoring analysis Analyze Binding Interactions scoring->analysis validation Experimental Validation analysis->validation sar Structure-Activity Relationship (SAR) analysis->sar

Caption: A typical workflow for molecular docking studies of BTD derivatives.

  • Ligand Preparation:

    • Draw the 2D structure of the BTD derivative and convert it to a 3D structure.

    • Perform energy minimization using a force field (e.g., MMFF94).

    • Assign partial charges.

  • Receptor Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms.

    • Assign partial charges.

  • Docking Simulation:

    • Software: AutoDock, Glide, GOLD.

    • Define the binding site on the receptor (the "docking box").

    • Run the docking algorithm to generate multiple binding poses of the ligand in the receptor's active site.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding docking scores.

    • Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the BTD derivative and the protein residues.

Pillar III: Structure-Property Relationships and Applications

Theoretical studies have been instrumental in elucidating the structure-property relationships that govern the performance of benzothiadiazole derivatives in various applications.

Benzothiadiazole Derivatives in Organic Electronics

In the design of materials for organic electronics, the HOMO and LUMO energy levels are of paramount importance.[3] For OPV donor materials, the HOMO level should be high enough to ensure efficient charge separation at the donor-acceptor interface, while the LUMO level should be sufficiently high to provide a large open-circuit voltage (Voc). For OLED emitters, a suitable HOMO-LUMO gap is required to achieve emission in the desired color range.

The electronic properties of BTD derivatives can be tuned by introducing electron-donating or electron-withdrawing groups.[3]

  • Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkoxy, amino) to the BTD core generally raises the HOMO energy level and has a smaller effect on the LUMO level, leading to a reduction in the energy gap.[10]

  • Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro, sulfonyl) lowers both the HOMO and LUMO energy levels.[3][12] This can be beneficial for improving the air stability of the material and for fine-tuning the absorption spectrum.[3]

Derivative TypeEffect on HOMOEffect on LUMOEffect on Band Gap (Eg)Application
BTD with EDGsIncreasesMinor ChangeDecreasesRed-shifted absorption/emission (OLEDs, OPVs)
BTD with EWGsDecreasesDecreasesCan be tunedImproved stability, color tuning (OLEDs, OPVs)
Benzothiadiazole Derivatives in Medicinal Chemistry

The diverse biological activities of benzothiadiazole derivatives, including anticancer, antimicrobial, and anticonvulsant properties, have been extensively studied.[1][4][5][17] Computational studies, particularly molecular docking, have provided valuable insights into their mechanisms of action.

For instance, molecular docking studies have shown that certain benzothiadiazole derivatives can act as potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[15][16] These studies have revealed that the BTD scaffold can form key interactions, such as hydrogen bonds and hydrophobic interactions, with the ATP-binding site of these enzymes.[15] The substituents on the BTD ring play a crucial role in determining the binding affinity and selectivity.[4][16] For example, the addition of specific functional groups can enhance interactions with key amino acid residues in the active site, leading to improved inhibitory activity.[16]

Conclusion: The Future is Computational

Theoretical studies have become an indispensable tool in the exploration and development of benzothiadiazole derivatives. By providing a molecular-level understanding of their structural, electronic, and biological properties, computational methods enable the rational design of new materials and drug candidates with enhanced performance and desired functionalities. The synergy between theoretical predictions and experimental validation will continue to drive innovation in this exciting field, paving the way for the next generation of advanced organic materials and therapeutics based on the versatile benzothiadiazole scaffold.

References

A Journey Through Time: The Discovery and Enduring Legacy of Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on a Privileged Heterocyclic Core

The benzothiadiazole scaffold, a bicyclic heterocyclic system, represents a remarkable story of scientific discovery and adaptation.[1] From its initial synthesis in the 19th century to its current status as a cornerstone in medicinal chemistry, agrochemicals, and advanced materials science, its journey is a testament to the enduring value of fundamental chemical structures.[1] This guide provides a comprehensive exploration of the history, pivotal synthetic milestones, and transformative applications of benzothiadiazole compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: The Genesis of Benzothiadiazole Chemistry (19th Century)

The story of benzothiadiazole begins in the late 1800s with the independent synthesis of its two primary isomers, laying the chemical groundwork for over a century of innovation.[1]

Discovery and Foundational Synthesis

2,1,3-Benzothiadiazole: The first preparation of 2,1,3-benzothiadiazole, historically known as piazthiole, dates back to the 19th century.[1][2] The synthesis was achieved through a straightforward and robust reaction between o-phenylenediamine and thionyl chloride.[1][2] This method remains a common and efficient route to the core structure today. While synthesized early, its definitive crystal structure was not determined until 1951.[2]

1,2,3-Benzothiadiazole: The isomeric 1,2,3-benzothiadiazole was first reported in 1887.[3] Its synthesis was accomplished via the diazotisation reaction of 2-aminothiophenol with sodium nitrite, another foundational reaction in heterocyclic chemistry.[3]

These initial discoveries, while perhaps not immediately recognized for their profound potential, established the accessibility of the benzothiadiazole core and opened the door for future exploration.

Experimental Protocol: Classical Synthesis of 2,1,3-Benzothiadiazole

This protocol describes the foundational synthesis from o-phenylenediamine, a method noted for its high yield (≥85%).[2]

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine (as solvent and acid scavenger)

  • Appropriate reaction vessel and condenser

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, dissolve o-phenylenediamine in an excess of dry pyridine within a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add two equivalents of thionyl chloride dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and minimizing side products.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for a specified period (typically several hours) to ensure the reaction goes to completion.

  • Work-up and Isolation: Cool the reaction mixture and carefully pour it into a beaker of ice water. The product will precipitate out of the aqueous solution.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water to remove pyridine hydrochloride and other water-soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Causality: The use of two equivalents of thionyl chloride is stoichiometric for the cyclization and dehydration process. Pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the two equivalents of HCl gas generated during the reaction, driving the equilibrium towards product formation.[2]

Classical synthesis of 2,1,3-Benzothiadiazole.

Part 2: The Pharmacological Revolution (Mid-20th Century)

The mid-20th century marked a paradigm shift for benzothiadiazole's relevance, moving it from a chemical curiosity to a life-saving therapeutic scaffold. This transformation was driven by the intense search for effective diuretic agents.

The Birth of Thiazide Diuretics

The journey began with the observation that the antibacterial drug sulfanilamide induced metabolic acidosis and diuresis.[4] This sparked a focused effort to develop sulfonamide derivatives that could act as more potent and specific diuretics.

This research culminated in the 1950s at Merck and Co., where a team of scientists—Karl H. Beyer, James M. Sprague, John E. Baer, and Frederick C. Novello—developed a new class of drugs based on the 1,2,4-benzothiadiazine 1,1-dioxide scaffold.[5][6][7] This work led directly to the synthesis of chlorothiazide , the first drug of this class, which was approved for medical use and marketed as Diuril in 1958.[5][7]

The discovery of chlorothiazide was a watershed moment in medicine. It was a highly effective diuretic that worked by increasing the excretion of sodium chloride, a different mechanism from previous carbonic anhydrase inhibitors.[8] Its profound impact on the treatment of edema and, subsequently, hypertension, was recognized with a special Albert Lasker Award for the research team in 1975.[5][7][9]

Mechanism of Action: The Thiazide Receptor

Thiazide diuretics exert their effect in the distal convoluted tubule of the kidney. They act by inhibiting the sodium-chloride symporter (NCC) , a protein responsible for reabsorbing NaCl from the tubular fluid back into the blood.[7] By blocking this symporter, thiazides cause more NaCl, and consequently water, to be excreted in the urine, leading to diuresis and a reduction in blood pressure.[7]

Inhibition of the Na⁺/Cl⁻ symporter by thiazide diuretics.

Part 3: A New Frontier in Agrochemicals

In a parallel line of development, a derivative of the isomeric 1,2,3-benzothiadiazole core emerged as a groundbreaking tool in agriculture.

Inducing Plant Defenses: Acibenzolar-S-methyl (BTH)

A significant milestone was the development of Acibenzolar-S-methyl (BTH) as a commercial "plant activator."[1] Unlike traditional fungicides that directly target pathogens, BTH works by triggering the plant's own innate defense system, a phenomenon known as Systemic Acquired Resistance (SAR) .[1]

When applied to a plant, BTH mimics the natural signaling molecules involved in defense activation. This puts the plant in a primed state, allowing it to mount a faster and more robust defense against a broad spectrum of bacterial and fungal pathogens. This discovery demonstrated that synthetic small molecules could effectively and reliably induce disease resistance, offering a novel strategy for crop protection.[1]

sar_workflow BTH BTH Application Signal Signal Perception by Plant Cells BTH->Signal Pathway Activation of Defense Signaling Pathway (Salicylic Acid Pathway) Signal->Pathway Genes Upregulation of Pathogenesis-Related (PR) Genes Pathway->Genes Resistance Systemic Acquired Resistance (Broad-Spectrum Protection) Genes->Resistance

Simplified workflow of BTH-induced SAR in plants.

Part 4: The Modern Era of Organic Electronics

In recent decades, the 2,1,3-benzothiadiazole isomer has been rediscovered and embraced by materials scientists for its unique electronic properties. Its strong electron-accepting character makes it an ideal building block for high-performance organic electronic materials.[1][10][11]

A Cornerstone for Donor-Acceptor Polymers

The benzothiadiazole (BT) core is a quintessential electron-deficient unit.[11] When chemically linked to an electron-donating (electron-rich) moiety, it forms a "donor-acceptor" (D-A) structure. This architecture is fundamental to modern organic electronics. The intramolecular charge transfer (ICT) that occurs in D-A polymers allows for the precise tuning of their optical and electronic properties, such as their color (absorption spectrum) and energy levels (HOMO/LUMO).[12][13][14]

This tunability has led to the widespread application of benzothiadiazole-based materials in:

  • Organic Photovoltaics (OPVs): As the acceptor component in the active layer of solar cells.[10][11]

  • Organic Light-Emitting Diodes (OLEDs): As emitters or host materials in display and lighting technology.[10][15]

  • Organic Field-Effect Transistors (OFETs): As the semiconducting channel material in flexible electronics.[10][16]

Key Synthetic Intermediate: 4,7-Dibromo-2,1,3-benzothiadiazole

The synthesis of complex D-A polymers often relies on a versatile, functionalized intermediate. 4,7-Dibromo-2,1,3-benzothiadiazole is arguably the most important of these, serving as a scaffold onto which various donor units can be attached using modern cross-coupling reactions like the Suzuki or Stille reactions.[2][10][17]

Experimental Protocol: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole

This protocol describes the direct bromination of the parent benzothiadiazole.

Materials:

  • 2,1,3-Benzothiadiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ice, Deionized water, Methanol, n-Hexane

Step-by-Step Methodology:

  • Dissolution: Carefully dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid in a flask suitable for heating.

  • Bromination: Heat the solution to a controlled temperature (e.g., 60°C). Add N-bromosuccinimide (NBS) in small portions over time. The succinimide byproduct is protonated by the strong acid, making the bromine cation a more potent electrophile for aromatic substitution.

  • Reaction Monitoring: Stir the reaction mixture at the elevated temperature for a set duration (e.g., 12 hours) until TLC or HPLC analysis indicates full conversion of the starting material.

  • Precipitation: After cooling to room temperature, pour the reaction mixture slowly and carefully into a large beaker containing a slurry of ice and water. The desired product, being insoluble in water, will precipitate out.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially and thoroughly with deionized water (to remove acid), methanol, and n-hexane (to remove organic impurities). The resulting solid is typically of high purity.[10]

Conceptual structure of a Donor-Acceptor polymer.

Summary and Future Outlook

The history of benzothiadiazole is a compelling narrative of chemical versatility. From a simple heterocycle synthesized in the 19th century, it has evolved into a "privileged scaffold" that has fundamentally impacted multiple scientific disciplines.

Compound/Class Era of Development Primary Application Key Impact
2,1,3- & 1,2,3-BenzothiadiazoleLate 19th CenturyChemical SynthesisFoundational discovery of the core heterocyclic structures.[1][3]
Chlorothiazide1950sDiuretic, AntihypertensiveRevolutionized treatment of hypertension and edema; first thiazide diuretic.[5][7]
Acibenzolar-S-methyl (BTH)1990sPlant Activator (Agrochemical)Established the concept of inducing Systemic Acquired Resistance with a synthetic molecule.[1]
BT-based D-A Polymers2000s - PresentOrganic Electronics (OLEDs, OPVs)Became a cornerstone electron-acceptor unit for high-performance semiconducting materials.[10][11]
Novel Derivatives2010s - PresentDrug DiscoveryScaffold for developing new anticancer, antimicrobial, and other therapeutic agents.[1][18][19]

Today, research continues to uncover new potential. The benzothiadiazole core is being actively investigated in modern drug discovery programs targeting cancer, infectious diseases, and inflammatory disorders.[1][18][19][20] Its journey underscores a vital principle in science: fundamental discoveries in chemistry can lay dormant for decades before a new context or a new need propels them to the forefront of innovation, creating solutions that were once unimaginable. The future of benzothiadiazole is certain to be as dynamic and impactful as its celebrated past.

References

Navigating the Synthesis Landscape: A Technical Safety Guide to 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Context

7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in the synthesis of novel therapeutic agents and functional organic materials necessitates a thorough understanding of its health and safety profile. This guide provides an in-depth analysis of the potential hazards associated with this compound and outlines best practices for its safe handling, storage, and disposal. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Section 1: Hazard Identification and Risk Assessment

A comprehensive risk assessment is the cornerstone of safe laboratory practice. For this compound, this begins with a clear understanding of its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1 GHS Classification

This compound is classified as acutely toxic and an irritant. The specific hazard statements (H-statements) associated with it are:

  • H302: Harmful if swallowed.[1][2]

  • H312: Harmful in contact with skin.[1][2]

  • H332: Harmful if inhaled.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

These classifications indicate that exposure through oral, dermal, or inhalation routes can lead to significant health effects. The irritating properties to the skin and eyes further underscore the need for stringent protective measures.

1.2 Visualizing the Hazard Profile

The following diagram outlines the key hazard classifications for this compound, emphasizing the multi-route exposure risk.

GHS_Hazard_Profile cluster_compound This compound cluster_hazards GHS Hazard Classifications Compound C₇H₂BrN₃S H302 H302: Harmful if swallowed Compound->H302 H312 H312: Harmful in contact with skin Compound->H312 H332 H319: Causes serious eye irritation Compound->H332 H315 H315: Causes skin irritation Compound->H315 H335 H332: Harmful if inhaled Compound->H335 Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep 1. Don appropriate PPE Verify 2. Verify fume hood is operational Weigh 3. Weigh compound in fume hood Verify->Weigh Transfer 4. Transfer to reaction vessel Clean 5. Decontaminate work area Transfer->Clean Dispose 6. Dispose of waste properly Remove_PPE 7. Remove and dispose of PPE

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 7-Bromo-2,1,3-benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-accepting unit integral to the design of functional molecules with applications ranging from fluorescent probes and phototheranostics to organic electronics such as OLEDs and solar cells.[1][2][3] The derivatization of the BTD core is crucial for tuning its photophysical and electronic properties. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for C-C bond formation, enabling the introduction of a wide array of aryl and heteroaryl substituents onto the BTD framework.[4][5][6] This is typically achieved by coupling an organoboron reagent with an organohalide, catalyzed by a palladium complex in the presence of a base.[5]

This document provides a detailed experimental protocol for the Suzuki coupling of 7-bromo-2,1,3-benzothiadiazole with various arylboronic acids. It is designed to offer researchers a robust starting point, explaining the rationale behind procedural steps and providing guidance for troubleshooting and optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][7] Understanding this mechanism is key to rationalizing the choice of reagents and reaction conditions. The cycle comprises three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (7-bromo-benzothiadiazole) to form a Pd(II) complex. This is often the rate-determining step in the cycle.[4][5]

  • Transmetalation: The organic group from the organoboron species (arylboronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base.[4][5][8][9] The base facilitates the formation of a more nucleophilic boronate species, which then reacts with the Pd(II) complex.[8][9]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[4][5][7]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX Ar-Pd(II)L_n-X OxAdd->PdII_ArX Transmetalation Transmetalation (Ar'-B(OR)2) PdII_ArX->Transmetalation PdII_ArAr Ar-Pd(II)L_n-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX 7-Bromo-benzothiadiazole (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)2) ArB->Transmetalation Base Base Base->Transmetalation experimental_workflow cluster_optimization Optimization Loop start Start: Define Reaction Scope setup Initial Reaction Setup (Standard Conditions) start->setup monitor Monitor Reaction Progress (TLC, LC-MS) setup->monitor workup Aqueous Workup and Extraction monitor->workup purify Column Chromatography workup->purify analyze Characterization (NMR, MS) purify->analyze check_yield Assess Yield and Purity analyze->check_yield end End: Pure Product check_yield->end Acceptable optimize Modify Reaction Parameters: - Catalyst/Ligand - Base - Solvent - Temperature check_yield->optimize Low Yield or Impurities optimize->setup Run New Reaction

References

Comprehensive Analytical Strategies for the Characterization of Benzothiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide:

Prepared by a Senior Application Scientist

This guide provides a detailed overview of the essential analytical techniques for the robust characterization of benzothiadiazole (BTD) derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry, materials science, and drug development due to their diverse pharmacological activities and unique photophysical properties. Accurate and comprehensive characterization is paramount for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide insights into the rationale behind experimental choices, ensuring that the described protocols are not just followed, but understood.

The Foundational Importance of Benzothiadiazole Scaffolds

Benzothiadiazole and its derivatives represent a class of bicyclic heteroaromatic compounds that have garnered considerable attention. Their rigid, electron-deficient core makes them excellent building blocks in various applications. In medicinal chemistry, BTDs are investigated for their potential as anticancer, antiviral, and antimicrobial agents. In materials science, their inherent fluorescence and charge-transport properties are harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Given this wide-ranging applicability, the ability to unequivocally determine the structure, purity, and physicochemical properties of newly synthesized BTD derivatives is a critical first step in their evaluation. This guide outlines a multi-technique approach to achieve this.

A Multi-Technique Approach to Characterization

No single analytical technique can provide a complete picture of a BTD derivative. A synergistic approach, leveraging the strengths of multiple spectroscopic and chromatographic methods, is essential. The following sections detail the core techniques and provide actionable protocols.

G cluster_hplc HPLC System Solvent Mobile Phase (e.g., A: H₂O + 0.1% FA B: Acetonitrile + 0.1% FA) Pump Gradient Pump Solvent->Pump Injector Autosampler (BTD Sample) Pump->Injector Column Column (e.g., C18) Injector->Column Detector PDA Detector Column->Detector Data Data System (Chromatogram & Spectra) Detector->Data

Application Note and Protocol for the Purification of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the purification of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile, a key building block in the development of advanced organic electronic materials. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural execution but also the underlying rationale for each step, ensuring a thorough understanding and successful implementation. The described method, primarily employing silica gel column chromatography, is tailored to remove common impurities associated with its synthesis, particularly from the cyanation of a bromo-substituted benzothiadiazole precursor.

Introduction

This compound (CAS No. 1331742-86-9) is a heterocyclic compound of significant interest in materials science and medicinal chemistry.[1] Its electron-deficient 2,1,3-benzothiadiazole core, functionalized with both a bromo and a cyano group, makes it a versatile intermediate for the synthesis of donor-acceptor chromophores, organic semiconductors, and fluorescent probes.[2][3] The precise electronic properties and, consequently, the performance of the final materials are critically dependent on the purity of this building block.

The synthesis of this compound typically involves the cyanation of a dibrominated benzothiadiazole precursor, often using a metal cyanide salt.[4] This reaction can lead to a crude product containing unreacted starting materials, partially reacted intermediates, and inorganic salts. Therefore, a robust purification protocol is essential to achieve the high purity required for subsequent applications. This application note details a validated protocol for the purification of this compound using silica gel column chromatography, followed by an optional recrystallization for obtaining material of the highest purity.

Health and Safety

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) before commencing any work.

Purification Workflow

The purification of this compound from a typical crude reaction mixture post-synthesis involves a multi-step process designed to remove different types of impurities. The general workflow is outlined below.

Purification_Workflow cluster_0 Post-Synthesis Work-up cluster_1 Primary Purification cluster_2 Final Polishing (Optional) cluster_3 Analysis Workup Aqueous Work-up (Quenching and Extraction) Column Silica Gel Column Chromatography Workup->Column Separation of organic impurities Recrystallization Recrystallization Column->Recrystallization High-purity refinement Analysis Purity Assessment (TLC, NMR, etc.) Column->Analysis Purity check Recrystallization->Analysis Final purity confirmation Crude Crude Product Crude->Workup Removal of inorganic salts

Caption: Workflow for the purification of this compound.

Detailed Purification Protocol

This protocol assumes the starting material is the crude product from a cyanation reaction of a bromo-benzothiadiazole precursor.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
Crude this compoundSynthesis GradeIn-house
Silica Gel60 Å, 230-400 meshStandard
Dichloromethane (DCM)ACS Grade or higherStandard
HexanesACS Grade or higherStandard
Ethyl Acetate (EtOAc)ACS Grade or higherStandard
Deionized WaterHigh PurityIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard
TLC PlatesSilica Gel 60 F₂₅₄Standard
Step-by-Step Protocol

Step 1: Aqueous Work-up (Post-Synthesis)

  • Rationale: This initial step is crucial for removing inorganic salts (e.g., copper salts from a cyanation reaction) and highly polar impurities.[4] Dichloromethane is an effective solvent for extracting the moderately polar product from the aqueous phase.

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add deionized water and dichloromethane (DCM). The volumes should be sufficient to dissolve all soluble components. A typical ratio is 1:1:1 of reaction volume:water:DCM.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The organic layer (DCM) will be the bottom layer.

  • Drain the organic layer into a clean flask.

  • Extract the aqueous layer two more times with DCM to ensure complete recovery of the product.

  • Combine all organic extracts.

  • Wash the combined organic layers with saturated brine solution to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Step 2: Silica Gel Column Chromatography

  • Rationale: This is the primary purification step to separate the target compound from less polar starting materials (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) and more polar by-products. The choice of eluent is critical for achieving good separation. A gradient of hexanes and dichloromethane is often effective for this class of compounds.

  • Prepare the Column: Slurry pack a glass chromatography column with silica gel in hexanes. The amount of silica should be approximately 50-100 times the weight of the crude product.

  • Load the Sample: Dissolve the crude product from Step 1 in a minimal amount of dichloromethane. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. This dry-loading method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution:

    • Begin eluting the column with 100% hexanes to remove any non-polar impurities.

    • Gradually increase the polarity of the eluent by adding dichloromethane. A suggested gradient is from 0% to 50% DCM in hexanes. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

    • The target compound, being moderately polar, should elute as the solvent polarity increases.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC. The product can be visualized under UV light (254 nm).

  • Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to obtain the purified this compound as a solid.

Step 3: Recrystallization (Optional, for High Purity)

  • Rationale: Recrystallization is a final polishing step to remove any remaining minor impurities and to obtain a crystalline solid, which is often indicative of high purity. The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.

  • Select an appropriate solvent system. A mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexanes or methanol) is often effective.

  • Dissolve the purified product from Step 2 in a minimal amount of the hot "good" solvent.

  • Slowly add the "poor" solvent until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the final, high-purity product.

Characterization and Purity Assessment

The purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The spectra should be clean, with integrations corresponding to the expected number of protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[1]

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point is in the range of 258-262 °C.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound. By following these detailed steps, researchers can obtain high-purity material essential for the synthesis of advanced functional organic materials. The emphasis on the rationale behind each step is intended to empower scientists to adapt and troubleshoot the procedure as needed for their specific experimental context.

References

Application Notes and Protocols for Near-Infrared Absorbing Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The intrinsic ability of near-infrared (NIR) absorbing materials to convert light energy into localized heat or to facilitate deep-tissue imaging has catalyzed a paradigm shift in various scientific and biomedical fields. This guide provides a comprehensive overview of the principles, applications, and experimental protocols for the utilization of these remarkable materials. With a focus on photothermal therapy, bioimaging, and advanced materials development, this document serves as a practical resource for researchers aiming to harness the potential of NIR-absorbing agents.

Section 1: Foundational Principles of Near-Infrared Absorption

The therapeutic and diagnostic efficacy of NIR-absorbing materials is predicated on their interaction with light in the "optical window" of biological tissues, typically spanning from 700 to 1100 nm. Within this spectral range, the absorption of light by endogenous chromophores such as hemoglobin and water is minimized, allowing for deeper tissue penetration.[1] NIR-absorbing materials are engineered to exhibit strong absorbance within this window, enabling a range of applications from non-invasive therapies to high-resolution imaging.

Mechanisms of Action

The diverse applications of NIR-absorbing materials are rooted in two primary mechanisms:

  • Photothermal Conversion: Upon absorption of NIR light, materials such as plasmonic nanoparticles and certain organic dyes efficiently convert the absorbed energy into heat. This localized hyperthermia is the cornerstone of photothermal therapy (PTT), a minimally invasive approach for tumor ablation.[2]

  • Fluorescence Emission: Certain NIR-absorbing organic dyes, upon excitation with NIR light, emit fluorescence in the NIR-II window (1000-1700 nm). This longer wavelength emission minimizes tissue autofluorescence and scattering, leading to improved signal-to-background ratios and deeper imaging capabilities.[3]

Section 2: Applications in Photothermal Therapy (PTT)

Photothermal therapy has emerged as a promising strategy for cancer treatment due to its high specificity and minimal invasiveness. The localized heat generated by NIR-absorbing agents upon laser irradiation can induce tumor cell death through apoptosis and necrosis.[1]

Key Materials for PTT

A variety of nanomaterials have been developed for PTT, with gold-based nanoparticles and organic agents being the most extensively studied.

  • Gold Nanorods (AuNRs): These anisotropic nanoparticles exhibit strong surface plasmon resonance (SPR) in the NIR region, which can be tuned by altering their aspect ratio (length/width).[4][5] Their high photothermal conversion efficiency and biocompatibility make them excellent candidates for PTT.

  • Indocyanine Green (ICG): An FDA-approved NIR fluorescent dye, ICG also possesses photothermal properties. When encapsulated in nanoparticles, its stability and tumor accumulation are significantly enhanced.[6][7]

  • Semiconducting Polymer Nanoparticles (SPNs): These organic nanoparticles can be engineered to have strong NIR absorption and are capable of both photothermal and photodynamic therapy.[8][9]

Experimental Protocols for PTT

This protocol describes a common method for synthesizing gold nanorods with tunable NIR absorption.

  • Seed Solution Preparation:

    • Add 0.25 mL of 10 mM HAuCl₄ to 10 mL of 0.1 M cetyltrimethylammonium bromide (CTAB) solution.

    • Under vigorous stirring, rapidly inject 0.6 mL of freshly prepared, ice-cold 10 mM NaBH₄.

    • The solution will turn brownish-yellow. Continue stirring for 2 minutes and then age the seed solution at room temperature for 30 minutes.

  • Growth Solution Preparation:

    • Prepare a growth solution containing 10 mL of 0.1 M CTAB, 0.25 mL of 10 mM HAuCl₄, and a specific volume of 4 mM AgNO₃ (the amount of AgNO₃ tunes the final aspect ratio and NIR absorption peak).

    • Add 70 µL of 78.8 mM ascorbic acid to the growth solution, causing the color to change from yellow to colorless.

  • Nanorod Growth:

    • Add 12 µL of the aged seed solution to the growth solution.

    • Allow the solution to sit undisturbed overnight for the nanorods to grow. The final color will be a deep reddish-purple to blue, depending on the aspect ratio.

  • Purification:

    • Centrifuge the nanorod solution to remove excess CTAB and unreacted reagents. Resuspend the pellet in deionized water. Repeat this step twice.

This protocol outlines the steps to evaluate the photothermal efficacy of NIR-absorbing nanoparticles on cancer cells in culture.

  • Cell Culture:

    • Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media until they reach 80-90% confluency.

  • Nanoparticle Incubation:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Incubate the cells with varying concentrations of the NIR-absorbing nanoparticles for a predetermined time (e.g., 4-24 hours).

  • NIR Laser Irradiation:

    • Wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

    • Add fresh media to each well.

    • Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1.5 W/cm²) for a set duration (e.g., 5-10 minutes). Include control groups with no nanoparticles and/or no laser irradiation.

  • Cell Viability Assessment (MTT Assay):

    • After irradiation, incubate the cells for 24 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

This protocol describes a general procedure for evaluating PTT in a xenograft tumor model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation:

    • Subcutaneously inject cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

  • Nanoparticle Administration:

    • Intravenously inject the NIR-absorbing nanoparticles into the tumor-bearing mice.

  • NIR Laser Irradiation:

    • At a predetermined time post-injection (to allow for tumor accumulation), anesthetize the mice.

    • Irradiate the tumor area with an 808 nm NIR laser at a specific power density and duration. Monitor the temperature of the tumor surface using a thermal camera.

  • Monitoring and Evaluation:

    • Monitor tumor growth over time using calipers.

    • Monitor the body weight of the mice as an indicator of systemic toxicity.

    • At the end of the study, euthanize the mice and perform histological analysis of the tumors and major organs.

Section 3: Applications in Bioimaging

NIR fluorescence imaging offers significant advantages for in vivo applications due to reduced light scattering and tissue autofluorescence.

Key Materials for Bioimaging
  • Indocyanine Green (ICG): As an FDA-approved dye, ICG is widely used for various clinical imaging applications, including retinal angiography and assessing cardiac output.[7][10] Its emission in the NIR-I and NIR-II windows makes it suitable for deep-tissue imaging.[3][11]

  • Semiconducting Polymer Nanoparticles (SPNs): These can be designed to have bright fluorescence in the NIR region, offering high photostability and biocompatibility.[12]

Experimental Protocols for Bioimaging

This protocol describes a self-assembly method for encapsulating ICG into polymeric nanoparticles.

  • Polymer Solution:

    • Dissolve a biocompatible polymer such as poly(vinyl pyrrolidone) (PVP) in water to a concentration of 1 mg/mL.

  • ICG Loading:

    • Add an aqueous solution of ICG (1 mg/mL) to the PVP solution under continuous stirring.

  • Nanoparticle Formation:

    • Allow the mixture to stir for several hours to facilitate the self-assembly of ICG-loaded PVP nanoparticles.

    • Purify the nanoparticles by dialysis or centrifugation to remove free ICG.

This protocol outlines the general steps for performing NIR fluorescence imaging in a small animal model.

  • Animal Preparation:

    • Anesthetize the animal (e.g., a mouse) using isoflurane.

  • Probe Administration:

    • Inject the NIR fluorescent probe (e.g., ICG-loaded nanoparticles) intravenously.

  • Image Acquisition:

    • Place the animal in an in vivo imaging system equipped with an NIR laser and appropriate emission filters.

    • Acquire fluorescence images at various time points post-injection to observe the biodistribution and tumor accumulation of the probe. Use long-pass filters (e.g., 900 nm, 1000 nm, 1100 nm) to capture NIR-II fluorescence.[3]

Section 4: Applications in Advanced Materials

Beyond biomedicine, NIR-absorbing materials are crucial for developing advanced functional materials, such as NIR shielding coatings.

Key Materials for Advanced Applications
  • Doped Metal Oxides: Cesium tungsten oxide (CsₓWO₃) nanoparticles are highly effective at absorbing NIR radiation while maintaining high transparency in the visible spectrum, making them ideal for heat-shielding films and coatings.[6][13][14]

Experimental Protocols for Advanced Materials

This protocol describes a solvothermal method for synthesizing CsₓWO₃ nanoparticles.

  • Precursor Solution:

    • Dissolve WCl₆ and CsOH·H₂O in absolute ethanol with constant stirring.

    • Add acetic acid to the solution.

  • Solvothermal Reaction:

    • Transfer the solution to a Teflon-lined autoclave and heat it at 240 °C for 20 hours.

  • Purification:

    • Collect the resulting dark blue powder by centrifugation.

    • Wash the powder with deionized water and ethanol multiple times.

    • Dry the final product at 60 °C.

This protocol describes how to create a transparent NIR-shielding film using CsₓWO₃ nanoparticles.

  • Nanoparticle Ink Preparation:

    • Disperse the synthesized CsₓWO₃ nanoparticles in a suitable solvent (e.g., isopropanol) with a polymer binder (e.g., polyurethane acrylate) to form a stable ink.

  • Film Deposition:

    • Deposit the ink onto a transparent substrate (e.g., glass or PET film) using a technique such as spray coating or spin coating.

  • Curing:

    • Cure the film, for example, by UV irradiation if a UV-curable polymer is used, to form a solid, transparent coating.

  • Characterization:

    • Measure the optical properties of the film using a UV-Vis-NIR spectrophotometer to evaluate its transparency in the visible region and its absorbance in the NIR region.

Section 5: Material Characterization Protocols

Accurate characterization of NIR-absorbing materials is essential for understanding their properties and performance.

Protocol 5.1: UV-Vis-NIR Spectroscopy[18]

This protocol is for measuring the absorbance spectrum of a nanoparticle solution.

  • Sample Preparation:

    • Dilute the nanoparticle suspension to an appropriate concentration in a suitable solvent (e.g., deionized water).

  • Blank Measurement:

    • Fill a cuvette with the solvent and place it in the spectrophotometer to record a baseline spectrum.

  • Sample Measurement:

    • Replace the blank cuvette with a cuvette containing the nanoparticle suspension and record the absorbance spectrum over the desired wavelength range (e.g., 300-1200 nm).

Protocol 5.2: Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter and size distribution of nanoparticles in suspension.

  • Sample Preparation:

    • Filter the nanoparticle suspension through a 0.2 µm syringe filter to remove any large aggregates.

    • Dilute the sample with filtered deionized water or a suitable buffer.

  • Measurement:

    • Place the sample in a DLS cuvette and insert it into the instrument.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform the measurement according to the instrument's software instructions.

Protocol 5.3: Transmission Electron Microscopy (TEM)[21][22][23]

TEM provides high-resolution images of nanoparticles, allowing for the determination of their size, shape, and morphology.

  • Grid Preparation:

    • Place a drop of the diluted nanoparticle suspension onto a carbon-coated TEM grid.

  • Drying:

    • Allow the grid to air dry completely.

  • Imaging:

    • Place the grid in the TEM and acquire images at various magnifications.

Section 6: Performance Evaluation Protocols

Protocol 6.1: Photothermal Conversion Efficiency (PCE) Measurement[6]

This protocol is for quantifying the ability of a material to convert absorbed light into heat.

  • Experimental Setup:

    • Place a known concentration of the NIR-absorbing nanoparticle suspension in a quartz cuvette.

    • Irradiate the sample with an 808 nm laser of known power density.

    • Monitor the temperature change of the solution over time using a thermocouple or thermal camera until a steady-state temperature is reached.

  • Cooling Curve:

    • Turn off the laser and record the temperature as the solution cools back to ambient temperature.

  • Calculation:

    • The PCE is calculated based on the temperature change, the heat loss during cooling, and the absorbance of the sample at the laser wavelength.

Protocol 6.2: Singlet Oxygen Generation Evaluation

This protocol is for assessing the ability of a photosensitizer to generate singlet oxygen, which is crucial for photodynamic therapy.

  • Singlet Oxygen Probe:

    • Use a chemical probe, such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green, whose fluorescence or absorbance changes upon reaction with singlet oxygen.

  • Measurement:

    • Mix the photosensitizer (e.g., SPNs) with the probe in a suitable solvent.

    • Irradiate the mixture with light of the appropriate wavelength.

    • Monitor the change in absorbance or fluorescence of the probe over time to determine the rate of singlet oxygen generation.

Data Summary

Material TypeExampleTypical NIR Absorption Peak (nm)Key Applications
Plasmonic Nanoparticles Gold Nanorods650 - 1100Photothermal Therapy, Bioimaging
Organic Dyes Indocyanine Green~800Bioimaging, Photothermal Therapy
Semiconducting Polymers Porphyrin-based SPNs700 - 900Photothermal & Photodynamic Therapy
Doped Metal Oxides Cesium Tungsten Oxide> 1000NIR Shielding, Thermal Management

Visualizations

G cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_application Application Seed-Mediated Growth Seed-Mediated Growth UV-Vis-NIR UV-Vis-NIR Seed-Mediated Growth->UV-Vis-NIR Self-Assembly Self-Assembly DLS DLS Self-Assembly->DLS Solvothermal Method Solvothermal Method TEM TEM Solvothermal Method->TEM Photothermal Therapy Photothermal Therapy UV-Vis-NIR->Photothermal Therapy Bioimaging Bioimaging DLS->Bioimaging NIR Shielding NIR Shielding TEM->NIR Shielding

Caption: Workflow from synthesis to application of NIR materials.

References

Application Notes & Protocols: Leveraging 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile as a versatile building block for the synthesis of sophisticated fluorescent probes for bioimaging. The unique photophysical properties of the 2,1,3-benzothiadiazole (BTD) core, including high photostability, large Stokes shifts, and environmental sensitivity, make it an exceptional scaffold for developing probes that can visualize specific cellular components and processes.[1][2] This guide will focus on the design, synthesis, and application of a novel BTD-based probe for the imaging of lipid droplets, which are dynamic organelles increasingly recognized for their role in metabolic diseases and cancer.[3]

Introduction: The 2,1,3-Benzothiadiazole Scaffold in Bioimaging

The 2,1,3-benzothiadiazole (BTD) heterocyclic system has emerged as a privileged scaffold in the design of fluorescent probes for bioimaging.[2][4] Its electron-deficient nature, when combined with electron-donating moieties, creates a "push-pull" electronic structure that gives rise to intramolecular charge transfer (ICT) upon photoexcitation. This ICT character is the basis for the desirable photophysical properties of BTD derivatives, such as:

  • Large Stokes Shifts: Minimizing the overlap between excitation and emission spectra, which is crucial for reducing background noise and enhancing signal detection in complex biological samples.[5]

  • High Photostability: Allowing for prolonged imaging experiments without significant photobleaching.[1]

  • Environmental Sensitivity (Solvatochromism): The emission properties of BTD probes can be highly sensitive to the polarity of their microenvironment, enabling the reporting of changes in cellular landscapes.[6][7]

This compound is a key intermediate for accessing a diverse range of BTD-based probes. The bromine atom at the 7-position serves as a versatile handle for introducing various functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][8] The electron-withdrawing carbonitrile group at the 4-position further modulates the electronic properties of the BTD core, influencing the resulting probe's photophysical characteristics.

Designing a BTD-Based Probe for Lipid Droplet Imaging

Lipid droplets are cellular organelles responsible for the storage of neutral lipids and are implicated in a variety of physiological and pathological processes.[3] Fluorescent probes that specifically accumulate in the hydrophobic environment of lipid droplets are invaluable tools for studying their dynamics. The design of our target probe, BTD-LD1 , is based on the principle of creating an amphipathic molecule with a lipophilic BTD core that will preferentially partition into the nonpolar interior of lipid droplets.

To achieve this, we will utilize a Suzuki-Miyaura cross-coupling reaction to append a lipophilic moiety to the 7-position of the this compound scaffold. A 4-alkoxyphenylboronic acid is an ideal coupling partner for this purpose, as the resulting biaryl structure will enhance the probe's hydrophobicity and tune its fluorescence properties.

Proposed Synthetic Scheme

The synthesis of our target lipid droplet probe, BTD-LD1 , from this compound is outlined below. This one-step synthesis leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G start This compound catalyst Pd(PPh3)4 K2CO3, Toluene/H2O start->catalyst reagent 4-(n-Octyloxy)phenylboronic acid reagent->catalyst product BTD-LD1 (7-(4-(n-Octyloxy)phenyl)-2,1,3-benzothiadiazole-4-carbonitrile) catalyst->product

Caption: Synthetic route to the BTD-LD1 probe.

Experimental Protocols

Protocol 1: Synthesis of BTD-LD1

This protocol details the synthesis of the lipid droplet probe BTD-LD1 via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • 4-(n-Octyloxy)phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, anhydrous

  • Deionized water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 240 mg), 4-(n-octyloxy)phenylboronic acid (1.2 mmol, 300 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of the inert gas, add anhydrous toluene (20 mL) and degassed deionized water (5 mL). To this mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure BTD-LD1 probe.

Protocol 2: Staining and Imaging of Lipid Droplets in Live Cells

This protocol provides a general procedure for staining and imaging lipid droplets in live mammalian cells using the BTD-LD1 probe.

Materials:

  • BTD-LD1 stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Optional: Nile Red for co-localization (1 mg/mL in DMSO)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.

  • Probe Preparation: Prepare a working solution of BTD-LD1 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.

  • Cell Staining: Remove the existing cell culture medium and wash the cells once with PBS. Add the BTD-LD1 working solution to the cells and incubate for 15-30 minutes at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the staining solution and wash the cells twice with PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope. Based on the properties of similar BTD derivatives, expect excitation in the blue-green region (e.g., 450-490 nm) and emission in the green-yellow region (e.g., 520-580 nm).[5][6]

  • Optional Co-localization: For co-localization studies, cells can be co-stained with a known lipid droplet marker like Nile Red.

Data Presentation

The photophysical properties of BTD-based probes are highly dependent on the specific substituents. The following table provides expected photophysical characteristics of BTD-LD1 based on data from similar BTD derivatives designed for lipid droplet imaging.

PropertyExpected Value in Nonpolar Solvent (e.g., Dioxane)Expected Value in Polar Solvent (e.g., PBS)
Absorption Maximum (λ_abs) ~450 nm~430 nm
Emission Maximum (λ_em) ~540 nm~580 nm
Stokes Shift ~90 nm~150 nm
Quantum Yield (Φ_F) HighLow

Table 1: Expected Photophysical Properties of BTD-LD1.

Workflow and Pathway Visualization

Experimental Workflow for Probe Synthesis and Application

G cluster_synthesis Synthesis of BTD-LD1 cluster_application Live Cell Imaging s1 Combine Reactants: 7-Bromo-BTD-CN, Boronic Acid, Base s2 Add Catalyst & Solvents (Pd(PPh3)4, Toluene/H2O) s1->s2 s3 Heat and Stir (90°C, 12-16h) s2->s3 s4 Work-up & Extraction s3->s4 s5 Purification (Column Chromatography) s4->s5 a1 Prepare BTD-LD1 Working Solution s5->a1 Characterized Probe a2 Incubate with Live Cells (15-30 min) a1->a2 a3 Wash Cells (2x PBS) a2->a3 a4 Fluorescence Microscopy a3->a4

Caption: Workflow for synthesis and cell imaging.

Mechanism of Lipid Droplet Staining

The selective staining of lipid droplets by BTD-LD1 is driven by its physicochemical properties. The probe's behavior can be understood through the following logical progression:

G start BTD-LD1 in Aqueous Medium membrane Passive Diffusion across Cell Membrane start->membrane cytosol Probe in Cytosol (Polar Environment) membrane->cytosol ld Partitioning into Lipid Droplets cytosol->ld Hydrophobic Interaction final Intense Fluorescence in Nonpolar Core ld->final

Caption: Mechanism of BTD-LD1 localization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. My insights are drawn from established literature and extensive experience in heterocyclic chemistry.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route and provide detailed troubleshooting for each key transformation.

Synthetic Pathway Overview

A prevalent strategy for the synthesis of this compound involves the bromination of a suitable 2,1,3-benzothiadiazole precursor, followed by the introduction of the nitrile functionality, often via a Sandmeyer reaction. The choice of starting material and the sequence of reactions can significantly impact the overall efficiency of the synthesis.

Synthetic_Pathway 2,1,3-Benzothiadiazole 2,1,3-Benzothiadiazole 4,7-Dibromo-2,1,3-benzothiadiazole 4,7-Dibromo-2,1,3-benzothiadiazole 2,1,3-Benzothiadiazole->4,7-Dibromo-2,1,3-benzothiadiazole Bromination 7-Bromo-4-nitro-2,1,3-benzothiadiazole 7-Bromo-4-nitro-2,1,3-benzothiadiazole 4,7-Dibromo-2,1,3-benzothiadiazole->7-Bromo-4-nitro-2,1,3-benzothiadiazole Nitration 4-Amino-7-bromo-2,1,3-benzothiadiazole 4-Amino-7-bromo-2,1,3-benzothiadiazole 7-Bromo-4-nitro-2,1,3-benzothiadiazole->4-Amino-7-bromo-2,1,3-benzothiadiazole Reduction Diazonium Salt Diazonium Salt 4-Amino-7-bromo-2,1,3-benzothiadiazole->Diazonium Salt Diazotization This compound This compound Diazonium Salt->this compound Sandmeyer Cyanation

Caption: A plausible synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Part 1: Bromination of 2,1,3-Benzothiadiazole

The introduction of bromine atoms onto the benzothiadiazole core is a critical first step. The electron-deficient nature of the aromatic ring requires harsh conditions for electrophilic aromatic substitution.

Question: I am experiencing low yields and the formation of multiple brominated species during the bromination of 2,1,3-benzothiadiazole. How can I improve the selectivity for 4,7-dibromination?

Answer:

Controlling the bromination of 2,1,3-benzothiadiazole is crucial for a successful synthesis. The formation of a mixture of mono-, di-, and even tri-brominated products is a common challenge.

Causality: The benzothiadiazole ring system is deactivated towards electrophilic substitution. Therefore, forcing conditions are necessary, which can lead to over-bromination. The reaction often proceeds through a stepwise mechanism, and isolating the desired 4,7-dibromo isomer in high yield requires careful control over stoichiometry and reaction time.

Troubleshooting & Optimization:

  • Choice of Brominating Agent:

    • Br₂/HBr: This is a conventional and potent method. However, the high reactivity of elemental bromine can lead to over-bromination.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent. Using NBS in a strong acid like concentrated sulfuric acid can provide better control over the reaction.[1]

  • Reaction Conditions:

    • Temperature Control: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to the desired reaction temperature. This can help to control the initial exothermic reaction and improve selectivity.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent. For the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole, approximately 2.2 equivalents of NBS are typically recommended.

    • Solvent: Concentrated sulfuric acid is a common solvent that also acts as a catalyst by protonating the brominating agent, increasing its electrophilicity.[1]

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole using NBS [1]

  • In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,1,3-benzothiadiazole in concentrated sulfuric acid at 0 °C.

  • Slowly add N-bromosuccinimide (2.2 equivalents) in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting precipitate, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain 4,7-dibromo-2,1,3-benzothiadiazole.

ParameterBr₂/HBrNBS/H₂SO₄
Selectivity LowerHigher
Reaction Conditions Harsher (reflux)Milder (room temp)
Safety More hazardousLess hazardous
Typical Yield VariableGood to quantitative
Part 2: Nitration and Reduction

The subsequent nitration and reduction steps are generally high-yielding but require careful handling of reagents.

Question: My nitration of 4,7-dibromo-2,1,3-benzothiadiazole is giving me a mixture of products. How can I selectively obtain 7-Bromo-4-nitro-2,1,3-benzothiadiazole?

Answer:

Selective mono-nitration in the presence of two bromine atoms can be challenging.

Causality: The bromine atoms are deactivating but ortho-, para-directing. The thiadiazole ring is strongly deactivating. The 4- and 7-positions are the most activated sites for electrophilic substitution. Starting from the dibromo compound, substitution of one bromine for a nitro group can occur under forcing nitrating conditions.[2]

Troubleshooting & Optimization:

  • Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is typically used. The concentration of nitric acid should be carefully controlled.

  • Temperature: Maintain a low temperature (0-5 °C) during the addition of the nitrating agent to prevent side reactions.

Experimental Protocol: Synthesis of 7-Bromo-4-nitro-2,1,3-benzothiadiazole [2]

  • Suspend 4,7-dibromo-2,1,3-benzothiadiazole in concentrated sulfuric acid at 0 °C.

  • Slowly add a mixture of fuming nitric acid and sulfuric acid dropwise.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours.

  • Pour the mixture onto ice and filter the precipitate.

  • Wash the solid with water and recrystallize from a suitable solvent like ethanol.

The subsequent reduction of the nitro group to an amine is typically achieved with high efficiency using standard reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Part 3: Sandmeyer Cyanation

The Sandmeyer reaction is a powerful method for introducing a nitrile group, but it is often associated with side reactions and yield variability.

Question: I am getting a low yield and a lot of tar-like byproducts during the Sandmeyer cyanation of 4-amino-7-bromo-2,1,3-benzothiadiazole. What are the critical parameters to control?

Answer:

The Sandmeyer reaction is notoriously sensitive to reaction conditions. The decomposition of the diazonium salt intermediate is a major cause of low yields and byproduct formation.

Causality: The diazonium salt of 4-amino-7-bromo-2,1,3-benzothiadiazole can be unstable. Premature decomposition can lead to the formation of phenols and other undesired byproducts. The reaction mechanism involves single-electron transfer from a copper(I) species, and the efficiency of this process is highly dependent on the reaction environment.[3]

Troubleshooting & Optimization:

  • Diazotization:

    • Temperature: This is the most critical parameter. The diazotization must be carried out at a low temperature (0-5 °C) to prevent the premature decomposition of the diazonium salt.

    • Acid Concentration: A sufficient excess of acid is required to prevent the coupling of the diazonium salt with the starting amine.

    • Nitrite Addition: Add the sodium nitrite solution slowly and subsurface to ensure efficient reaction and to control the exotherm.

  • Cyanation:

    • Copper(I) Cyanide: Use high-quality, freshly prepared or purified copper(I) cyanide. The presence of copper(II) impurities can be detrimental.

    • Neutralization: The diazonium salt solution is acidic. It is often beneficial to neutralize the excess acid before adding it to the copper(I) cyanide solution. This can be done carefully with a base like sodium carbonate or sodium bicarbonate until the pH is weakly acidic.

    • Temperature: The cyanation reaction is typically carried out at a slightly elevated temperature (50-70 °C) to facilitate the reaction, but this should be optimized for the specific substrate.

Experimental Protocol: Sandmeyer Cyanation

  • Diazotization:

    • Dissolve 4-amino-7-bromo-2,1,3-benzothiadiazole in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

    • Warm this solution to 50-60 °C.

    • Carefully neutralize the cold diazonium salt solution with a base (e.g., sodium carbonate) until the pH is around 5-6.

    • Slowly add the neutralized diazonium salt solution to the warm copper(I) cyanide solution. Effervescence (release of N₂) will be observed.

    • After the addition is complete, continue to stir at 60-70 °C for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Sandmeyer_Troubleshooting Low_Yield Low Yield - Diazonium salt decomposition - Incomplete reaction - Impure CuCN Control_Diazotization_Temp Maintain 0-5 °C Low_Yield->Control_Diazotization_Temp Solution Optimize_Cyanation_Temp Optimize 50-70 °C Low_Yield->Optimize_Cyanation_Temp Solution Use_Pure_CuCN Use high-quality CuCN Low_Yield->Use_Pure_CuCN Solution Byproduct_Formation Byproduct Formation - Phenol formation (from reaction with H₂O) - Azo coupling - Tar formation Byproduct_Formation->Control_Diazotization_Temp Solution Neutralize_Diazonium_Salt Adjust pH to 5-6 before addition Byproduct_Formation->Neutralize_Diazonium_Salt Solution

Caption: Troubleshooting common issues in the Sandmeyer cyanation step.

Frequently Asked Questions (FAQs)

Q1: Can I introduce the nitrile group first and then perform the bromination?

A1: While synthetically possible, it is generally not the preferred route. The cyano group is strongly deactivating, making the subsequent electrophilic bromination even more difficult than on the parent benzothiadiazole. This would likely require very harsh conditions and could lead to lower yields and more side products.

Q2: Are there alternative methods to the Sandmeyer reaction for introducing the nitrile group?

A2: Yes, palladium-catalyzed cyanation reactions (e.g., using Zn(CN)₂ or K₄[Fe(CN)₆] as the cyanide source) are modern alternatives to the Sandmeyer reaction.[4][5] These methods can offer milder reaction conditions and broader functional group tolerance. However, they require an aryl halide or triflate as the starting material, which in this case would be 4,7-dibromo-2,1,3-benzothiadiazole. Selectively cyanating only one of the bromine atoms would be a significant challenge.

Q3: What are the key safety precautions for this synthesis?

A3: This synthesis involves several hazardous materials and reactions:

  • Bromine and HBr: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Concentrated Acids: Sulfuric and nitric acids are highly corrosive.

  • Cyanides: Copper(I) cyanide and other cyanide salts are extremely toxic. Handle with extreme care and have an appropriate quenching agent and emergency plan in place. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.

  • Diazonium Salts: Diazonium salts can be explosive when isolated and dry. They should always be kept in solution and at low temperatures.

Q4: How can I effectively purify the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. The polarity of the eluent system will need to be optimized based on the specific impurities present. Recrystallization from a suitable solvent system can also be used for further purification.

References

Technical Support Center: Overcoming Solubility Challenges with Benzothiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzothiadiazole (BTD) compounds. This guide is designed to provide you with in-depth, field-proven insights and practical solutions to the solubility challenges frequently encountered with this important class of molecules. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

Here, we address the most common initial questions regarding the solubility of benzothiadiazole compounds.

Question 1: Why do many of my benzothiadiazole derivatives exhibit such poor aqueous solubility?

Answer: The limited aqueous solubility of many benzothiadiazole derivatives is rooted in their fundamental molecular structure. The benzothiadiazole core is a rigid, aromatic, and largely hydrophobic bicyclic system. This inherent hydrophobicity often leads to high crystal lattice energy, meaning that a significant amount of energy is required to break apart the crystal structure and solvate the individual molecules in water.

Factors that exacerbate poor solubility include:

  • Planarity and Pi-Stacking: The planar nature of the BTD core promotes strong intermolecular pi-pi stacking interactions in the solid state, contributing to a stable crystal lattice that is difficult to disrupt.

  • Lack of Ionizable Groups: Unless specifically introduced, the BTD core lacks readily ionizable functional groups, preventing pH-dependent solubility enhancement through salt formation.

  • Lipophilic Substituents: The addition of lipophilic (fat-loving) substituents, often necessary for biological activity, further increases the overall hydrophobicity of the molecule, reducing its affinity for aqueous media.

Question 2: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring for my BTD compound?

Answer: Understanding the distinction between kinetic and thermodynamic solubility is critical for accurately assessing your compound's behavior and selecting an appropriate development strategy.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure when the system has reached equilibrium. This is a state of minimal Gibbs free energy.

  • Kinetic Solubility , on the other hand, is the concentration of a compound at the point of precipitation from a solution that was prepared by a rapid method, such as adding a concentrated DMSO stock of the compound to an aqueous buffer. It is often higher than the thermodynamic solubility because it can represent a supersaturated state before precipitation occurs.

For early-stage drug discovery, kinetic solubility is often the more relevant parameter as it better reflects the conditions in many biological assays. However, for formulation development and understanding the long-term stability of a potential drug product, thermodynamic solubility is the gold standard.

Part 2: Troubleshooting Guide - A Step-by-Step Approach to Solving Solubility Issues

This section provides a structured approach to troubleshooting and resolving solubility problems with your benzothiadiazole compounds.

Issue 1: My BTD compound precipitates out of solution during my biological assay.

This is a common problem that can lead to inaccurate and unreliable assay results. The following workflow can help you diagnose and solve this issue.

Experimental Workflow for Addressing Assay Precipitation

A Compound Precipitation Observed in Assay B Step 1: Characterize Solubility - Measure kinetic solubility in assay buffer - Determine thermodynamic solubility A->B Initial Diagnosis C Step 2: Modify Assay Conditions - Decrease compound concentration - Add a co-solvent (e.g., DMSO, ethanol) - Incorporate a surfactant (e.g., Tween-80) B->C If solubility is insufficient D Step 3: Employ Formulation Strategies - Use cyclodextrins to form inclusion complexes - Prepare a solid dispersion B->D For persistent issues E Step 4: Re-evaluate in Assay C->E D->E E->B If precipitation persists, reiterate F Resolution: Accurate and Reproducible Assay Data E->F Successful Outcome A Poorly Soluble BTD Compound B Desired Application A->B C In Vitro Assay B->C D In Vivo Study B->D E Formulation Strategy C->E D->E F Co-solvents Surfactants E->F Simpler, for initial screening G Cyclodextrins Solid Dispersions Co-crystals E->G More complex, for advanced development A BTD Core Scaffold B Introduce Ionizable Groups (e.g., amines, carboxylic acids) A->B C Incorporate Polar Functional Groups (e.g., hydroxyls, ethers) A->C D Disrupt Planarity (e.g., add bulky or non-planar substituents) A->D E Reduce Molecular Weight/Lipophilicity A->E F Improved Solubility Profile B->F C->F D->F E->F

Technical Support Center: Degradation Pathways of Benzothiadiazole-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with benzothiadiazole-based polymers. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the complexities of their degradation pathways.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the degradation of benzothiadiazole-based polymers and the analytical techniques used to study these processes.

Q1: What are the primary degradation pathways for benzothiadiazole-based polymers?

A1: Benzothiadiazole-based polymers primarily degrade through three main pathways:

  • Photodegradation: This occurs when the polymer is exposed to light, particularly UV radiation, in the presence of oxygen. The absorption of light can lead to the formation of reactive species that attack the polymer backbone, causing chain scission and a decrease in molecular weight.[1][2]

  • Thermal Degradation: At elevated temperatures, the polymer chains can undergo scission, leading to a reduction in molecular weight and the release of volatile products.[3] The presence of oxygen can accelerate this process through thermo-oxidative degradation.

  • Chemical Degradation: This can be initiated by hydrolysis, where water molecules break down the polymer chains, or by reaction with other chemical agents in the environment.[4] The rate of chemical degradation is often influenced by factors such as pH and the presence of catalysts.[5]

Q2: What are the initial signs of degradation in my benzothiadiazole-based polymer?

A2: The initial signs of degradation can be subtle but often include:

  • Color Change: A noticeable change in the color of the polymer solution or film, often a blue-shift in the absorption spectrum, can indicate a disruption of the conjugated system.[6]

  • Decreased Solubility: The polymer may become less soluble in common organic solvents due to crosslinking or changes in polarity.

  • Changes in Mechanical Properties: Films may become brittle or lose their tensile strength.[7]

Q3: Which analytical techniques are most suitable for studying the degradation of these polymers?

A3: A multi-faceted approach using several analytical techniques is recommended to fully characterize the degradation process. The table below summarizes the most common methods and their primary applications.

Analytical TechniquePrimary Application in Degradation StudiesKey Insights Provided
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Monitoring changes in molecular weight and molecular weight distribution.Chain scission (decrease in MW), crosslinking (increase in MW), and formation of low molecular weight byproducts.[8]
UV-Visible (UV-Vis) Spectroscopy Detecting changes in the electronic structure and conjugation length of the polymer.Blue-shift in absorption maximum indicating disruption of conjugation, changes in absorbance intensity.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Identifying changes in the chemical structure of the polymer and characterizing degradation products.Disappearance of specific proton or carbon signals, appearance of new peaks corresponding to degradation products (e.g., aldehydes, carboxylic acids).[9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Detecting changes in functional groups within the polymer.Appearance of new absorption bands (e.g., carbonyl, hydroxyl groups) indicative of oxidation.[11]
Thermogravimetric Analysis (TGA) Determining the thermal stability of the polymer.Onset temperature of degradation, mass loss as a function of temperature.[5]
Differential Scanning Calorimetry (DSC) Observing changes in thermal transitions.Shifts in glass transition temperature (Tg) and melting temperature (Tm) due to changes in molecular weight and crystallinity.[11]

Q4: How does the structure of the benzothiadiazole polymer influence its stability?

A4: The stability of a benzothiadiazole-based polymer is significantly influenced by its chemical structure. For instance, fluorination of the benzothiadiazole unit can enhance the polymer's oxidative stability.[12][13] The nature of the donor co-monomer and the type of side chains also play a crucial role in determining the overall stability of the polymer.[7]

Q5: What are the specific challenges in studying the degradation of benzothiadiazole-based polymers in drug delivery systems?

A5: In the context of drug delivery, the degradation of the polymer matrix is often the mechanism for controlled drug release.[9] Key challenges include:

  • Ensuring Biocompatibility of Degradation Products: The breakdown products of the polymer must be non-toxic and easily cleared by the body.

  • Controlling the Degradation Rate: The rate of degradation needs to be tunable to achieve the desired drug release profile.[14]

  • Maintaining Nanoparticle Stability: For nanoparticle-based drug delivery systems, preventing premature aggregation or degradation during storage and in biological environments is critical.[12][15]

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common experimental issues encountered during the study of benzothiadiazole-based polymer degradation.

Problem 1: Unexpected Color Change in Solution or Film

Symptom: Your polymer solution or thin film has changed color, for example, from a deep color to a lighter shade, or has become yellow.

Potential Causes and Solutions:

  • Photo-oxidation: This is a common cause of color change, especially if the sample has been exposed to light and air. The UV-Vis spectrum will typically show a blue-shift in the main absorption peak.

    • Troubleshooting Steps:

      • Protect your samples from light by using amber vials or wrapping them in aluminum foil.

      • Work in an inert atmosphere (e.g., a glovebox) to minimize exposure to oxygen.

      • Confirm photo-oxidation by taking UV-Vis spectra at regular intervals during light exposure.

  • Thermal Degradation: If the sample has been heated, thermal degradation may have occurred, leading to chain scission and a change in the electronic structure.

    • Troubleshooting Steps:

      • Use TGA to determine the onset temperature of thermal degradation for your polymer and ensure that your experimental conditions are well below this temperature.

      • If heating is necessary, perform it under an inert atmosphere.

  • Acidic/Basic Contamination: Trace amounts of acid or base can catalyze degradation, especially hydrolysis.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly cleaned and dried.

      • Use high-purity solvents.

      • If the polymer has acidic or basic functional groups, consider the pH of your solutions.

A Unexpected Color Change B Photo-oxidation A->B Exposed to light? C Thermal Degradation A->C Heated? D Chemical Contamination A->D Purity of reagents? E Protect from light Work in inert atmosphere B->E Solution F Determine TGA onset Heat under inert atmosphere C->F Solution G Use high-purity solvents Ensure clean glassware D->G Solution

Caption: Troubleshooting workflow for unexpected color changes.

Problem 2: Inconsistent or Unexpected GPC/SEC Results

Symptom: Your GPC/SEC data shows a lower-than-expected molecular weight, a broadening of the molecular weight distribution, or the appearance of a bimodal distribution after a degradation experiment.

Potential Causes and Solutions:

  • Chain Scission: This is the most common reason for a decrease in molecular weight and a broadening of the distribution.

    • Troubleshooting Steps:

      • Correlate the GPC/SEC results with other techniques like UV-Vis or NMR to confirm changes in the polymer structure.

      • If the degradation is unintentional, review your experimental conditions for sources of light, heat, or chemical contaminants.

  • Shear Degradation: High molecular weight polymers can be susceptible to shear-induced degradation during GPC/SEC analysis, especially with small particle size columns.[16]

    • Troubleshooting Steps:

      • Reduce the flow rate of the GPC/SEC system.

      • Consider using columns with a larger particle size for very high molecular weight polymers.

  • Bimodal Distribution: This can indicate the presence of both degraded and non-degraded polymer chains, or the formation of well-defined degradation products. It could also be an artifact of polymer aggregation.

    • Troubleshooting Steps:

      • Ensure your polymer is fully dissolved before injection. Gentle heating or sonication may be necessary.[17]

      • Filter your sample before injection to remove any aggregates.[17]

      • Vary the concentration of your sample to see if the bimodal distribution is concentration-dependent, which would suggest aggregation.

A Inconsistent GPC Results B Chain Scission A->B Lower MW? C Shear Degradation A->C High MW polymer? D Bimodal Distribution A->D Multiple peaks? E Correlate with other techniques Review experimental conditions B->E Solution F Reduce flow rate Use larger particle size columns C->F Solution G Ensure full dissolution Filter sample Check for aggregation D->G Solution

Caption: Troubleshooting workflow for inconsistent GPC results.

Problem 3: Difficulty in Analyzing Degradation Products

Symptom: You are having trouble identifying the chemical structures of the degradation products using techniques like NMR or mass spectrometry.

Potential Causes and Solutions:

  • Complex Mixture of Products: Degradation can lead to a wide variety of products, making the analysis of the resulting mixture challenging.

    • Troubleshooting Steps:

      • Use chromatographic techniques like HPLC or preparative GPC to separate the degradation products before analysis by NMR or mass spectrometry.

      • Employ 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structures of the products.[9]

  • Low Concentration of Products: The concentration of individual degradation products may be too low for detection.

    • Troubleshooting Steps:

      • Allow the degradation to proceed for a longer period to generate a higher concentration of products.

      • Concentrate the sample before analysis.

  • Unstable Degradation Products: Some initial degradation products may be unstable and further react to form a more complex mixture.

    • Troubleshooting Steps:

      • Analyze the sample at different time points during the degradation process to identify transient intermediates.

      • Consider using milder degradation conditions to slow down the reaction and isolate the initial products.

Section 3: Experimental Protocols

This section provides a detailed, step-by-step methodology for a key experiment in studying the photodegradation of benzothiadiazole-based polymers.

Protocol: Monitoring Photodegradation using UV-Vis Spectroscopy and GPC/SEC

  • Sample Preparation:

    • Prepare a dilute solution of your benzothiadiazole-based polymer in a suitable solvent (e.g., chloroform, THF) at a known concentration (e.g., 0.1 mg/mL).

    • Prepare several identical samples in quartz cuvettes for UV-Vis analysis and in separate vials for GPC/SEC analysis.

  • Initial Characterization (Time = 0):

    • Take a UV-Vis spectrum of one of the samples to record the initial absorption profile.

    • Inject an aliquot from one of the vials into the GPC/SEC system to determine the initial molecular weight and distribution.

  • Photodegradation Experiment:

    • Place the remaining samples in a controlled environment with a specific light source (e.g., a UV lamp with a defined wavelength and intensity). Ensure all samples are equidistant from the light source.

    • Maintain a constant temperature and atmosphere (e.g., ambient air) throughout the experiment.

  • Time-course Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), remove one UV-Vis cuvette and one GPC/SEC vial from the light source.

    • Immediately record the UV-Vis spectrum and perform the GPC/SEC analysis for the removed samples.

  • Data Analysis:

    • Plot the change in the absorption maximum (λmax) and absorbance intensity as a function of irradiation time.

    • Plot the change in number-average molecular weight (Mn) and weight-average molecular weight (Mw) as a function of irradiation time.

    • Calculate the polydispersity index (PDI = Mw/Mn) at each time point to assess the change in the breadth of the molecular weight distribution.

References

Technical Support Center: Optimizing Reaction Conditions for the Bromination of Benzothiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of brominated benzothiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and materials scientists who are looking to efficiently synthesize these valuable compounds. Here, we address common challenges and provide in-depth, field-proven insights to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for brominating 2,1,3-benzothiadiazole?

A1: The two most prevalent methods for the bromination of 2,1,3-benzothiadiazole are direct bromination with elemental bromine (Br₂) in the presence of hydrobromic acid (HBr), and the use of N-bromosuccinimide (NBS) in a strong acid, typically concentrated sulfuric acid (H₂SO₄).[1][2] The choice between these methods often depends on the desired regioselectivity, safety considerations, and the scale of the reaction.

Q2: Which positions on the benzothiadiazole ring are most susceptible to bromination?

A2: Electrophilic aromatic substitution on the 2,1,3-benzothiadiazole ring predominantly occurs at the 4- and 7-positions.[3] This is due to the electron-withdrawing nature of the thiadiazole ring, which deactivates the benzene ring and directs incoming electrophiles to these positions. The 5- and 6-positions are significantly less reactive.[4]

Q3: Is it possible to achieve mono-bromination of benzothiadiazole?

A3: Yes, mono-bromination is achievable, but it requires careful control of the reaction conditions. Using a molar ratio of approximately 1:1 of the brominating agent to the benzothiadiazole substrate is crucial to minimize the formation of the di-brominated product.[4] Reaction temperature and time also play a significant role in controlling the extent of bromination.

Q4: What are the primary advantages of using NBS over elemental bromine?

A4: N-bromosuccinimide (NBS) is often considered a milder and safer alternative to elemental bromine.[1][5] It is a solid, making it easier to handle than the highly corrosive and volatile liquid bromine. While traditionally considered milder, NBS can effectively brominate the deactivated benzothiadiazole ring under strongly acidic conditions.[2] This method can also offer different selectivity profiles compared to the Br₂/HBr system.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of benzothiadiazole and provides actionable solutions.

Issue 1: Low Yield of the Desired Brominated Product

Possible Causes & Solutions:

  • Incomplete Reaction: The electron-poor nature of the benzothiadiazole ring can lead to sluggish reactions.

    • Solution: Increase the reaction temperature and/or extend the reaction time. For instance, refluxing in 48% HBr is a common practice.[6] When using NBS, allowing the reaction to proceed for an extended period (e.g., 12-72 hours) may be necessary.[7]

  • Insufficient Activation of Brominating Agent: In the NBS/H₂SO₄ method, the acid is crucial for activating the NBS.

    • Solution: Ensure the use of highly concentrated sulfuric acid (e.g., 96%).[1] The acid protonates the NBS, generating a more potent electrophilic bromine species.[2]

  • Poor Solubility: The starting material or product may have limited solubility in the reaction medium, hindering the reaction.

    • Solution: While benzothiadiazole may not fully dissolve, forming a heterogeneous mixture is often acceptable.[4] Ensure vigorous stirring to maximize the surface area for the reaction to occur. In some cases, a co-solvent like chloroform can be used with concentrated sulfuric acid.[1]

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Possible Causes & Solutions:

  • Over-bromination: The formation of di- and even tri-brominated species is a common side reaction, especially when targeting mono-bromination.[8]

    • Solution: Carefully control the stoichiometry of the brominating agent. Use a 1:1 molar ratio for mono-bromination.[4] Consider adding the brominating agent portion-wise or via a syringe pump to maintain a low concentration throughout the reaction.

  • Formation of Isomers: While the 4- and 7-positions are preferred, other isomers can sometimes form, particularly with substituted benzothiadiazoles.

    • Solution: The choice of brominating system can influence regioselectivity. For example, 4-substituted 2,1,3-benzothiadiazoles are selectively brominated at the 7-position.[3] It is essential to characterize the product mixture thoroughly using techniques like NMR and mass spectrometry.

Issue 3: Difficult Product Isolation and Purification

Possible Causes & Solutions:

  • Contamination with Excess Bromine: Residual bromine can be challenging to remove and can interfere with subsequent steps.

    • Solution: After the reaction, quench the excess bromine by adding a saturated solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₅) until the characteristic orange/brown color of bromine disappears.[2][6]

  • Separation of Isomers: If a mixture of mono- and di-brominated products or other isomers is formed, their separation can be challenging due to similar polarities.

    • Solution: Purification by column chromatography on silica gel is the most common method.[7] A gradient elution with a non-polar solvent system (e.g., hexane/dichloromethane) is often effective. In some cases, recrystallization can be used to purify the major product.[4]

Experimental Protocols

Protocol 1: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using Br₂/HBr

This protocol is adapted from established literature procedures.[6]

Materials:

  • 2,1,3-benzothiadiazole

  • Hydrobromic acid (48% aqueous solution)

  • Elemental bromine (Br₂)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Deionized water

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2,1,3-benzothiadiazole (1 equivalent).

  • Add 48% hydrobromic acid.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of bromine (2 equivalents) in hydrobromic acid through the dropping funnel.

  • After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

  • Heat the reaction mixture to reflux and maintain for 6 hours. The formation of a solid precipitate should be observed.

  • Cool the mixture to room temperature.

  • Carefully add a saturated solution of sodium bisulfite to quench the excess bromine.

  • Filter the precipitate and wash thoroughly with deionized water, followed by methanol.

  • Dry the solid product under vacuum.

Protocol 2: Synthesis of 4,7-dibromo-2,1,3-benzothiadiazole using NBS/H₂SO₄

This protocol provides an alternative to using elemental bromine.[1][7]

Materials:

  • 2,1,3-benzothiadiazole

  • Concentrated sulfuric acid (96-98%)

  • N-bromosuccinimide (NBS)

  • Ice water

  • Deionized water

  • Methanol

  • n-Hexane

Procedure:

  • In a flask, dissolve 2,1,3-benzothiadiazole (1 equivalent) in concentrated sulfuric acid.

  • At a controlled temperature (e.g., 60 °C), add N-bromosuccinimide (2.1 equivalents) in portions.

  • Stir the mixture vigorously for 12 hours.

  • After the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Filter the resulting precipitate.

  • Wash the solid residue sequentially with deionized water, methanol, and n-hexane. Repeat this washing cycle three times.

  • Dry the final solid product to obtain 4,7-dibromo-2,1,3-benzothiadiazole.[7]

Data Summary

The following table summarizes typical reaction conditions for the synthesis of 4,7-dibromo-2,1,3-benzothiadiazole.

ReagentsSolventTemperatureTimeYieldReference
Br₂/HBrH₂OReflux6 hNot specified[6]
NBSH₂SO₄60 °C12 h69%[7]
DibromohydantoinH₂SO₄Not specified72 h55%[7]

Visualizing the Workflow

A general workflow for the bromination of benzothiadiazole, from reaction setup to product characterization, is illustrated below.

Bromination_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start 2,1,3-Benzothiadiazole reaction_vessel Reaction at Controlled Temperature start->reaction_vessel reagents Brominating Agent (Br2 or NBS) reagents->reaction_vessel solvent Acidic Medium (HBr or H2SO4) solvent->reaction_vessel quench Quench Excess Bromine reaction_vessel->quench 1. Reaction precipitate Precipitate in Ice Water quench->precipitate filtration Filtration precipitate->filtration washing Wash with Water & Solvents filtration->washing drying Drying washing->drying 2. Isolation purification Column Chromatography or Recrystallization drying->purification analysis Characterization (NMR, MS) purification->analysis product Pure Brominated Benzothiadiazole analysis->product 3. Final Product EAS_Mechanism reagents Br-Br N-Bromosuccinimide electrophile Generation of Electrophile (Br+) reagents->electrophile acid Acid Catalyst (HBr or H2SO4) acid->electrophile sigma_complex Arenium Ion (Sigma Complex) (Resonance Stabilized) electrophile->sigma_complex on Br+ btd Benzothiadiazole (Aromatic Ring) btd->sigma_complex Nucleophilic Attack deprotonation Deprotonation sigma_complex->deprotonation Loss of H+ product Brominated Benzothiadiazole deprotonation->product Aromaticity Restored

References

Technical Support Center: Troubleshooting Fluorescence Quenching in Benzothiadiazole Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiadiazole (BTD) fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to fluorescence quenching during their experiments. Here, we move beyond simple checklists to provide in-depth explanations of the underlying photophysical and chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Quenching Scenarios & Solutions

This section addresses specific, frequently encountered problems with BTD probes. Each issue is broken down into its likely causes, followed by a step-by-step protocol for diagnosis and resolution.

Issue 1: My BTD probe's fluorescence is significantly weaker than expected or completely absent in my aqueous buffer.

This is one of the most common challenges, often stemming from the probe's immediate environment.

Primary Suspects:

  • Aggregation-Caused Quenching (ACQ): Many BTD derivatives are hydrophobic and prone to stacking in aqueous solutions, leading to self-quenching.[1][2][3]

  • Solvent Polarity Effects: The fluorescence of BTD probes is often highly sensitive to solvent polarity. A mismatch between the probe's optimal solvent environment and the experimental buffer can drastically reduce quantum yield.[4]

  • Incorrect pH: The protonation state of functional groups on the BTD core or its substituents can significantly alter its electronic structure and, consequently, its fluorescence.[5][6][7]

Diagnostic & Solution Workflow

Step 1: Assess for Aggregation-Caused Quenching (ACQ)

  • Rationale: ACQ occurs when non-fluorescent aggregates form due to intermolecular interactions, such as π-π stacking, in solution.[3][8] This is a primary cause of quenching for many organic fluorophores in environments where they have poor solubility.

  • Protocol: Concentration-Dependent Fluorescence Study

    • Prepare a stock solution of your BTD probe in a good organic solvent (e.g., DMSO or THF) where it is highly soluble and fluorescent.

    • Create a series of dilutions of this stock solution in your aqueous experimental buffer, ranging from nanomolar to high micromolar concentrations.

    • Measure the fluorescence emission spectrum for each concentration under fixed excitation conditions.

    • Analysis: If ACQ is the culprit, you will observe a decrease in the fluorescence quantum yield as the concentration increases.[3] You may also see a red-shift in the emission wavelength.[3]

  • Solutions for ACQ:

    • Work at Lower Concentrations: Determine the concentration threshold where quenching begins and ensure your experiments are conducted well below this limit.

    • Introduce a Surfactant: For probes that need to be in an aqueous environment, incorporating a surfactant like Tween 20 or Triton X-100 at a concentration above its critical micelle concentration (CMC) can encapsulate the probe within micelles, preventing aggregation.[9]

    • Modify the Probe: If you are in the design phase, adding bulky substituents to the BTD core can sterically hinder π-π stacking and reduce ACQ.[10]

Step 2: Evaluate Solvent and pH Effects

  • Rationale: BTD probes often exhibit intramolecular charge transfer (ICT) character, making their emission spectra and quantum yield highly dependent on the polarity of their environment.[4][11] Similarly, pH can alter the protonation of acidic or basic moieties, affecting the electronic properties of the fluorophore.[5][12]

  • Protocol: Solvatochromism and pH Titration

    • Solvatochromism: Prepare dilute solutions of your probe in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, acetonitrile, water). Measure the absorption and emission spectra in each.

    • pH Titration: Prepare a series of buffers with a wide pH range (e.g., pH 2 to 10). Add a consistent, low concentration of your BTD probe to each buffer and record the fluorescence intensity.

    • Analysis: A significant shift in the emission wavelength (solvatochromism) or a dramatic change in intensity with pH indicates a strong environmental sensitivity.[5]

  • Solutions for Environmental Sensitivity:

    • Optimize Buffer Composition: If possible, adjust the polarity of your aqueous buffer by adding a small percentage of a miscible organic co-solvent (e.g., 1-5% DMSO) to improve probe solubility and fluorescence.[4]

    • Maintain Optimal pH: Ensure your experimental buffer is maintained at the pH that yields the highest fluorescence intensity for your specific probe.

Workflow Diagram: Diagnosing Poor Fluorescence in Aqueous Media

Start Low/No Fluorescence in Aqueous Buffer Check_ACQ Perform Concentration- Dependent Study Start->Check_ACQ ACQ_Observed Quenching increases with concentration? Check_ACQ->ACQ_Observed Solve_ACQ Solution: - Lower Concentration - Add Surfactant - Redesign Probe ACQ_Observed->Solve_ACQ Yes Check_Env Perform Solvatochromism & pH Titration ACQ_Observed->Check_Env No Env_Sensitive Intensity varies with solvent or pH? Check_Env->Env_Sensitive Solve_Env Solution: - Optimize Buffer Polarity - Maintain Optimal pH Env_Sensitive->Solve_Env Yes Other_Issues Consider Other Issues: Photobleaching, Quenchers Env_Sensitive->Other_Issues No cluster_0 Probe 'Off' State cluster_1 Probe 'On' State Off_State BTD-Linker-Quencher Quenching Non-Radiative Decay (e.g., PET, FRET) NO LIGHT OUT Off_State->Quenching Fast Quenching On_State BTD-Analyte Complex Off_State->On_State Analyte Binding/ Reaction Excitation1 Excitation (Light In) Excitation1->Off_State Fluorescence Radiative Decay FLUORESCENCE (Light Out) On_State->Fluorescence Emission Excitation2 Excitation (Light In) Excitation2->On_State Analyte Target Analyte (e.g., Thiol, Ion)

References

Technical Support Center: Enhancing Solar Cell Performance with Benzothiadiazole Additives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development working with benzothiadiazole (BT) additives for solar cell applications. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you to diagnose issues, optimize your experiments, and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the integration of benzothiadiazole derivatives into organic and perovskite solar cells.

Q1: I've incorporated a well-regarded fluorinated benzothiadiazole (FBT) polymer, but my Power Conversion Efficiency (PCE) is significantly lower than reported values. What's the likely culprit?

A1: This is a classic issue where material choice alone doesn't guarantee success. The most frequent cause is a suboptimal active layer morphology. BT-based materials, especially fluorinated ones, have strong intermolecular interactions that can lead to excessive phase separation or overly large crystalline domains if not carefully controlled.[1] This disrupts the formation of an ideal bulk-heterojunction (BHJ), which is essential for efficient exciton dissociation and charge transport. Your troubleshooting should focus on optimizing the film formation process, including the choice of solvent, the use of processing additives, and the annealing conditions.[2][3]

Q2: My device is showing a very low Fill Factor (FF), under 50%. What does this indicate?

A2: A low Fill Factor is typically a sign of high charge recombination, poor charge transport, or a combination of both.[4] It can also be caused by high series resistance from poor electrical contacts or low shunt resistance from pinholes or defects in the active layer.[5] When using BT additives, an imbalanced charge transport (where electron and hole mobilities are vastly different) is a common cause. The additive might be enhancing the molecular packing and mobility for one component of your blend but not the other.[6]

Q3: The Open-Circuit Voltage (VOC) of my device is lower than theoretical predictions. Why is this happening?

A3: The VOC is fundamentally determined by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor.[7] A lower-than-expected VOC points to several possibilities:

  • Energy Level Mismatch: The stated HOMO/LUMO values for your BT material might differ in your specific blend due to solid-state packing effects.

  • Interfacial Defects: Poorly formed interfaces between the active layer and the transport layers can create trap states that lead to energy losses.

  • Non-Radiative Recombination: This is a major source of voltage loss. A suboptimal morphology with poorly defined donor/acceptor interfaces increases the sites for non-radiative recombination, directly reducing the VOC.[8]

Q4: How do I select the right solvent and/or processing additive for my BT-based system?

A4: Solvent selection is critical for controlling the solution-state aggregation of the BT-polymer and the final film morphology.[8] A "good" solvent will fully dissolve all components, while a combination of solvents or the use of additives can fine-tune the drying kinetics. High-boiling-point solvent additives, such as 1,8-diiodooctane (DIO), are often used to slow down the drying process. This allows more time for the polymer chains and acceptor molecules to self-organize into more ordered, crystalline domains, which is crucial for efficient charge transport.[8] More recently, solid additives, including benzothiadiazole derivatives themselves, are being used to act as "morphology regulators," guiding the crystallization of the active layer components during film formation.[9][10]

Q5: My devices are highly unstable and degrade rapidly when exposed to light and air. What can I do?

A5: Device stability is a multi-faceted challenge. While encapsulation is a final, necessary step, the intrinsic stability of the materials and the active layer morphology are paramount.[11] Photo-induced degradation can occur in every functional layer of the cell.[12] Benzothiadiazole-based materials can be susceptible to photochemical reactions, especially in the presence of oxygen and water.[13] Furthermore, a poorly optimized morphology can create pathways for moisture and oxygen ingress, accelerating degradation. Improving the crystallinity and packing of the active layer can often enhance stability.[11]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving complex experimental problems.

Issue 1: Low Power Conversion Efficiency (PCE)

Low PCE is a general symptom that requires a systematic breakdown of the contributing photovoltaic parameters: JSC, VOC, and FF.

G Start Low PCE Observed Check_Jsc Is Jsc Low? Start->Check_Jsc Check_Voc Is Voc Low? Check_Jsc->Check_Voc No Troubleshoot_Jsc Troubleshoot Jsc: - Absorption - Morphology - Recombination Check_Jsc->Troubleshoot_Jsc Yes Check_FF Is FF Low? Check_Voc->Check_FF No Troubleshoot_Voc Troubleshoot Voc: - Energy Levels - Interfacial Defects - Non-radiative Loss Check_Voc->Troubleshoot_Voc Yes Troubleshoot_FF Troubleshoot FF: - Charge Transport - Recombination - Resistance Issues Check_FF->Troubleshoot_FF Yes End PCE Optimized Check_FF->End No Troubleshoot_Jsc->Check_Voc Troubleshoot_Voc->Check_FF Troubleshoot_FF->End

Caption: A systematic workflow for diagnosing the root cause of low PCE.

Issue 2: Poor Film Quality & Morphology

Defects in the active layer film are a primary cause of device failure. Problems often manifest as visible aggregates, pinholes, or a rough surface.

SymptomPotential CauseScientific Rationale & Recommended Solution
Visible Aggregates in Film Poor Solubility / Premature Aggregation: [14]Benzothiadiazole polymers can have strong π-π stacking tendencies, leading to aggregation in solution before casting. Solution: Ensure you are using a solvent with good solubility for all blend components. Prepare solutions fresh before use. Gently warm the solution (e.g., to 40-50°C) while stirring to ensure complete dissolution. Critically, filter the solution through a 0.2 or 0.45 µm PTFE syringe filter immediately before spin-coating to remove any pre-formed aggregates.[14]
Pinholes or Dewetting Inadequate Substrate Cleaning or Poor Wetting: [14]The surface energy of your substrate (e.g., ITO/PEDOT:PSS) must be compatible with your active layer solution. Any organic residue will create low-energy spots, causing the solution to dewet and form pinholes. Solution: Implement a rigorous, multi-step substrate cleaning protocol (see Protocol 1 below). A final UV-Ozone treatment is highly effective at removing final organic traces and increasing surface energy for better wettability.[14]
Rough, Non-uniform Surface Suboptimal Drying Kinetics / Phase Separation: [1]If the solvent evaporates too quickly, the BT-polymer and acceptor do not have time to organize into the desired nanoscale morphology, resulting in a rough surface with large, poorly-defined domains. Solution: Use a higher boiling point solvent or introduce a solvent additive (e.g., DIO) to slow down evaporation.[8] Systematically optimize the post-deposition annealing temperature and time. Thermal annealing provides the energy needed to refine the morphology and improve molecular packing.[15]

Benzothiadiazole additives, particularly fluorinated variants, work by influencing the intermolecular forces within the donor-acceptor blend. They can fine-tune the electrostatic interactions, which in turn controls molecular ordering and the final morphology of the bulk-heterojunction.[1]

Caption: Influence of BT additives on active layer morphology.

Part 3: Key Experimental Protocols

Adherence to standardized, validated protocols is essential for reproducibility.

Protocol 1: Rigorous Substrate Cleaning
  • Initial Scrub: Gently scrub ITO-coated glass substrates with a lint-free wipe in a solution of detergent (e.g., Alconox) and deionized (DI) water.

  • Sequential Ultrasonication: Place substrates in a beaker rack and sequentially sonicate for 15 minutes each in:

    • Detergent solution

    • DI water (repeat twice)

    • Acetone

    • Isopropanol (IPA)

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • UV-Ozone Treatment: Immediately before moving into the glovebox for layer deposition, treat the substrates with UV-Ozone for 15 minutes to remove any final organic residues and enhance surface wettability.[14]

Protocol 2: Active Layer Deposition with a BT Additive
  • Solution Preparation: In a nitrogen-filled glovebox, dissolve your donor polymer and acceptor material (e.g., PM6:Y6) in a suitable solvent like chloroform or chlorobenzene. Add the benzothiadiazole-based additive (either a liquid like DIO at ~3% v/v or a solid additive at a predetermined wt%).

  • Dissolution: Stir the solution on a hotplate at a low temperature (e.g., 40-50°C) for at least one hour to ensure complete dissolution.[14]

  • Filtration: Allow the solution to cool to room temperature. Immediately before use, filter it through a 0.2 µm PTFE syringe filter to remove any dust or micro-aggregates.

  • Spin-Coating: Place the cleaned substrate with its PEDOT:PSS layer on the spin-coater. Dispense the filtered solution to cover the substrate. Spin-coat at a pre-optimized speed (e.g., 1000-4000 RPM) for 30-60 seconds.

  • Annealing: Transfer the substrate to a hotplate inside the glovebox. Anneal at a pre-optimized temperature (e.g., 80-150°C) for a specified time (e.g., 5-15 minutes) to control the final film morphology.[15]

  • Device Completion: Proceed with the deposition of the remaining layers (electron transport layer, metal contacts) without breaking vacuum if possible.

Part 4: Quantitative Data Summary

The choice of BT additive and its modifications, such as fluorination, has a direct and measurable impact on device performance.

Table 1: Impact of Fluorination on Benzothiadiazole Polymer Properties and Device Performance

Polymer BaseFluorinationHOMO Level (eV)LUMO Level (eV)VOC (V)PCE (%)Reference
PBDTBTNone-5.31-3.510.763.62[7]
PBDTFBT2F on BT-5.50-3.710.917.20[7]
PT-BTNone-5.35-3.600.85~6.0[1]
PT-BT2F2F on BT-5.52-3.620.953.40[1]
Note: In this specific case, the fluorinated version resulted in inferior morphology, highlighting that fluorination must be paired with morphological optimization.[1]

References

stability issues of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile in air

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (Catalog No. B5473; CAS RN: 1331742-86-9). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound. As a valued building block in the synthesis of materials for organic electronics, its integrity is paramount to experimental success. This guide provides in-depth troubleshooting, frequently asked questions, and best-practice protocols to ensure the stability and reactivity of your material.

Introduction to the Stability of this compound

This compound is an electron-deficient aromatic compound. While the benzothiadiazole core is relatively stable to certain chemical transformations, its electron-poor nature and the presence of functional groups can make it susceptible to degradation under ambient atmospheric conditions. The primary environmental factors of concern are moisture , oxygen , and light . An MSDS for the related compound, 4,7-Dibromo-2,1,3-benzothiadiazole, explicitly warns that the "product is light and air sensitive" and should be stored under an inert gas in the dark[1]. This provides a strong indication that similar precautions are necessary for this compound.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, linking them to potential stability problems and providing actionable solutions.

Issue 1: Inconsistent or Poor Results in Cross-Coupling Reactions (e.g., Suzuki, Stille)
  • Observation: You are experiencing low yields, formation of multiple byproducts, or complete reaction failure in palladium-catalyzed cross-coupling reactions where the bromine atom is the reactive site.

  • Probable Cause: The primary cause is often the degradation of the starting material. The C-Br bond, while a key site for cross-coupling, can be susceptible to slow hydrolysis or other degradation pathways upon prolonged exposure to atmospheric moisture and oxygen. This can lead to the formation of hydroxylated or other inert species that will not participate in the catalytic cycle.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting your reaction, assess the purity of the this compound.

      • Thin-Layer Chromatography (TLC): Run a TLC of your starting material. A fresh, pure sample should show a single spot. The presence of baseline material or multiple spots is a clear indicator of degradation.

      • NMR Spectroscopy: Acquire a ¹H NMR spectrum. Compare it to the reference spectrum. Look for the appearance of new aromatic signals or a broadening of existing peaks, which can indicate the presence of impurities.

    • Purification of Potentially Degraded Material: If impurities are detected, purification is necessary.

      • Recrystallization: Attempt recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or ethyl acetate/hexane). This can often remove polar impurities.

      • Column Chromatography: For more significant degradation, flash column chromatography on silica gel is recommended. Use a non-polar to moderately polar eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Implement Strict Inert Atmosphere Techniques: For all future reactions, ensure that the starting material is handled exclusively under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent further degradation.

Issue 2: Color Change of the Solid Compound
  • Observation: The solid, which is typically a white to light yellow powder[2], has developed a darker yellow, orange, or brownish hue over time.

  • Probable Cause: Color change is a common visual indicator of chemical degradation. This is likely due to slow oxidation or polymerization reactions initiated by exposure to air and/or light. Photodegradation can lead to the formation of colored radical species or other conjugated impurities.

  • Troubleshooting Steps:

    • Assess Purity: As with Issue 1, immediately check the purity of the material using TLC and NMR spectroscopy.

    • Purification: If the material is deemed impure, purify it using column chromatography as described above.

    • Review Storage Conditions: This is a critical sign that your storage protocol is inadequate. Immediately transfer the material to an amber vial, purge thoroughly with an inert gas (argon or nitrogen), and store it in a freezer (-20°C is recommended), inside a desiccator.

Issue 3: Poor Solubility or Presence of Insoluble Particulates
  • Observation: The compound, which should be soluble in common organic solvents like dichloromethane, chloroform, and THF, is now showing poor solubility or leaving behind insoluble particulates.

  • Probable Cause: This is often a sign of the formation of higher molecular weight byproducts or polymers resulting from degradation. These materials will have different solubility profiles from the parent compound.

  • Troubleshooting Steps:

    • Attempt Filtration: Try to dissolve the material in a suitable solvent (e.g., dichloromethane) and filter off the insoluble particulates.

    • Analyze Both Fractions: Analyze both the soluble filtrate and the insoluble material (if possible) by NMR (the filtrate) and IR spectroscopy (both) to understand the nature of the impurities.

    • Purify the Soluble Portion: The soluble portion can be purified by column chromatography. The insoluble portion should generally be discarded.

    • Immediate Action on Storage: This is a severe sign of degradation. The entire batch should be re-evaluated, and storage conditions must be immediately upgraded as described in the workflow below.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A: Based on the sensitivity of related benzothiadiazole compounds[1], the ideal storage conditions are:

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

  • Temperature: In a freezer at -20°C.

  • Light: In an amber or opaque vial to protect from light.

  • Moisture: Inside a desiccator to protect from moisture.

Q2: I just received a new bottle. How should I handle it?

A: When you first receive the compound, it is best to immediately place it in a glovebox. If a glovebox is not available, briefly open the bottle in a fume hood, and then place the entire bottle inside a larger, sealable container or a desiccator that can be purged with an inert gas. For long-term storage, consider portioning the material into smaller vials under an inert atmosphere to avoid repeated exposure of the entire batch to air.

Q3: What are the likely degradation products if the compound is exposed to air?

A: While specific degradation pathways have not been extensively published, based on general chemical principles, likely degradation products could include:

  • Hydrolysis of the nitrile group: The nitrile group (-CN) can slowly hydrolyze to an amide (-CONH₂) or a carboxylic acid (-COOH) in the presence of moisture, especially under non-neutral pH conditions.

  • Hydrolysis of the C-Br bond: The carbon-bromine bond can undergo nucleophilic substitution by water to form the corresponding phenol derivative.

  • Oxidation of the thiadiazole ring: While generally robust, the sulfur atom in the thiadiazole ring could be susceptible to oxidation over long periods, potentially forming sulfoxides or sulfones.

Q4: Which analytical techniques are best for assessing the purity and stability of this compound?

A: A combination of techniques is recommended for a comprehensive assessment:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Offers a more quantitative assessment of purity than TLC.

  • Mass Spectrometry (MS): Useful for identifying the molecular weights of any potential degradation products.

Part 3: Protocols and Data

Protocol 1: Standard Handling and Storage Workflow

This protocol outlines the best practices for handling and storing this compound to minimize degradation.

  • Receiving: Upon receipt, visually inspect the container for any signs of damage.

  • Initial Storage: Immediately place the sealed container in a freezer (-20°C) inside a desiccator.

  • Aliquoting (Recommended):

    • Transfer the main container into an inert atmosphere glovebox.

    • Carefully weigh out smaller, experiment-sized portions into pre-dried amber glass vials.

    • Backfill each vial with argon or nitrogen before sealing with a PTFE-lined cap.

    • Return the aliquoted vials and the main container to the freezer/desiccator.

  • Weighing for an Experiment:

    • Take one of the small, sealed vials from the freezer and allow it to warm to room temperature inside a desiccator (this prevents condensation of moisture on the cold vial).

    • If using a glovebox, weigh the compound inside the glovebox.

    • If not using a glovebox, quickly weigh the compound in the fume hood and immediately add it to your reaction vessel under a positive pressure of inert gas. Reseal the vial promptly.

Diagram: Recommended Handling Workflow

G cluster_storage Long-Term Storage cluster_exp Experimental Use storage Store at -20°C in Desiccator glovebox Transfer to Glovebox storage->glovebox For Aliquoting warm Warm Vial to RT in Desiccator storage->warm For Experiment receive Receive Compound receive->storage aliquot Aliquot into Amber Vials glovebox->aliquot backfill Backfill with Ar/N2 and Seal aliquot->backfill backfill->storage Return to Storage weigh Weigh Compound (Inert Atmosphere) warm->weigh react Add to Reaction Vessel weigh->react

Caption: Workflow for handling this compound.

Table 1: Summary of Stability and Handling Parameters
ParameterRecommendationRationale
Storage Temperature -20°CSlows down potential degradation reactions.
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation and moisture-related degradation[1].
Light Conditions Amber or Opaque VialPrevents photodegradation.
Purity Analysis NMR, HPLC, TLCTo confirm integrity before use.
Handling Glovebox or Schlenk LineTo minimize exposure to air and moisture.

Diagram: Troubleshooting Logic for Reaction Failures

G start Poor Reaction Yield/ Multiple Byproducts check_purity Check Purity of Starting Material (TLC, NMR) start->check_purity pure_node Material is Pure check_purity->pure_node Single Spot/ Clean Spectrum impure_node Material is Impure check_purity->impure_node Multiple Spots/ Extra Peaks other_issues Investigate Other Reaction Parameters (Catalyst, Solvent, Temp) pure_node->other_issues purify Purify by Recrystallization or Column Chromatography impure_node->purify re_check Re-check Purity purify->re_check re_check->purify Still Impure retry_rxn Retry Reaction with Pure Material under Strict Inert Conditions re_check->retry_rxn Pure retry_rxn->other_issues Fails Again

Caption: Decision tree for troubleshooting reactions.

References

Technical Support Center: Synthesis of Cyano-Substituted Benzothiadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of cyano-substituted benzothiadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered in the laboratory.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis of cyano-substituted benzothiadiazoles.

Q1: My palladium-catalyzed cyanation of a halo-benzothiadiazole is sluggish or fails completely. What are the likely causes?

A1: Several factors can impede palladium-catalyzed cyanation reactions. A primary concern is the deactivation of the palladium catalyst by the cyanide anion, which can coordinate strongly to the metal center.[1] The choice of cyanide source, ligand, and solvent system is critical to mitigate this. For instance, using zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can be advantageous over more soluble cyanide salts like NaCN or KCN, as they provide a slow, sustained release of cyanide ions, preventing catalyst poisoning.[2][3] Additionally, ensure that your reaction is performed under strictly anhydrous and inert conditions, as water and oxygen can also contribute to catalyst deactivation. The choice of ligand is also crucial; sterically hindered phosphine ligands can protect the palladium center and facilitate the catalytic cycle.[4]

Q2: I am observing significant hydrolysis of the nitrile group to a carboxylic acid or amide during my reaction or work-up. How can I prevent this?

A2: Nitrile groups are susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[5][6][7] To minimize this side reaction, it is crucial to maintain neutral or near-neutral pH during the reaction and work-up. If your reaction requires acidic or basic conditions, consider using milder reagents or shorter reaction times. During the work-up, avoid prolonged exposure to strong acids or bases. A quick neutralization and extraction can help preserve the nitrile functionality. If purification by chromatography is necessary, ensure the silica gel is not acidic; it can be neutralized by pre-treating with a triethylamine solution.

Q3: During the functionalization of a benzothiadiazole core, I am getting a mixture of regioisomers or di-substituted products. How can I improve the selectivity?

A3: The regioselectivity of functionalizing the benzothiadiazole ring is highly dependent on the reaction type and the directing effects of existing substituents. The electron-deficient nature of the benzothiadiazole ring system generally directs electrophilic aromatic substitution to the 4- and 7-positions, often resulting in mixtures.[8][9] To achieve better control, consider strategies like C-H borylation, which can provide regioselective access to specific positions, followed by cross-coupling reactions.[8][9][10] For nucleophilic aromatic substitution (SNAr) reactions, the position of the leaving group will dictate the site of functionalization. Careful selection of protecting groups and reaction conditions can also enhance selectivity.

Q4: My purification of the final cyano-substituted benzothiadiazole is challenging due to persistent impurities. What are some effective purification strategies?

A4: Purification can be challenging when side products have similar polarity to the desired compound. Beyond standard column chromatography, consider the following techniques:

  • Crystallization/Recrystallization: This is a highly effective method for purifying solid compounds on a larger scale. A thorough solvent screening is necessary to find a suitable solvent system.[11]

  • Slurry Washes: If impurities are more soluble than your product in a specific solvent, washing the crude solid with that solvent can effectively remove them.[11]

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography can provide high purity, although it is less scalable.

  • Sublimation: For thermally stable compounds, sublimation can be an excellent purification technique to remove non-volatile impurities.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific synthetic methodologies.

A. Palladium-Catalyzed Cyanation of Halo-Benzothiadiazoles
Observed Issue Potential Cause(s) Recommended Solution(s)
Low or no conversion Catalyst deactivation by cyanide.[1]Use a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆].[2][3] Consider a continuous dosage of the cyanide source.
Inactive catalyst or ligand.Ensure the palladium source and ligand are of high purity and handled under inert conditions. Use sterically hindered phosphine ligands.[4]
Insufficiently reactive aryl halide.Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides. For less reactive halides, consider using more active catalyst systems or harsher reaction conditions.
Formation of hydrolyzed byproducts (e.g., hydroxytoluene from a tolyl-triflate) Presence of water in the reaction mixture.[12]Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
Poor reproducibility Inconsistent quality of cyanide source.Grind the cyanide source to ensure a uniform particle size and consistent reaction rates.
Variable moisture or oxygen levels.Implement rigorous inert atmosphere techniques.
B. Nucleophilic Aromatic Substitution (SNAr) for Cyanation
Observed Issue Potential Cause(s) Recommended Solution(s)
Slow or incomplete reaction Poor leaving group.Fluorine is often a better leaving group than chlorine or bromine in SNAr reactions on electron-deficient systems.
Insufficiently activated aromatic ring.The benzothiadiazole ring must be sufficiently electron-deficient to facilitate nucleophilic attack. Ensure the presence of electron-withdrawing groups.
Formation of side products from reaction with the solvent The solvent (e.g., DMF, DMA) may be susceptible to decomposition or reaction under the reaction conditions.Choose a more inert solvent like DMSO or NMP.
Hydrolysis of the cyano group Presence of water and high temperatures.Use anhydrous conditions and the lowest effective reaction temperature.

III. Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of 4,7-Dibromo-2,1,3-benzothiadiazole with Zinc Cyanide

This protocol is adapted from established methods for palladium-catalyzed cyanation.[2]

  • Reaction Setup: In a flame-dried Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 mmol), zinc cyanide (1.2 mmol), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).

  • Solvent and Degassing: Add anhydrous N,N-dimethylformamide (DMF, 10 mL). Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 120 °C and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with an aqueous solution of sodium bicarbonate and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution of a Difluoro-Benzothiadiazole with Potassium Cyanide

This protocol is based on the synthesis of dicyano-derivatives from their difluoro-analogues.[13][14]

  • Reaction Setup: To a solution of the 4,7-difluoro-2,1,3-benzothiadiazole derivative (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL), add potassium cyanide (2.5 mmol) and 18-crown-6 (0.2 mmol).

  • Reaction: Heat the mixture to reflux and stir under an inert atmosphere. The use of excess KCN helps to drive the reaction to completion.[13][14]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

IV. Visualizing Reaction Pathways

Diagram 1: Palladium-Catalyzed Cyanation Cycle and Potential Side Reactions

G cluster_cycle Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Catalyst_Deactivation Catalyst Deactivation [Pd(CN)₄]²⁻ Pd(0)L2->Catalyst_Deactivation Excess CN⁻ Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation (CN⁻) Ar-Pd(II)(X)L2->Transmetalation Ar-Pd(II)(CN)L2 Ar-Pd(II)(CN)L₂ Transmetalation->Ar-Pd(II)(CN)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(CN)L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-CN Ar-CN (Product) Reductive_Elimination->Ar-CN Hydrolysis Hydrolysis (Ar-COOH / Ar-CONH₂) Ar-CN->Hydrolysis H₂O, H⁺/OH⁻

Caption: Palladium-catalyzed cyanation cycle and common side reactions.

Diagram 2: Troubleshooting Logic for Low Yield in Cyanation Reactions

G Start Low Yield in Cyanation Reaction Check_Catalyst Check Catalyst System (Pd source, ligand, solvent) Start->Check_Catalyst Check_CN_Source Evaluate Cyanide Source (Solubility, Purity) Check_Catalyst->Check_CN_Source No Optimize_Ligand Optimize Ligand (e.g., use bulky phosphines) Check_Catalyst->Optimize_Ligand Yes Check_Conditions Verify Reaction Conditions (Temp, Inertness, Time) Check_CN_Source->Check_Conditions No Change_CN_Source Change Cyanide Source (e.g., Zn(CN)₂ or K₄[Fe(CN)₆]) Check_CN_Source->Change_CN_Source Yes Improve_Inertness Improve Inert Atmosphere (Degas solvent, use glovebox) Check_Conditions->Improve_Inertness Yes Success Improved Yield Optimize_Ligand->Success Change_CN_Source->Success Improve_Inertness->Success

References

Validation & Comparative

A Comparative Guide to Electron Acceptors: Unlocking Performance with 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Acceptor in Organic Electronics

In the pursuit of high-performance organic electronics, the design of the electron acceptor moiety is a critical determinant of device efficiency and stability. The electronic interplay between donor and acceptor components governs fundamental processes such as charge separation, transport, and recombination. Among the diverse array of acceptor units, 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile has garnered significant attention as a potent building block for state-of-the-art organic solar cells (OSCs) and organic field-effect transistors (OFETs). This guide provides an in-depth comparison of this highly functionalized acceptor with its structural predecessors and analogues, offering experimental data and procedural insights for researchers in materials science and drug development.

The 2,1,3-benzothiadiazole (BT) core is a well-established electron-deficient unit, and its derivatives are extensively used in the construction of donor-acceptor (D-A) conjugated polymers.[1][2] The strategic introduction of electron-withdrawing groups onto the BT scaffold is a powerful method for fine-tuning the electronic properties of the resulting materials.[3] This guide will dissect the impact of such modifications by comparing this compound (Br-BT-CN) with key alternative acceptors: the parent 2,1,3-Benzothiadiazole (BT), 4,7-dibromo-2,1,3-benzothiadiazole, and fluorinated benzothiadiazoles.

Comparative Analysis of Benzothiadiazole-Based Acceptors

The performance of a D-A copolymer is intrinsically linked to the electronic characteristics of its constituent acceptor unit. The introduction of electron-withdrawing substituents, such as bromine and cyano groups, significantly modulates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which in turn dictates the open-circuit voltage (Voc) in OSCs and the charge injection and transport properties in OFETs.

Key Performance Metrics: A Data-Driven Comparison

The following table provides a comparative summary of the key performance parameters of polymers incorporating different benzothiadiazole-based acceptors. It is important to note that these values are representative and can vary based on the specific donor unit and device architecture.

Acceptor UnitHOMO (eV)LUMO (eV)Optical Bandgap (eV)Representative PolymerPCE (%) in OSCsElectron Mobility (μe) in OFETs (cm²/Vs)
This compound -5.47-3.701.77PBDT-DTTBT6.19[4]~0.1 - 0.4[5]
2,1,3-Benzothiadiazole (BT) -5.30-3.282.02P(fluorescein-terpolymer)<1[2]Generally lower, p-type or ambipolar[5]
4,7-dibromo-2,1,3-benzothiadiazole -5.38-3.621.76P26.60[6]Not widely reported for n-type OFETs
Fluorinated Benzothiadiazoles (di-fluoro) -5.52-3.631.89PffBT4T-2ODup to 11.7[5]up to 0.17[5]

Note: The data is compiled from various sources with different donor units and device configurations, and serves as a comparative illustration.

Experimental Protocols: From Synthesis to Device Characterization

The successful implementation of these advanced materials hinges on robust and reproducible experimental procedures. This section provides a detailed, step-by-step methodology for the synthesis of a representative D-A copolymer and the fabrication of an organic solar cell.

Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation

Suzuki polycondensation is a versatile and widely used method for the synthesis of D-A conjugated polymers.[7] The following workflow illustrates the key steps.

Caption: Generalized workflow for Suzuki polycondensation.

Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox, add the donor monomer (e.g., 9,9-dioctyl-fluorene-2,7-bis(pinacol boronate)), this compound, and the palladium catalyst (e.g., Pd(PPh₃)₄) to a reaction flask.

  • Reaction Setup: Transfer the flask to a Schlenk line. Add degassed toluene and a degassed aqueous solution of potassium carbonate.

  • Polymerization: Heat the mixture under a nitrogen atmosphere at 90 °C with vigorous stirring for 48-72 hours.

  • End-capping and Precipitation: Add a monofunctional reagent (e.g., phenylboronic acid) to end-cap the polymer chains. After cooling, precipitate the polymer by pouring the reaction mixture into methanol.

  • Purification: Collect the crude polymer by filtration and purify by Soxhlet extraction with a sequence of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is isolated from the chloroform fraction.

Fabrication of a Bulk Heterojunction Organic Solar Cell

The following diagram outlines the architecture and fabrication flow for a standard bulk heterojunction organic solar cell.

G cluster_fabrication OSC Fabrication Workflow ITO ITO-coated Glass Substrate (Cleaning and UV-Ozone Treatment) HTL Hole Transport Layer (HTL) (e.g., PEDOT:PSS, Spin-coating) ITO->HTL ActiveLayer Active Layer (D-A Polymer:Acceptor Blend, Spin-coating) HTL->ActiveLayer ETL Electron Transport Layer (ETL) (e.g., Ca, Thermal Evaporation) ActiveLayer->ETL Cathode Cathode (e.g., Al, Thermal Evaporation) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: Standard architecture of a bulk heterojunction organic solar cell.

Causality Behind Performance: The Impact of Functionalization

The superior performance of polymers incorporating this compound can be rationalized by considering the electronic effects of the substituents.

  • Synergistic Electron Withdrawal: The combination of a bromo and a cyano group on the benzothiadiazole core creates a powerful electron-withdrawing effect. This leads to a significant stabilization of the LUMO energy level of the acceptor unit. A deeper LUMO level is advantageous for achieving a larger open-circuit voltage (Voc) in organic solar cells, as Voc is proportional to the energy difference between the HOMO of the donor and the LUMO of the acceptor.

  • Enhanced Intermolecular Interactions: The presence of the cyano group can induce favorable dipole-dipole interactions and promote closer π-π stacking between polymer chains. This is crucial for efficient charge transport, leading to higher electron mobility in OFETs and improved fill factor (FF) in OSCs.[5]

  • Modulation of Morphology: The bromo substituent provides a reactive site for cross-coupling reactions, allowing for greater synthetic versatility in designing the donor comonomer. This enables fine-tuning of the polymer's solubility and film-forming properties, which are critical for optimizing the nanoscale morphology of the active layer in bulk heterojunction solar cells.

Conclusion and Future Perspectives

The systematic functionalization of the 2,1,3-benzothiadiazole core has proven to be a highly effective strategy for developing high-performance electron acceptors for organic electronics. This compound stands out as a particularly promising building block due to the synergistic electron-withdrawing effects of its bromo and cyano substituents. These features lead to polymers with low-lying LUMO levels and enhanced intermolecular interactions, translating into improved device performance in both organic solar cells and field-effect transistors.

While this guide has highlighted the advantages of this compound, the field of organic electronics is continuously evolving. The development of novel acceptor units with even stronger electron-withdrawing capabilities and tailored properties remains an active area of research. Future advancements will likely focus on further refining the molecular design to optimize energy level alignment, enhance charge carrier mobility, and improve the long-term stability of organic electronic devices.

References

A Comparative Guide to the Structural Validation of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a key building block in the synthesis of advanced organic electronic materials.[1] Its unique electron-deficient benzothiadiazole core, functionalized with both a bromine atom and a nitrile group, offers versatile reactivity for creating complex molecular architectures.[1] This guide provides an in-depth, experience-driven approach to the structural validation of this molecule, focusing on the power of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool. We will explore not just the "what" but the "why" of the experimental choices, ensuring a self-validating and robust analytical workflow.

The Analytical Challenge: Isomeric Ambiguity and the Need for Precision

The synthesis of substituted benzothiadiazoles can sometimes yield a mixture of isomers. For the target molecule, this compound, a potential isomeric impurity could be 4-Bromo-2,1,3-benzothiadiazole-7-carbonitrile. Distinguishing between these isomers is critical, as their reactivity and subsequent performance in materials like organic solar cells or OLEDs would differ significantly.[1] High-resolution NMR spectroscopy is uniquely suited to this challenge, providing precise information about the connectivity and spatial relationships of atoms within the molecule.

Foundational Principles: 1D and 2D NMR Spectroscopy

The structural elucidation of this compound relies on a suite of NMR experiments.

  • ¹H NMR (Proton NMR): This is the first and most fundamental experiment. It provides information on the number of distinct proton environments, their chemical shifts (which indicate the electronic environment), and their coupling patterns (which reveal adjacent protons). For our target molecule, we expect to see two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring.

  • ¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons (those without attached protons), such as the ones bearing the bromo and cyano substituents.

  • 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are two or three bonds away. This is arguably the most powerful experiment for confirming the substitution pattern on the aromatic ring.

The overall workflow for structural validation is a systematic process of data acquisition and interpretation.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Analysis & Interpretation Sample Dissolve ~10 mg of sample in 0.6 mL CDCl3 or DMSO-d6 Acquire_1H Acquire 1D ¹H Spectrum Sample->Acquire_1H Acquire_13C Acquire 1D ¹³C Spectrum Acquire_1H->Acquire_13C Acquire_2D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Acquire_13C->Acquire_2D Assign_1H Assign ¹H signals based on chemical shift and coupling Acquire_2D->Assign_1H Assign_C_quart Assign quaternary carbons using HMBC Acquire_2D->Assign_C_quart Assign_C_direct Assign protonated carbons using HSQC Assign_1H->Assign_C_direct Assign_1H->Assign_C_quart Confirm_Connectivity Confirm substitution pattern via key HMBC correlations Assign_C_quart->Confirm_Connectivity Final_Structure Final Structure Validation Confirm_Connectivity->Final_Structure

Caption: Workflow for NMR-based structural validation.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for acquiring high-quality NMR data for this compound.

Objective: To obtain unambiguous ¹H and ¹³C NMR assignments to confirm the molecular structure.

Materials:

  • This compound (~10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (CDCl₃ is a common first choice; DMSO-d₆ can be used if solubility is an issue).

    • Cap the tube and gently agitate until the sample is fully dissolved. Sonication may be used if necessary. The choice of solvent is crucial as it can influence the chemical shifts of the protons.[2]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.[3]

    • 2D COSY: Acquire a standard gradient-selected COSY spectrum to establish proton-proton correlations.

    • 2D HSQC: Acquire a gradient-selected HSQC spectrum optimized for one-bond ¹J(CH) couplings (typically ~160 Hz) to correlate proton signals to their directly attached carbons.

    • 2D HMBC: Acquire a gradient-selected HMBC spectrum. This is the key experiment. It should be optimized for long-range couplings of 8-10 Hz to observe two- and three-bond correlations. These long-range correlations are essential for piecing together the molecular skeleton.[4]

Data Interpretation and Structural Confirmation

The expected NMR data for this compound in CDCl₃ is summarized below. The chemical shifts are predicted based on the known electronic effects of the substituents on the benzothiadiazole ring system. The bromine atom is deactivating and ortho-, para-directing, while the nitrile group is strongly electron-withdrawing.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-5 ~8.0 - 8.2 Doublet (d) ~8.0 Deshielded by the adjacent electron-withdrawing nitrile group.

| H-6 | ~7.8 - 8.0 | Doublet (d) | ~8.0 | Coupled to H-5. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Rationale
C-4 (CN) ~110 - 115 Quaternary carbon attached to the electron-withdrawing nitrile group.
C-5 ~130 - 135 Protonated aromatic carbon.
C-6 ~128 - 133 Protonated aromatic carbon.
C-7 (Br) ~115 - 120 Quaternary carbon attached to the bromine atom.
C-7a ~150 - 155 Quaternary carbon of the fused ring system.
C-3a ~152 - 157 Quaternary carbon of the fused ring system.

| CN | ~115 - 120 | Nitrile carbon. |

The Decisive Evidence: HMBC Correlations

The key to confirming the 4-carbonitrile, 7-bromo substitution pattern lies in specific long-range HMBC correlations.

Caption: Key HMBC correlations for structural confirmation.
  • Correlation from H-5 to the Nitrile Carbon (³J): The proton at the H-5 position should show a three-bond correlation to the carbon of the nitrile group (CN). This is a critical link.

  • Correlation from H-5 to C-7a (³J): H-5 should also show a three-bond correlation to the quaternary carbon C-7a, which is part of the fused ring junction.

  • Correlation from H-6 to C-4 (²J): The proton at H-6 is expected to show a two-bond correlation to the quaternary carbon C-4, which bears the nitrile group.

The presence of these specific correlations, combined with the absence of a correlation from H-6 to a bromine-bearing carbon, provides definitive proof of the this compound structure over its isomer.

Alternative and Complementary Analytical Techniques

While NMR is the gold standard for structural elucidation in solution, other techniques can provide complementary data.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition (C₇H₂BrN₃S).[5] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 pattern in the mass spectrum, providing further confidence in the presence of a single bromine atom.

  • Infrared (IR) Spectroscopy: IR spectroscopy can quickly confirm the presence of key functional groups. A sharp, strong absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

  • Single-Crystal X-ray Diffraction: If a suitable single crystal of the compound can be grown, X-ray diffraction provides the ultimate, unambiguous structural proof by determining the precise spatial arrangement of all atoms in the solid state.

Table 3: Comparison of Analytical Techniques

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, isomeric differentiation. Unambiguous structure determination in solution. Requires soluble sample, relatively lower sensitivity.
Mass Spectrometry Molecular weight and elemental formula. High sensitivity, confirms elemental composition. Does not provide connectivity information for isomers.
IR Spectroscopy Presence of functional groups. Fast, simple, good for functional group identification. Provides limited information on the overall molecular skeleton.

| X-ray Diffraction | Absolute 3D structure in the solid state. | Definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. |

Conclusion

The structural validation of this compound is a clear demonstration of the power of a multi-faceted analytical approach, with NMR spectroscopy at its core. By systematically applying 1D and 2D NMR techniques, particularly the HMBC experiment, one can definitively establish the correct substitution pattern and rule out potential isomers. This rigorous validation is not merely an academic exercise; it is a critical step that underpins the reliability and reproducibility of research in the advanced fields of materials science and drug discovery.

References

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzothiadiazoles: Enhancing Performance in Organic Electronics and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiadiazole Core and the Fluorination Strategy

The 2,1,3-benzothiadiazole (BT) scaffold has established itself as a cornerstone in the architecture of advanced organic materials. Its inherently electron-deficient nature makes it an exceptional building block for creating "push-pull" type molecules and polymers, where it is combined with electron-donating units to tailor the material's frontier molecular orbitals (FMOs). This control over the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is paramount for applications ranging from organic solar cells (OSCs) and thin-film transistors (OTFTs) to fluorescent probes for bioimaging.

While the BT core is potent, the pursuit of higher performance necessitates finer control over its electronic and physical properties. This is where fluorination emerges as a powerful and widely adopted chemical strategy. By strategically replacing hydrogen atoms on the benzothiadiazole ring with fluorine, researchers can induce profound changes in the molecule's behavior. Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect, which is the primary driver for the observed performance enhancements.

This guide provides an in-depth comparison between fluorinated and non-fluorinated benzothiadiazoles, synthesizing experimental data to explain the causality behind their performance differences. We will explore their synthesis, electronic and photophysical properties, solid-state organization, and ultimate performance in key applications, providing researchers with the insights needed to leverage fluorination in their own material design.

The Impact of Fluorination: A Head-to-Head Comparison

The introduction of fluorine atoms onto the BT core is not a trivial substitution; it sets off a cascade of effects that modify the molecule from its electronic structure to its intermolecular interactions.

Electronic Properties: Tuning Energy Levels for Higher Efficiency

The most significant and well-documented effect of fluorination is the modulation of the material's FMO energy levels.

  • HOMO Level Suppression: Fluorination effectively lowers, or deepens, the HOMO energy level of the BT-based material. This is a direct consequence of fluorine's potent electron-withdrawing nature. In the context of organic solar cells, a deeper HOMO level in the donor material increases the potential difference with the acceptor's LUMO, leading to a higher open-circuit voltage (Voc), a critical parameter for overall device efficiency.

  • LUMO Level Stabilization: The LUMO level is also typically lowered upon fluorination, though often to a lesser extent than the HOMO. This fine-tuning is crucial for optimizing the energy level alignment at the donor-acceptor interface for efficient charge separation.

The practical benefit of this is starkly illustrated in organic solar cells. For instance, small molecules based on a fluorinated BT acceptor achieved significantly higher open-circuit voltages (0.69-0.72 V) compared to their non-fluorinated counterparts (0.52-0.60 V). This demonstrates a direct and predictable enhancement of a key performance metric through fluorination.

G HOMO_nonF HOMO (-5.1 eV) LUMO_A LUMO (-4.0 eV) HOMO_nonF->LUMO_A LUMO_nonF LUMO (-3.4 eV) HOMO_F HOMO (-5.4 eV) HOMO_F->LUMO_A LUMO_F LUMO (-3.5 eV) HOMO_A HOMO (-6.1 eV)

An Electrochemical Comparison of Benzothiadiazole Derivatives for Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic selection of molecular components is fundamental to designing high-performance organic electronic materials. 2,1,3-Benzothiadiazole (BT) has become a critical electron-accepting unit in the development of organic semiconductors.[1] Fine-tuning its electronic properties by introducing various functional groups is a key strategy for optimizing materials for applications like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2][3] This guide provides an in-depth comparative analysis of benzothiadiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers in the rational design of next-generation materials.

The Central Role of Frontier Molecular Orbitals

The performance of organic electronic devices is intrinsically linked to the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the constituent materials.[4] These frontier molecular orbitals (FMOs) dictate charge injection, charge transport properties, and the optical bandgap. The electron-deficient nature of the benzothiadiazole core makes it an excellent acceptor unit, and its properties can be systematically modified. Introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the BT core profoundly impacts the FMO energy levels.[1]

  • Electron-Donating Groups (EDGs) , such as carbazole or thiophene, tend to raise the HOMO level, which can facilitate hole injection and transport.[5][6]

  • Electron-Withdrawing Groups (EWGs) , like fluorine or cyano groups, effectively lower both HOMO and LUMO energy levels.[1][7] This can enhance electron injection and transport and improve the material's stability in air.[1]

The ability to tune these energy levels allows for the precise design of materials tailored to specific device architectures.[7]

Comparative Electrochemical Data

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[1][8] The following table summarizes experimental data for several benzothiadiazole derivatives, illustrating the impact of different substituents on their electrochemical properties.

CompoundSubstituent(s)EHOMO (eV)ELUMO (eV)Electrochemical Band Gap (EgCV) (eV)
NDI-BTT-NDINaphthalenediimide-6.45-3.492.96
NDI-TBZT-NDIThiazolobenzotriazole-6.27-3.652.62
PT-BTDPhenylthiophene---
TP-BTDThiophenylphenyl---
2aSelenophene-Thiophene-5.12-3.112.01
2bPyridine-Thiophene-5.24-2.962.28
2cEDOT-Thiophene-4.78-3.031.75
2dBithiophene-5.12-2.742.38

Data compiled from multiple sources. Note that experimental conditions can influence these values.[9][10]

Analysis of Structure-Property Relationships:

The data clearly shows that the choice of substituent dramatically alters the electronic properties of the benzothiadiazole core. For instance, the introduction of the strongly electron-donating 3,4-ethylenedioxythiophene (EDOT) group in compound 2c significantly raises the HOMO level to -4.78 eV.[9] In contrast, the incorporation of electron-accepting naphthalenediimide (NDI) units in NDI-BTT-NDI results in a much deeper HOMO level of -6.45 eV, indicating enhanced stability against oxidation.[10]

Fluorination is another powerful strategy for tuning electronic properties. Adding fluorine atoms to the benzothiadiazole backbone systematically lowers the LUMO energy levels, which is beneficial for n-type materials by facilitating electron injection.[7] This precise control over FMO levels is crucial for optimizing the performance of organic electronic devices.

Experimental Protocol: Characterization by Cyclic Voltammetry

To ensure trustworthy and reproducible results, a standardized protocol for cyclic voltammetry is essential. The following is a detailed, step-by-step methodology for characterizing benzothiadiazole derivatives.

Objective: To determine the oxidation and reduction potentials of a benzothiadiazole derivative to estimate its HOMO and LUMO energy levels.

Materials and Equipment:

  • Potentiostat

  • Three-electrode electrochemical cell

  • Working Electrode: Glassy carbon or platinum disk electrode

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Benzothiadiazole derivative of interest

  • Solvent: Dichloromethane or acetonitrile (anhydrous)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Internal Standard: Ferrocene

  • Inert gas (Argon or Nitrogen) for degassing

Procedure:

  • Preparation of the Solution:

    • Prepare a solution of the benzothiadiazole derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (0.1 M TBAPF₆).

    • Ensure all glassware is thoroughly dried to avoid interference from water.

  • Electrode Polishing:

    • Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface. Rinse with deionized water and the solvent to be used.

  • Cell Assembly and Degassing:

    • Assemble the three-electrode cell.

    • Degas the solution for at least 15 minutes by bubbling with an inert gas to remove dissolved oxygen, which can interfere with the measurements.[8]

  • Cyclic Voltammetry Measurement:

    • Perform a background scan of the solvent and electrolyte solution to ensure no interfering peaks are present.

    • Run the cyclic voltammetry experiment for the benzothiadiazole derivative. A typical scan rate is 50-100 mV/s.

    • Sweep the potential in both the anodic (oxidation) and cathodic (reduction) directions to observe both processes.

  • Internal Standard Calibration:

    • After the initial measurement, add a small amount of ferrocene to the solution and record the voltammogram again.

    • The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal standard to accurately calibrate the energy levels.[4]

  • Data Analysis:

    • Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas:

      • EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]

      • ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]

    • The electrochemical band gap can be estimated as Eg = ELUMO - EHOMO.[4]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Sol_Prep Prepare Solution (Derivative + Electrolyte) Elec_Polish Polish Working Electrode Cell_Assembly Assemble Cell & Degas with Inert Gas Elec_Polish->Cell_Assembly CV_Scan Run Cyclic Voltammogram Cell_Assembly->CV_Scan Add_Fc Add Ferrocene (Internal Standard) CV_Scan->Add_Fc CV_Scan_Fc Run CV with Ferrocene Add_Fc->CV_Scan_Fc Det_Potentials Determine Onset Potentials (Eox, Ered) CV_Scan_Fc->Det_Potentials Calc_Energies Calculate HOMO/LUMO Energy Levels Det_Potentials->Calc_Energies

Caption: Workflow for the electrochemical characterization of benzothiadiazole derivatives.

Conclusion and Future Outlook

The systematic functionalization of the benzothiadiazole core provides a versatile platform for developing high-performance organic semiconductors.[1] The choice of the specific substituent allows for the precise tuning of electronic and photophysical properties to meet the demands of various organic electronic applications.[1] Understanding the structure-property relationships, supported by robust electrochemical characterization, is paramount for the rational design of novel materials with tailored functionalities. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field, facilitating the development of next-generation organic electronic devices.

References

A Comparative Guide to Next-Generation Benzothiadiazole Polymers for Organic Photovoltaics: Benchmarking Against PCDTBT

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Evolving Beyond a Benchmark

In the landscape of organic photovoltaics (OPVs), the development of efficient electron-donating conjugated polymers is the engine driving progress. For years, Poly[N-9′-heptadecanyl-2,7-carbazole-alt-5,5-(4′,7′-di-2-thienyl-2′,1′,3′-benzothiadiazole)], or PCDTBT , stood as a formidable benchmark. Its combination of a relatively deep Highest Occupied Molecular Orbital (HOMO) energy level, good charge carrier mobility, and respectable power conversion efficiencies (PCEs) of 6-7% made it a workhorse for researchers worldwide[1][2].

However, the relentless pursuit of higher efficiencies has spurred the rational design of new donor-acceptor (D-A) polymers. Among the most successful are novel polymers based on the same electron-deficient benzothiadiazole (BT) unit that gives PCDTBT its desirable properties. By strategically modifying the polymer backbone and side chains, particularly through techniques like fluorination, researchers have developed materials that consistently outperform the old standard. Power conversion efficiencies for BT-based polymers have now soared past 18% in non-fullerene organic solar cells[3].

This guide provides an in-depth comparison of these new-generation benzothiadiazole polymers against the legacy PCDTBT benchmark. We will explore the molecular design principles that lead to superior performance, present comparative data on their optoelectronic properties, and provide standardized protocols for their evaluation. This document is intended for researchers and scientists in materials science and organic electronics, offering a technical foundation for selecting and characterizing next-generation photovoltaic materials.

Part 1: Molecular Design and Synthesis

The performance of a D-A polymer is intrinsically linked to its chemical structure. The strategic selection of donor and acceptor units, along with solubilizing side chains, dictates the material's electronic energy levels, absorption profile, and solid-state packing—all of which are critical to solar cell performance.

The PCDTBT Archetype

PCDTBT features a carbazole unit as the electron donor and a dithienyl-benzothiadiazole unit as the electron acceptor[4]. This combination results in a HOMO level of approximately -5.3 to -5.5 eV and a LUMO level around -3.6 eV, leading to a high open-circuit voltage (Voc) and good ambient stability[1][2][5]. Synthesis is typically achieved through transition metal-catalyzed cross-coupling reactions, which are essential for creating high molecular weight polymers with the desired properties[6].

Advancements in Benzothiadiazole Polymer Design: The Fluorination Strategy

A key evolution in BT-polymer design has been the introduction of fluorine atoms onto the benzothiadiazole unit[7][8][9]. This seemingly small modification has profound effects:

  • Energy Level Tuning: Fluorine is a highly electronegative atom. Its inclusion lowers both the HOMO and LUMO energy levels of the polymer[10][11]. The deeper HOMO level is particularly advantageous as it increases the potential difference with the acceptor's LUMO, directly leading to a higher device Voc[7][9].

  • Enhanced Intermolecular Interactions: Fluorination can promote favorable π-π stacking and improve the polymer's crystallinity, which is crucial for efficient charge transport through the active layer[7][8].

  • Improved Morphology: Strategic fluorination can influence the polymer's interaction with the acceptor molecule (e.g., a fullerene or a non-fullerene acceptor), leading to a more optimal bulk heterojunction (BHJ) morphology for charge separation and collection[10].

These modifications have given rise to a new class of fluorinated benzothiadiazole (FBT) polymers that form the basis of our comparison.

Part 2: Comparative Optoelectronic and Photovoltaic Performance

A direct comparison of key performance metrics reveals the tangible advantages of new FBT-based polymers over the traditional PCDTBT.

Optical and Electrochemical Properties

The primary role of the polymer in a solar cell is to absorb light. Newer FBT polymers often exhibit broader absorption spectra compared to PCDTBT, allowing them to capture a larger portion of the solar spectrum and thus generate a higher short-circuit current (Jsc)[7]. The most critical difference, however, lies in the energy levels.

PropertyPCDTBTRepresentative FBT PolymersRationale for Performance Impact
HOMO Level (eV) ~ -5.4 eV~ -5.5 to -5.7 eV[10]A deeper HOMO level increases the energy difference with the acceptor's LUMO, leading to a higher Voc.
LUMO Level (eV) ~ -3.6 eV[1][5]~ -3.7 to -3.8 eV[12]Lowering the LUMO can improve electron injection into the acceptor and enhance intramolecular charge transfer.
Optical Bandgap (eV) ~ 1.8 - 1.9 eV[5][13]~ 1.7 - 1.9 eVWhile often similar, subtle shifts can improve spectral coverage. The key is the energy level placement.
Hole Mobility (cm²/Vs) 10⁻⁴ - 10⁻³10⁻³ - 10⁻²Higher mobility, often due to improved packing from fluorination, reduces charge recombination losses and improves FF.
Photovoltaic Device Performance

When fabricated into solar cells using a fullerene acceptor like PC₇₁BM, the superiority of FBT polymers is evident. While PCDTBT devices typically yield PCEs of around 6-7%[2], numerous FBT polymers have surpassed this, achieving efficiencies in the 8-11% range even without complex device engineering[9][14][15].

ParameterPCDTBT:PC₇₁BMPBDT2FBT-Ph-F:PC₇₁BM[7]P3:PC₇₁BM[14][15]
PCE (%) ~6.7%[2]9.02%8.30%
Voc (V) ~0.88 V[1]0.94 V0.78 V
Jsc (mA/cm²) ~10.6 mA/cm²[1]14.53 mA/cm²15.81 mA/cm²
FF (%) ~66%[1]66.1%67.0%

Note: These values are representative and can vary based on specific fabrication conditions and device architecture.

Part 3: Experimental Protocols for Benchmarking

To ensure a fair and accurate comparison between polymers, standardized experimental procedures are essential. The following sections detail the core protocols for characterizing the materials and fabricating test devices.

Diagram: Organic Solar Cell Fabrication Workflow

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Glovebox Environment cluster_3 Characterization sub_clean ITO Substrate Cleaning (Detergent, DI Water, Solvents) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone Improves wettability & work function pedot Spin Coat HTL (e.g., PEDOT:PSS) uv_ozone->pedot pedot_anneal Anneal HTL pedot->pedot_anneal active_layer Spin Coat Active Layer (Polymer:Acceptor Blend) pedot_anneal->active_layer active_anneal Anneal Active Layer (Optional) active_layer->active_anneal active_layer_gb Transfer to Glovebox cathode_dep Thermal Evaporation of Cathode (e.g., Ca/Al) active_layer_gb->cathode_dep jv_test J-V Testing (AM 1.5G Solar Simulator) cathode_dep->jv_test eqe_test EQE Measurement jv_test->eqe_test

Caption: Workflow for fabricating and testing a conventional architecture organic solar cell.

Protocol 1: Electrochemical Characterization (Cyclic Voltammetry)

This protocol determines the HOMO and LUMO energy levels of the polymer, which is fundamental for predicting Voc.

Rationale: Cyclic Voltammetry (CV) measures the potential at which a material is oxidized and reduced. These potentials can be correlated to the energy required to remove an electron (HOMO) or add an electron (LUMO). Using an internal standard like Ferrocene/Ferrocenium (Fc/Fc⁺) allows for calibration to a known energy level (-4.8 eV below vacuum)[16].

Step-by-Step Methodology:

  • Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in an anhydrous, deaerated solvent (e.g., acetonitrile).

  • Working Electrode: Drop-cast or spin-coat a thin film of the polymer onto a glassy carbon or platinum working electrode.

  • Cell Assembly: Assemble a three-electrode electrochemical cell inside a glovebox, using the polymer-coated electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/Ag⁺ electrode as the reference electrode.

  • Measurement: Record the cyclic voltammogram, scanning to positive potentials to find the oxidation onset (Eox, onset) and to negative potentials for the reduction onset (Ered, onset).

  • Calibration: Add a small amount of ferrocene to the solution and record the CV again. Measure the potential of the Fc/Fc⁺ redox couple (E₁/₂ (Fc/Fc⁺)).

  • Calculation:

    • HOMO (eV) = -[Eox, onset - E₁/₂ (Fc/Fc⁺) + 4.8][16]

    • LUMO (eV) = -[Ered, onset - E₁/₂ (Fc/Fc⁺) + 4.8][16]

Protocol 2: Standard OPV Device Fabrication

This protocol describes the fabrication of a standard device architecture (ITO/PEDOT:PSS/Active Layer/Ca/Al) for reliable performance benchmarking[17][18][19].

Step-by-Step Methodology:

  • Substrate Cleaning: Sequentially sonicate pre-patterned ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with nitrogen gas.

  • Surface Treatment: Treat the cleaned ITO surface with UV-Ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL): Spin-coat a filtered solution of PEDOT:PSS (e.g., Clevios P VP AI 4083) onto the ITO at 4000 rpm for 40 seconds. Anneal at 150°C for 15 minutes in air[20].

  • Active Layer Preparation: Inside a nitrogen-filled glovebox, dissolve the polymer and the acceptor (e.g., PC₇₁BM) in a suitable solvent like chlorobenzene or o-dichlorobenzene at the desired weight ratio (e.g., 1:1.5). Stir the solution overnight at ~50°C.

  • Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will depend on the desired thickness (~100 nm is a common target). The sample may be thermally annealed after coating to optimize morphology[21].

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode by sequentially evaporating a thin layer of Calcium (~20 nm) followed by a thicker layer of Aluminum (~100 nm) through a shadow mask at a pressure below 10⁻⁶ Torr.

  • Characterization: Test the completed devices under a calibrated AM 1.5G solar simulator (100 mW/cm²) to obtain current density-voltage (J-V) characteristics and determine PCE, Voc, Jsc, and FF[20].

Protocol 3: Charge Carrier Mobility Measurement (SCLC)

The Space-Charge Limited Current (SCLC) method is a common technique to evaluate the charge carrier (hole) mobility of the donor polymer in a single-carrier device[22][23].

Rationale: In a single-carrier device at a sufficiently high voltage, the injected charge density exceeds the intrinsic carrier density, and the current becomes limited by the space charge. The mobility can then be extracted by fitting the J-V curve to the Mott-Gurney law[23][24].

Step-by-Step Methodology:

  • Device Fabrication: Fabricate a hole-only device with the structure: ITO/PEDOT:PSS/Polymer/MoO₃/Au. The high work function of MoO₃/Au facilitates hole injection and blocks electrons.

  • J-V Measurement: Measure the dark current density-voltage characteristics of the device.

  • Data Analysis: Plot J vs. V² in the SCLC regime (which appears after the initial ohmic region). The mobility (μ) can be calculated from the slope of the linear region of the J¹/² vs. V plot using the Mott-Gurney equation:

    • J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)

    • Where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative dielectric constant of the material (typically assumed to be ~3-4), V is the voltage, and L is the thickness of the active layer[24][25].

Part 4: Benchmarking Summary and Future Outlook

The evidence is clear: the rational design of new benzothiadiazole-based polymers has successfully pushed performance well beyond the PCDTBT benchmark.

Diagram: Energy Level Comparison

Caption: Energy level diagram showing the deeper HOMO of new FBT polymers, enabling a larger Voc.

Key Advantages of New-Generation BT Polymers:

  • Higher Power Conversion Efficiency: Driven by improvements in all photovoltaic parameters.

  • Increased Open-Circuit Voltage: A direct result of the deeper HOMO levels achieved through molecular engineering like fluorination.

  • Enhanced Short-Circuit Current: Often stemming from broader light absorption and better charge transport.

  • Versatility: These design principles are now being applied to create polymers for highly efficient non-fullerene acceptor (NFA) systems, which are driving the field toward commercially viable efficiencies[3].

While PCDTBT was a crucial stepping stone, the field has decisively moved forward. The new generation of benzothiadiazole polymers demonstrates the power of molecular engineering to overcome previous limitations. Future research will likely focus on further refining these structures to minimize voltage losses, enhance stability, and adapt them for large-scale, low-cost printing and coating fabrication methods[20].

References

A Comparative Guide to Benzothiadiazole and Benzoxadiazole Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and material scientists in the vanguard of organic electronics, the choice of the core heterocyclic building block in a conjugated polymer system is a critical determinant of final device performance. Among the plethora of electron-deficient moieties available, 2,1,3-benzothiadiazole (BT) and 2,1,3-benzoxadiazole (BO) have emerged as foundational pillars for the construction of high-performance donor-acceptor (D-A) polymers. This guide provides an in-depth comparative analysis of BT- and BO-based polymers, elucidating the subtle yet significant impact of the chalcogen atom (sulfur vs. oxygen) on their electronic, photophysical, and charge-transport properties, ultimately influencing their efficacy in applications such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Core Structural Differences and Their Electronic Implications

At the heart of the comparison between benzothiadiazole and benzoxadiazole lies the difference in the heteroatom within the five-membered ring—sulfur in BT and oxygen in BO. This seemingly minor substitution has profound implications for the electronic nature of the resulting polymers.

Benzothiadiazole is a well-established, strongly electron-withdrawing moiety extensively used in the design of both polymer and small molecule donors for photovoltaic applications.[1] Its fused aromatic core allows for the construction of conjugated polymers with tunable absorption spectra, frontier energy levels, and crystallinity.[2] The reactive sites on the benzene ring of the BT unit allow for further functionalization, for instance, with electron-donating or electron-withdrawing groups like alkoxyl or halogen atoms, to fine-tune the material's properties.[3] Fluorination of the BT core is a particularly effective strategy to lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can enhance the open-circuit voltage in organic solar cells and improve charge transport.[4][5]

Benzoxadiazole, while also an electron-deficient unit, exhibits distinct electronic characteristics due to the higher electronegativity and smaller size of the oxygen atom compared to sulfur. This generally leads to BO-based polymers having deeper HOMO and LUMO energy levels than their BT counterparts. The incorporation of fluorine atoms to create difluorobenzoxadiazole (ffBX) has been a successful strategy in developing wide bandgap polymer donors for efficient non-fullerene organic solar cells.[6]

Photophysical Properties: A Tale of Two Heteroatoms

The photophysical characteristics of conjugated polymers are paramount to their function in optoelectronic devices. The choice between a BT and a BO core significantly influences the absorption and emission profiles of the resulting materials.

BT-based polymers are known for their broad and tunable absorption spectra, with the onset of absorption ranging from 600 nm to 1000 nm.[2] This wide absorption window is highly desirable for organic solar cells, as it allows for the harvesting of a larger portion of the solar spectrum. The strong intramolecular charge transfer (ICT) character from the donor to the BT acceptor unit is responsible for this broad absorption.

BO-based polymers also exhibit ICT, but the different electronic nature of the oxygen atom can lead to shifts in the absorption maxima. For instance, a study on benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates showed that the sulfur-containing compound had a slightly red-shifted absorption peak compared to its oxygen-containing counterpart, indicating a subtle difference in the electronic transitions.[7] The photostability and fluorescence quantum yields are also influenced by the heteroatom, with BT derivatives being recognized for their high photostability and large Stokes shifts.[8]

Comparative Performance in Organic Electronic Devices

The ultimate test for these polymers lies in their performance within a device. Below is a comparative overview of their application in key areas of organic electronics.

Organic Solar Cells (OSCs)

Both BT and BO polymers have been successfully employed as the donor material in bulk heterojunction (BHJ) organic solar cells.

Benzothiadiazole Polymers in OSCs: BT-based polymers have a long and successful history in OSCs, achieving power conversion efficiencies (PCEs) of over 18% in non-fullerene acceptor-based devices.[2] Their tunable energy levels allow for excellent matching with a variety of acceptor materials. The strong electron-withdrawing nature of the BT unit facilitates efficient charge separation at the donor-acceptor interface.[9] Furthermore, the planarity of the BT core can promote strong π-π stacking and high crystallinity, leading to enhanced charge carrier mobility.[1]

Benzoxadiazole Polymers in OSCs: BO-based polymers, particularly those incorporating the difluorobenzoxadiazole (ffBX) unit, have shown great promise in non-fullerene OSCs.[6] A study reported a PCE of 14.25% for an ffBX-based polymer blended with the state-of-the-art non-fullerene acceptor Y6.[6] The high ionization potential of the ffBX unit can lead to high open-circuit voltages in the final device.

Polymer TypeKey FeaturesRepresentative PCE
Benzothiadiazole (BT) Broad absorption, tunable energy levels, high crystallinity, established performance.>18%[2]
Benzoxadiazole (BO) Deeper energy levels, potential for high Voc, promising for non-fullerene acceptors.14.25%[6]
Organic Field-Effect Transistors (OFETs)

The charge transport characteristics of these polymers are critical for their application in OFETs.

Benzothiadiazole Polymers in OFETs: BT-based polymers have demonstrated excellent charge transport properties, with some exhibiting balanced ambipolar transport with both high hole and electron mobilities.[10][11] The ability to tune the molecular packing and crystallinity through side-chain engineering and fluorination is key to optimizing their performance in OFETs.[12][13] However, a trade-off often exists between charge transport and mechanical properties like stretchability, where fluorination can lead to more brittle films.[12]

Benzoxadiazole Polymers in OFETs: While less extensively studied in OFETs compared to BT polymers, the inherent electronic properties of BO-based materials suggest their potential for high-performance n-type or ambipolar transistors. The strong electron-accepting nature of the BO unit can facilitate electron transport.

Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the luminescent properties of the polymers are of primary importance.

Benzothiadiazole Polymers in OLEDs: The strong ICT character in BT-based polymers often leads to emission in the longer wavelength (red to near-infrared) region of the spectrum.[14] Their high photostability and tunable emission make them attractive candidates for emissive layers in OLEDs.

Benzoxadiazole Polymers in OLEDs: Similar to BT polymers, BO-based materials can be designed to be highly luminescent. The higher energy of the electronic transitions in some BO derivatives could be advantageous for achieving emission in the blue or green part of the spectrum, which is often more challenging.

Experimental Protocols

To provide a practical context, below are generalized, step-by-step methodologies for the synthesis of a representative D-A polymer and the fabrication of a standard organic solar cell.

Synthesis of a Donor-Acceptor Polymer via Stille Polycondensation

Stille polycondensation is a widely used method for synthesizing conjugated polymers due to its tolerance of a wide range of functional groups.

G cluster_reactants Reactants cluster_reaction Stille Polycondensation cluster_products Products Donor Distannylated Donor Monomer Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Donor->Catalyst Acceptor Dibrominated Acceptor Monomer (BT or BO) Acceptor->Catalyst Polymer D-A Conjugated Polymer Catalyst->Polymer Solvent Inert Solvent (e.g., Toluene) Solvent->Polymer Heat Heat Heat->Polymer Byproduct Tributyltin Bromide Polymer->Byproduct

Caption: Workflow for Stille Polycondensation.

Methodology:

  • Monomer Preparation: Synthesize or procure the distannylated donor monomer and the dibrominated acceptor monomer (either a BT or BO derivative).

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the donor and acceptor monomers in an anhydrous, degassed solvent such as toluene or chlorobenzene.

  • Catalyst Addition: Add a catalytic amount of a palladium complex, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

  • Polymerization: Heat the reaction mixture to a specified temperature (typically 80-120 °C) and stir for a defined period (24-72 hours) to allow for polymerization to occur.

  • Purification: After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol. The crude polymer is then collected by filtration and subjected to Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers. The final polymer is obtained from the chloroform fraction.

Causality: The choice of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst. The purification by Soxhlet extraction is a self-validating system; the sequential use of solvents with increasing polarity ensures the removal of specific impurities, yielding a high-purity polymer essential for optimal device performance.

Fabrication of a Bulk Heterojunction Organic Solar Cell

The following protocol outlines the fabrication of a conventional architecture OSC.

G ITO ITO-coated Glass Substrate Cleaning Substrate Cleaning (Detergent, DI Water, Solvents) ITO->Cleaning PEDOT_PSS Spin-coating of PEDOT:PSS (Hole Transport Layer) Cleaning->PEDOT_PSS Active_Layer Spin-coating of Polymer:Acceptor Blend (Active Layer) PEDOT_PSS->Active_Layer Annealing Thermal Annealing Active_Layer->Annealing Cathode Thermal Evaporation of Cathode (e.g., LiF/Al) Encapsulation Device Encapsulation Cathode->Encapsulation Annealing->Cathode

Caption: Organic Solar Cell Fabrication Workflow.

Methodology:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at a specified temperature (e.g., 150 °C) to remove residual water.

  • Active Layer Deposition: Prepare a solution of the D-A polymer and a suitable acceptor (e.g., a fullerene derivative or a non-fullerene acceptor) in a common solvent like chloroform or chlorobenzene. Spin-coat this blend onto the PEDOT:PSS layer inside a nitrogen-filled glovebox.

  • Active Layer Annealing: Thermally anneal the active layer at an optimized temperature to promote the formation of a favorable morphology for charge separation and transport.

  • Cathode Deposition: Deposit the cathode, typically a bilayer of a low work function metal like lithium fluoride (LiF) followed by a thicker layer of aluminum (Al), via thermal evaporation under high vacuum.

  • Encapsulation: Encapsulate the device to protect it from atmospheric oxygen and moisture.

Causality: The thermal annealing step is critical as it influences the nanoscale phase separation of the donor and acceptor domains within the active layer, which directly impacts the device's efficiency. The use of a glovebox for active layer deposition and cathode evaporation is essential to prevent performance degradation due to oxygen and water.

Conclusion and Future Outlook

The choice between benzothiadiazole and benzoxadiazole as the acceptor unit in conjugated polymers offers a powerful tool for tuning the properties of organic electronic materials. BT-based polymers are a mature and highly successful class of materials, particularly in organic solar cells, with a proven track record of high efficiencies. BO-based polymers, while historically less explored, are rapidly gaining attention, especially in the context of non-fullerene acceptors, where their unique electronic properties can be leveraged to achieve high-performance devices.

Future research will likely focus on the development of novel BT and BO derivatives with even more finely tuned properties. For BT polymers, the focus may be on further enhancing their stability and processability for large-scale manufacturing. For BO polymers, a deeper understanding of their structure-property relationships will be crucial to unlock their full potential in a wider range of organic electronic applications. The continued exploration of these versatile building blocks will undoubtedly pave the way for the next generation of flexible, low-cost, and high-performance organic electronics.

References

validating the purity of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile via HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purity Validation of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile via High-Performance Liquid Chromatography (HPLC)

Authored by a Senior Application Scientist

In the landscape of modern pharmaceutical research and materials science, the purity of chemical intermediates is paramount. This compound, a key building block in the synthesis of novel organic electronics and pharmaceutical agents, is no exception. Its molecular structure, featuring a fused heterocyclic system with bromo and cyano functionalities, presents unique analytical challenges. This guide provides a comprehensive, experience-driven approach to validating its purity using High-Performance Liquid Chromatography (HPLC), comparing it with other analytical techniques, and offering a robust, self-validating protocol for immediate application in a research or quality control setting.

The Critical Role of Purity for this compound

This compound serves as a crucial precursor in the development of advanced materials and potential therapeutic agents. Even trace impurities can significantly impact the efficacy, safety, and physical properties of the final product. For instance, in organic semiconductor applications, impurities can act as charge traps, diminishing device performance. In drug development, unidentified impurities can lead to unforeseen toxicological effects or reduced therapeutic efficacy. Therefore, a highly sensitive and selective analytical method is not just a preference but a necessity.

HPLC as the Gold Standard: A Methodological Deep Dive

HPLC is the preferred method for the purity analysis of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and versatility. The following protocol is a culmination of best practices and empirical optimization.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be inherently self-validating through the inclusion of system suitability tests and the use of a certified reference standard.

Instrumentation and Consumables:

  • HPLC System: A quaternary pump system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is ideal for retaining the moderately polar analyte and separating it from potential non-polar and polar impurities.

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30, v/v). This composition provides optimal retention and peak shape for the analyte.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds, providing a good response for the analyte.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Reference Standard: A certified reference standard of this compound with a known purity (e.g., >99.5%).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

System Suitability Testing (SST):

Before sample analysis, perform five replicate injections of the reference standard solution. The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): > 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Analytical Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform the system suitability tests as described above.

  • Inject the blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the reference standard solution.

  • Inject the sample solution in duplicate.

  • Calculate the purity of the sample using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength.

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing & Reporting prep_sample Prepare Sample & Reference Standard (1 mg/mL) sst System Suitability Test (5x Reference Standard) prep_sample->sst prep_mobile Prepare Mobile Phase (70:30 ACN:H2O) equilibrate Equilibrate HPLC System (30 min) prep_mobile->equilibrate equilibrate->sst blank Inject Blank (Mobile Phase) sst->blank Pass ref_std Inject Reference Standard blank->ref_std sample Inject Sample (2x) ref_std->sample integrate Integrate Peaks sample->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate report Generate Report calculate->report

Caption: A flowchart illustrating the key steps in the HPLC purity validation workflow.

Interpreting the Data: A Hypothetical Chromatogram

The following table represents typical data obtained from an HPLC analysis of a high-purity sample of this compound.

Peak No.Retention Time (min)Peak Area% AreaIdentification
12.515000.05Unknown Impurity
24.8298500099.80This compound
36.245000.15Unknown Impurity
Total 2991000 100.00

In this example, the purity of the sample is determined to be 99.80%. The two minor peaks are potential impurities, which could be starting materials, by-products, or degradation products. Further investigation using techniques like LC-MS would be required for their identification.

A Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of alternative analytical techniques provides a more complete picture of a compound's purity profile.

Technique Principle Advantages Disadvantages Best For
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, non-destructive, suitable for non-volatile compounds.Requires chromophores for UV detection, may not separate all impurities.Routine purity testing and quality control.
Gas Chromatography (GC-FID) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile compounds, sensitive Flame Ionization Detector (FID).Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities or starting materials.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight information, can identify unknown impurities.Can be complex to quantify without appropriate standards, matrix effects can be an issue.Impurity identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative (qNMR).Lower sensitivity compared to other techniques, complex spectra for complex mixtures.Structural confirmation and quantification of major components.

The choice of analytical technique should be guided by the specific information required. For routine purity assessment, HPLC is often the most practical and efficient method. However, for a comprehensive impurity profile, a combination of techniques, such as HPLC with mass spectrometric detection (LC-MS), is often employed, as recommended by regulatory bodies like the FDA.

Conclusion: Ensuring Confidence in Your Starting Material

The purity of this compound is a critical parameter that directly influences the outcomes of research and development efforts. The presented HPLC method provides a robust, reliable, and self-validating approach for its routine analysis. By understanding the principles behind the method and its comparative advantages, researchers can confidently assess the quality of this important chemical building block, ensuring the integrity and reproducibility of their work. For a truly comprehensive analysis, especially during method development and validation, orthogonal techniques should be considered to provide a complete picture of the sample's purity.

A Researcher's Guide to Benzothiadiazole Absorption Spectra: Bridging the Gap Between Experiment and Computation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of materials science, organic electronics, and chemical biology, 2,1,3-benzothiadiazole (BTD) and its derivatives have carved out a significant niche. These heterocyclic compounds are renowned for their robust electron-accepting nature, high photostability, and tunable photophysical properties.[1] A deep understanding of their electronic absorption spectra is paramount for designing novel materials for applications ranging from organic photovoltaics and light-emitting diodes (OLEDs) to advanced fluorescent probes for bioimaging.[2][3]

This guide provides an in-depth comparison of the two primary methodologies used to characterize the absorption spectra of benzothiadiazoles: experimental UV-Vis spectroscopy and computational quantum chemistry, primarily Time-Dependent Density Functional Theory (TD-DFT). We will delve into the practical workflows of each approach, critically evaluate their strengths and weaknesses, and demonstrate how their synergistic application can accelerate the rational design of next-generation BTD-based materials.

The Experimental Benchmark: UV-Vis Absorption Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is the foundational experimental technique for determining the electronic absorption properties of molecules. It measures the attenuation of a beam of light as it passes through a sample, revealing the wavelengths at which the molecule absorbs energy to promote electrons from the ground state to various excited states. For BTD derivatives, these absorptions often correspond to π → π* and intramolecular charge transfer (ICT) transitions.[4] The latter is particularly important in "push-pull" architectures, where an electron-donating group is conjugated to the BTD acceptor, leading to strong absorption in the visible region.[5]

Experimental Protocol: Acquiring the UV-Vis Spectrum of a Benzothiadiazole Derivative

The following protocol outlines a self-validating system for obtaining a reliable absorption spectrum.

  • Solvent Selection and Preparation of Stock Solution:

    • Causality: The choice of solvent is critical as it can significantly influence the absorption spectrum (a phenomenon known as solvatochromism).[6][7] Solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO) should be used to probe the nature of the electronic transitions.[2]

    • Protocol: Accurately weigh approximately 1 mg of the BTD compound. Dissolve it in a known volume (e.g., 10 mL) of a spectroscopic-grade solvent to create a stock solution of known concentration. Ensure the solvent itself does not absorb in the region of interest.

  • Preparation of Working Solutions:

    • Causality: The Beer-Lambert Law (A = εcl) dictates a linear relationship between absorbance (A) and concentration (c). To ensure the measurement is within the linear range of the spectrophotometer (typically A < 1.5), a dilute working solution is required.

    • Protocol: Prepare a dilution of the stock solution to achieve a final concentration in the micromolar range (e.g., 1 x 10⁻⁵ M).[8]

  • Spectrophotometer Setup and Blanking:

    • Causality: A baseline correction is essential to subtract the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.

    • Protocol: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow them to warm up for at least 30 minutes for stabilization. Fill a 1 cm path length quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline (or "zero") measurement across the desired wavelength range (e.g., 250-800 nm).

  • Sample Measurement:

    • Causality: The recorded spectrum provides the absorbance at each wavelength. The wavelength of maximum absorbance is denoted as λmax.

    • Protocol: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer and acquire the absorption spectrum. Record the λmax value(s) and the corresponding absorbance.

  • Data Analysis:

    • Causality: The molar absorption coefficient (ε), or molar absorptivity, is an intrinsic property of the molecule that quantifies how strongly it absorbs light at a given wavelength.

    • Protocol: Calculate ε using the Beer-Lambert Law: ε = A / (c * l), where 'A' is the absorbance at λmax, 'c' is the molar concentration, and 'l' is the cuvette path length (typically 1 cm).

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis P1 Weigh BTD Compound P2 Dissolve in Spectroscopic- Grade Solvent (Stock) P1->P2 P3 Prepare Dilute Working Solution (e.g., 10⁻⁵ M) P2->P3 A2 Record Baseline with Pure Solvent P3->A2 Use same solvent A1 Warm up Spectrophotometer A1->A2 A3 Measure Sample Spectrum A2->A3 D1 Identify λmax A3->D1 D2 Calculate Molar Absorptivity (ε) D1->D2

Fig 1. Experimental workflow for UV-Vis spectroscopy.

The Computational Forecast: Time-Dependent Density Functional Theory (TD-DFT)

While experiment provides the ground truth, computational methods offer invaluable predictive power and mechanistic insight.[9] They allow researchers to estimate the absorption spectra of hypothetical molecules before undertaking costly and time-consuming synthesis.[10] Time-Dependent Density Functional Theory (TD-DFT) has become the most widely used theoretical approach for simulating the optical properties of molecules like BTDs due to its favorable balance of computational cost and accuracy.[11][12]

Computational Protocol: Predicting a Benzothiadiazole Spectrum with TD-DFT

The following workflow describes the steps to calculate an absorption spectrum and assign its electronic transitions.

  • Molecular Structure Creation:

    • Causality: The starting point for any quantum chemical calculation is the 3D atomic coordinates of the molecule.

    • Protocol: Build the benzothiadiazole derivative using a molecular modeling program (e.g., GaussView, Avogadro).

  • Ground State Geometry Optimization:

    • Causality: The molecule's electronic properties are highly dependent on its geometry. It is crucial to find the lowest energy (most stable) conformation of the molecule in its electronic ground state.

    • Protocol: Perform a geometry optimization using a DFT method. A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-31+G(d,p).[13][14] The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for simulating solution-phase spectra.

  • TD-DFT Excited State Calculation:

    • Causality: This is the core step where the energies required to promote electrons to excited states (vertical excitation energies) and the probabilities of these transitions (oscillator strengths) are calculated.

    • Protocol: Using the optimized ground-state geometry, perform a TD-DFT calculation. For organic dyes, functionals like PBE0, CAM-B3LYP, or M06-2X often provide better accuracy than B3LYP.[15][16][17] The output will be a list of excited states, their energies (in eV or nm), and their corresponding oscillator strengths (f). Transitions with high oscillator strengths correspond to strong absorption peaks.

  • Spectral Simulation and Analysis:

    • Causality: The raw TD-DFT output is a series of discrete "stick" transitions. To generate a smooth spectrum that resembles the experimental result, these sticks must be broadened.

    • Protocol: Convolute the calculated excitation energies and oscillator strengths with a Gaussian or Lorentzian function. This produces a simulated spectrum. Analyze the molecular orbitals (e.g., HOMO, LUMO) involved in the most intense transitions to understand their nature (e.g., π → π* or ICT).[5][18]

Computational_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis & Simulation S1 Build 3D Molecular Structure C1 Ground State Optimization (DFT, e.g., B3LYP/6-31+G(d,p)) + Solvent Model (PCM) S1->C1 C2 Excited State Calculation (TD-DFT, e.g., CAM-B3LYP) C1->C2 A1 Extract Excitation Energies & Oscillator Strengths C2->A1 A2 Simulate Spectrum (Gaussian Broadening) A1->A2 A3 Analyze Molecular Orbitals (Assign Transitions) A1->A3

Fig 2. Computational workflow for TD-DFT calculations.

A Head-to-Head Comparison: Experiment vs. Theory

Neither method is perfect; each possesses distinct advantages and limitations. The true power lies in understanding their interplay.

FeatureExperimental UV-Vis SpectroscopyComputational TD-DFT
Accuracy High (ground truth). Provides the actual absorption profile, including vibronic fine structure.Moderate to High. Accuracy is highly dependent on the chosen functional, basis set, and solvent model.[15][19]
Cost Moderate. Requires spectrophotometer, high-purity solvents, and synthesized compound.Low to Moderate. Requires computational resources (workstation or cluster access) and software licenses.
Time Fast. A spectrum can be acquired in minutes once the sample is prepared.Slow to Moderate. Calculations can take hours to days depending on molecular size and computational resources.
Throughput High. Can be automated for screening multiple compounds.Low. Calculations are typically performed on one molecule at a time, though this is changing with machine learning.[20][21]
Mechanistic Insight Limited. Provides λmax and ε but does not directly reveal the nature of the electronic transitions.High. Allows for the direct analysis of molecular orbitals to assign transitions (e.g., HOMO→LUMO) and understand structure-property relationships.[5][18]
Predictive Power None. Requires the physical synthesis of the compound.High. Can predict the properties of molecules before they are ever made, guiding synthetic efforts.[9]
Quantitative Discrepancies: A Case Study

It is common for TD-DFT calculations to show a systematic deviation from experimental values. The calculated λmax can be red- or blue-shifted by 20-50 nm or more.[18] For instance, a study on 2,1,3-benzothiadiazole donor molecules found that the calculated λmax values were consistently red-shifted compared to the experimental results.[18] This discrepancy often arises from the approximations inherent in the exchange-correlation functionals and the simplified treatment of the solvent environment.[17]

Table 1: Illustrative Comparison of Experimental and Calculated λmax (nm) for a Hypothetical BTD Derivative

Methodλmax (nm)Deviation from Exp. (nm)
Experiment (in DCM) 485 -
TD-DFT (B3LYP/6-31+G(d,p))515+30
TD-DFT (PBE0/6-31+G(d,p))502+17
TD-DFT (CAM-B3LYP/6-31+G(d,p))491+6

This table illustrates a common finding from benchmark studies: range-separated hybrid functionals like CAM-B3LYP often provide superior accuracy for the charge-transfer states frequently observed in BTD derivatives.[15][17]

Conclusion: A Symbiotic Relationship

The characterization of benzothiadiazole absorption spectra is not a matter of choosing computation or experiment, but rather of leveraging the strengths of both in a cohesive workflow. Experimental UV-Vis spectroscopy provides the definitive benchmark and captures the subtleties of the real-world system. Computational TD-DFT offers unparalleled predictive capability and a window into the fundamental electronic structure, guiding the design of new molecules with tailored properties.

For researchers and drug development professionals, this dual approach is indispensable. It allows for the high-throughput virtual screening of candidate molecules, followed by the targeted synthesis and precise experimental validation of the most promising leads. By bridging the gap between theory and reality, we can more efficiently unlock the full potential of the versatile benzothiadiazole scaffold.

References

A Researcher's Guide to Cross-Validation of Benzothiadiazole-Based Organic Field-Effect Transistors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of organic electronics, the 2,1,3-benzothiadiazole (BTZ) unit has become a cornerstone in the design of high-performance semiconductor materials. Its inherent electron-deficient nature makes it an exceptional building block for creating donor-acceptor (D-A) type polymers and small molecules with tunable electronic properties. This guide provides an in-depth comparative analysis of BTZ-based materials in the context of Organic Field-Effect Transistors (OFETs), offering a cross-validation of experimental results against established benchmark materials. We will delve into the causality behind experimental choices, provide detailed protocols for device fabrication and characterization, and present a clear comparison of performance metrics to aid in the rational design of next-generation organic electronic devices.

The Central Role of Benzothiadiazole in OFETs: A Molecular Engineering Perspective

The versatility of the BTZ core lies in its strong electron-withdrawing capability, which can be finely tuned by introducing various functional groups.[1] This allows for precise control over the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] In a D-A copolymer, the BTZ acceptor unit lowers the LUMO level of the resulting semiconductor, which is crucial for achieving stable n-type (electron-transporting) or ambipolar behavior.[2] The strategic selection of electron-withdrawing groups—such as fluorine (-F), cyano (-CN), or nitro (-NO2)—on the BTZ ring further modulates these energy levels and influences the material's charge transport properties and stability in ambient conditions.[2][3]

Key Performance Metrics for OFETs: A Primer

To objectively evaluate and compare the performance of BTZ-based OFETs, we must focus on a set of key metrics derived from their electrical characteristics:

  • Charge Carrier Mobility (μ): This is the most critical parameter, representing the average drift velocity of charge carriers (holes for p-type, electrons for n-type) per unit electric field. It is typically measured in cm²/Vs and is a direct indicator of how efficiently charges move through the semiconductor.

  • On/Off Current Ratio (Ion/Ioff): This ratio quantifies the difference in drain current when the transistor is in its "on" state (gate voltage applied) versus its "off" state (no gate voltage). A high on/off ratio (typically > 10⁵) is essential for digital logic applications to minimize standby power consumption.

  • Threshold Voltage (Vth): This is the minimum gate voltage required to induce a conducting channel and turn the transistor "on." A low threshold voltage is desirable for low-power operation.

Comparative Performance Analysis: Benzothiadiazole Derivatives vs. Benchmark Semiconductors

The following tables provide a comparative overview of the performance of various BTZ-based materials alongside well-established p-type and n-type organic semiconductors. It is important to note that performance metrics can be highly dependent on the fabrication process and device architecture. The data presented here is collated from various sources to provide a representative benchmark.

Table 1: Performance Comparison of p-Type Organic Semiconductors

Material ClassSpecific Material ExampleDeposition MethodHole Mobility (μh) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)
Benzothiadiazole-basedPCDTT-BTSolution-processedUp to 0.67[2]> 10⁵[2]
Benzothiadiazole-basedPT-BTDVacuum-deposited0.10> 10⁷
ThiophenesRegioregular P3HTSolution-processed~0.1[4][5]> 10⁶[4]
AcenesPentaceneVacuum-deposited~1.0 - 3.0[6][7]> 10⁶[6]
Donor-Acceptor PolymerPDPP-2S-SeSolution-processed0.59[6]> 10⁴[6]

Table 2: Performance Comparison of n-Type and Ambipolar Organic Semiconductors

Material ClassSpecific Material ExampleDeposition MethodElectron Mobility (μe) [cm² V⁻¹ s⁻¹]On/Off Ratio (Ion/Ioff)
Benzothiadiazole-basedPCDTT-FCNBTSolution-processed0.4[2][8][9]> 10²[9]
Benzothiadiazole-basedNDI-TBZT-NDISolution-processed0.151[10][11]> 10⁵[10][11]
Naphthalene Diimide (NDI)-basedPNDTI-BBT-DPSolution-processed0.31[12]Not Reported
FullereneC60Vacuum-deposited~1.0> 10⁶
Donor-Acceptor PolymerP(g4T2-g4T2)Solution-processedUp to 14.9Not Reported

Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of experimental results, it is imperative to follow well-defined and validated protocols. Below are detailed methodologies for the fabrication and characterization of solution-processed, top-contact, bottom-gate OFETs, a common architecture for evaluating new organic semiconductors.

I. OFET Fabrication: A Step-by-Step Workflow

The fabrication of an OFET involves a series of sequential deposition steps. The choice of a top-contact, bottom-gate architecture is often preferred for research purposes as it allows for the facile deposition of the organic semiconductor onto a pre-fabricated gate and dielectric layer, and the subsequent evaporation of source and drain electrodes on top minimizes potential damage to the organic layer.[13][14]

OFET_Fabrication_Workflow cluster_substrate_prep Substrate Preparation cluster_active_layer Active Layer Deposition cluster_electrode_deposition Electrode Deposition Start Start: Si/SiO2 Substrate Cleaning Substrate Cleaning (Sonication in Acetone, IPA) Start->Cleaning Surface_Treatment Surface Treatment (e.g., OTS) Cleaning->Surface_Treatment Spin_Coating Spin-Coating of Benzothiadiazole Derivative Solution Surface_Treatment->Spin_Coating Annealing Thermal Annealing Spin_Coating->Annealing Electrode_Deposition Thermal Evaporation of Source/Drain Electrodes (Au) Annealing->Electrode_Deposition End Finished OFET Device Electrode_Deposition->End

Caption: Workflow for fabricating a top-contact, bottom-gate OFET.

Detailed Protocol:

  • Substrate Preparation:

    • Begin with a heavily n-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively.

    • Clean the substrates by sequential sonication in acetone and isopropyl alcohol (IPA) for 15 minutes each to remove organic residues.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS) by vapor deposition or solution immersion. This hydrophobic layer improves the crystallinity and molecular ordering of the subsequently deposited organic semiconductor.[11]

  • Organic Semiconductor Deposition:

    • Prepare a solution of the benzothiadiazole-based semiconductor in a high-boiling-point organic solvent such as chloroform or chlorobenzene at a concentration of 5-10 mg/mL.[4] The choice of solvent is critical as it influences the solubility of the material and the morphology of the resulting thin film.

    • Deposit the semiconductor solution onto the OTS-treated substrate via spin-coating.[4] Typical parameters are 1500-3000 rpm for 60 seconds. The spin speed should be optimized to achieve a uniform film with the desired thickness (typically 30-50 nm).

    • Thermally anneal the film on a hot plate in an inert atmosphere (e.g., a nitrogen-filled glovebox). The annealing temperature and time are material-specific and are optimized to remove residual solvent and promote molecular ordering, which is crucial for achieving high charge carrier mobility.[11]

  • Source and Drain Electrode Deposition:

    • Define the source and drain electrodes by placing a shadow mask with the desired channel length (L) and width (W) over the semiconductor film.

    • Deposit a 40-50 nm layer of gold (Au) through the shadow mask via thermal evaporation under high vacuum (< 10⁻⁶ Torr).[15] Gold is a common choice for p-type and many n-type semiconductors due to its high work function, which facilitates efficient charge injection.[16]

II. OFET Characterization: Extracting Key Performance Metrics

The electrical characterization of the fabricated OFETs is performed using a semiconductor parameter analyzer in an inert atmosphere to prevent degradation of the organic material.

OFET_Characterization_Workflow Start Fabricated OFET Device Probe_Station Place in Probe Station Start->Probe_Station Transfer_Curve Measure Transfer Characteristics (ID vs. VGS at constant VDS) Probe_Station->Transfer_Curve Output_Curve Measure Output Characteristics (ID vs. VDS at varying VGS) Probe_Station->Output_Curve Parameter_Extraction Extract Performance Metrics (Mobility, On/Off Ratio, Threshold Voltage) Transfer_Curve->Parameter_Extraction Output_Curve->Parameter_Extraction End Device Performance Data Parameter_Extraction->End

Caption: Workflow for the electrical characterization of an OFET.

Detailed Protocol:

  • Measurement Setup:

    • Place the fabricated device in a probe station with micro-manipulated probes to make electrical contact with the gate, source, and drain electrodes.

    • Connect the probes to a semiconductor parameter analyzer.

  • Output Characteristics:

    • Measure the drain current (ID) as a function of the drain-source voltage (VDS) for a series of constant gate-source voltages (VGS). This provides the output curves, which show the linear and saturation regimes of transistor operation.[15]

  • Transfer Characteristics:

    • Measure the drain current (ID) as a function of the gate-source voltage (VGS) at a constant, high drain-source voltage (VDS) to ensure the device is in the saturation regime.[15]

  • Parameter Extraction:

    • Field-Effect Mobility (μ): In the saturation regime, the mobility is calculated from the slope of the (ID)¹ᐟ² vs. VGS plot using the following equation: ID = (μ * Ci * W) / (2 * L) * (VGS - Vth)² where Ci is the capacitance per unit area of the gate dielectric.[4]

    • On/Off Ratio (Ion/Ioff): This is determined from the transfer curve as the ratio of the maximum drain current (Ion) to the minimum drain current (Ioff).

    • Threshold Voltage (Vth): This is extracted from the x-intercept of the linear fit to the (ID)¹ᐟ² vs. VGS plot.

Causality Behind Experimental Choices and Self-Validation

The protocols described above are designed to be self-validating. The consistency of the extracted parameters across multiple devices and batches is a primary indicator of experimental control. For instance, a narrow distribution of mobility and threshold voltage values suggests a robust fabrication process.

The choice of experimental parameters is deeply rooted in the fundamental principles of organic semiconductor physics. The use of an OTS surface treatment, for example, is to reduce the density of trap states at the dielectric-semiconductor interface, which can otherwise hinder charge transport.[16] Thermal annealing is performed to provide the necessary thermal energy for the polymer chains or small molecules to self-organize into well-ordered, crystalline domains that facilitate efficient intermolecular charge hopping. The selection of a high work function metal like gold for the electrodes is to minimize the energy barrier for charge injection into the semiconductor's frontier orbitals, thereby reducing contact resistance.[9][16]

Conclusion: The Path Forward for Benzothiadiazole-Based Devices

The systematic functionalization of the benzothiadiazole core provides a powerful platform for the development of high-performance organic semiconductors.[1] By carefully selecting electron-withdrawing groups and optimizing device fabrication protocols, researchers can rationally design materials with tailored electronic properties for a wide range of applications in organic electronics. The comparative data and detailed methodologies presented in this guide offer a valuable resource for cross-validating experimental results and making informed decisions in the pursuit of next-generation, high-performance benzothiadiazole-based devices.

References

Introduction: The Indispensable Role of Benzothiadiazole in Modern Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficiency of Benzothiadiazole-Based Solar Cell Architectures

In the pursuit of efficient and scalable solar energy, organic photovoltaics (OPVs) have emerged as a promising technology due to their low cost, flexibility, and tunable properties.[1] At the heart of many high-performing OPVs lies a class of materials built around the 2,1,3-benzothiadiazole (BTD) core.[2] As an electron-deficient aromatic unit, BTD has become a fundamental building block for creating donor-acceptor (D-A) type conjugated polymers and small molecules.[3] Its structure allows for the precise tuning of electronic energy levels and optical absorption properties, which are critical for maximizing solar cell performance.[4] The versatility of BTD has enabled power conversion efficiencies (PCEs) to climb, making it a focal point of materials research.[5]

However, the performance of a BTD-based solar cell is not dictated by the photoactive material alone. The device architecture—the specific arrangement of layers that facilitate charge generation, separation, and extraction—plays an equally crucial role. This guide provides a detailed comparison of the three principal architectures for BTD-based solar cells: conventional, inverted, and tandem. We will dissect the operational principles, fabrication protocols, and performance metrics of each, grounding the discussion in experimental data to provide a clear, authoritative overview for researchers in the field.

Part 1: Single-Junction Architectures - Conventional vs. Inverted

Single-junction solar cells form the basis of OPV technology. The active layer consists of a bulk heterojunction (BHJ), an interpenetrating network of electron-donating and electron-accepting materials, which in this case features a BTD-based polymer or small molecule.[6][7] The primary distinction lies in the order of charge collection layers, which defines the device as either "conventional" or "inverted."

The Conventional Architecture: The Foundational Design

The conventional, or standard, architecture is historically the most common design. Light enters through a transparent anode, typically indium tin oxide (ITO), followed by a hole transport layer (HTL), the BTD-based active layer, an electron transport layer (ETL), and a low-work-function metal cathode.

Operational Mechanism: Photons absorbed within the BTD-based active layer generate excitons (bound electron-hole pairs). These excitons diffuse to the donor-acceptor interface where the energy level offset drives their dissociation into free charge carriers.[8] Holes are then transported through the HTL to the ITO anode, while electrons are transported through the ETL to the metal cathode, generating an electrical current.[9]

Experimental Protocol: Fabrication of a Conventional BTD-Based Solar Cell

  • Substrate Preparation: ITO-coated glass substrates are sequentially sonicated in detergent, deionized water, acetone, and isopropanol (15 minutes each) and then dried. They are subsequently treated with UV-ozone for 15 minutes to improve the work function and wettability.

  • Hole Transport Layer (HTL) Deposition: A filtered aqueous solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate to form a layer of approximately 30-40 nm. The substrate is then annealed at 140°C for 15 minutes in air.

  • Active Layer Deposition: Inside a nitrogen-filled glovebox, a solution containing the BTD-based donor polymer and a fullerene (e.g., PC₇₁BM) or non-fullerene acceptor dissolved in a solvent like chlorobenzene is spin-coated atop the HTL. The film is often annealed to optimize its morphology.[5]

  • Cathode Deposition: A low-work-function metal like calcium (Ca) followed by a protective layer of aluminum (Al) is thermally evaporated onto the active layer through a shadow mask to define the device's active area.

Causality Behind Experimental Choices:

  • PEDOT:PSS as HTL: This material is chosen for its high work function, which facilitates efficient hole extraction from the donor polymer. Its high transparency ensures maximum light reaches the active layer, and its aqueous processing allows for smooth film formation.[9]

  • Low-Work-Function Cathode: The use of materials like calcium is necessary to create an ohmic contact for efficient electron extraction from the acceptor's lowest unoccupied molecular orbital (LUMO). However, these materials are highly reactive and prone to oxidation, representing a primary source of device instability.

Diagram of Conventional Solar Cell Architecture

cluster_conventional Conventional Architecture Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Anode) Glass->ITO HTL HTL (PEDOT:PSS) ITO->HTL ActiveLayer BTD-based Active Layer (Bulk Heterojunction) HTL->ActiveLayer ETL ETL/Cathode (Ca/Al) ActiveLayer->ETL

Caption: Layer stack of a conventional BTD-based organic solar cell.

The Inverted Architecture: A Leap in Stability

The inverted architecture reverses the layer sequence to address the stability issues inherent in the conventional design. Here, the ITO serves as the cathode, collecting electrons via an ETL, while a high-work-function metal at the top serves as the anode, collecting holes via an HTL.

Operational Mechanism: The photophysics of exciton generation and dissociation is identical to the conventional cell. The key difference is the direction of charge extraction. Electrons move towards the bottom ITO electrode, while holes move towards the top metal electrode.

Key Advantage: Enhanced Stability The primary motivation for adopting the inverted structure is the significant improvement in device lifetime. By replacing the reactive low-work-function cathode (like Ca/Al) with a stable, air-insensitive metal like silver (Ag) or gold (Au) and using robust metal oxides like zinc oxide (ZnO) for the ETL, the device becomes far less susceptible to degradation from oxygen and moisture.[10]

Experimental Protocol: Fabrication of an Inverted BTD-Based Solar Cell

  • Substrate Preparation: ITO-coated glass substrates are cleaned using the same procedure as for conventional devices.[11]

  • Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticles is spin-coated onto the ITO, followed by annealing at a temperature typically above 150°C to form a stable electron-transporting film.

  • Active Layer Deposition: The BTD-based active layer blend is spin-coated onto the ETL inside a glovebox, followed by any required annealing steps.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a high-work-function material, such as molybdenum oxide (MoO₃), is thermally evaporated onto the active layer.

  • Anode Deposition: A stable, high-work-function metal, typically silver (Ag), is thermally evaporated on top of the HTL to complete the device.

Causality Behind Experimental Choices:

  • ZnO as ETL: Zinc oxide is a wide-bandgap semiconductor with high electron mobility and transparency. It can be processed from solution and provides an excellent energy-level match for electron extraction from common acceptor materials.

  • High-Work-Function Anode (Ag): Silver is chemically stable and has a high work function, making it ideal for extracting holes via the MoO₃ HTL without reacting with the environment. This is the cornerstone of the inverted architecture's superior stability.

Diagram of Inverted Solar Cell Architecture

cluster_inverted Inverted Architecture Sunlight Sunlight Glass Glass Substrate Sunlight->Glass ITO ITO (Cathode) Glass->ITO ETL ETL (ZnO) ITO->ETL ActiveLayer BTD-based Active Layer (Bulk Heterojunction) ETL->ActiveLayer HTL HTL (MoO₃) ActiveLayer->HTL Anode Anode (Ag) HTL->Anode

Caption: Layer stack of an inverted BTD-based organic solar cell.

Part 2: The Tandem Architecture - Breaking Efficiency Barriers

To overcome the theoretical efficiency limit of single-junction cells (the Shockley-Queisser limit), the tandem architecture stacks two or more sub-cells with complementary absorption spectra. This design allows for a much broader portion of the solar spectrum to be harvested.

Operational Mechanism: A tandem cell consists of a front sub-cell with a wider bandgap BTD-based material that absorbs high-energy photons (e.g., blue light) and a rear sub-cell with a narrower bandgap material that absorbs lower-energy photons that pass through the front cell.[12] These sub-cells are connected by an interconnecting layer (ICL) which must efficiently recombine electrons from the front cell with holes from the rear cell to prevent charge buildup. The total voltage of the device is the sum of the voltages of the individual sub-cells.

Key Challenges:

  • Current Matching: For optimal performance, the photocurrent generated in each sub-cell must be identical. Any mismatch will cause the sub-cell with the lower current to limit the overall device performance.

  • ICL Complexity: The ICL must be optically transparent, electrically conductive, and form ohmic contacts with both adjacent sub-cells, making its design and fabrication a significant challenge.

Diagram of Tandem Solar Cell Architecture

cluster_tandem Tandem Architecture Sunlight Sunlight ITO Transparent Electrode Sunlight->ITO FrontCell Front Sub-Cell (Wide Bandgap BTD-based) ITO->FrontCell ICL Interconnecting Layer (ICL) FrontCell->ICL RearCell Rear Sub-Cell (Narrow Bandgap Absorber) ICL->RearCell Electrode Back Electrode RearCell->Electrode

Caption: Schematic of a two-terminal tandem solar cell.

Part 3: Performance and Efficiency Comparison

The choice of architecture directly impacts the key photovoltaic parameters: Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The following table provides a comparative summary based on reported experimental data for various BTD-based systems.

ArchitectureRepresentative BTD-based SystemPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Primary AdvantagesPrimary Limitations
Conventional PBDTP-DTBT:PC₇₁BM[5]~8-11%0.6 - 0.916 - 2565 - 75Simple, well-established fabrication process.Poor ambient stability due to reactive cathode.
Inverted PNTT-based polymers[13]~11-17%0.8 - 0.9518 - 2770 - 80Excellent operational and environmental stability.Potentially complex interfacial energetics.
Tandem PBT-T1:PC₆₀BM (Top Cell)[14]>10-18%1.5 - 1.810 - 1565 - 75Higher theoretical efficiency, high Voc.Complex fabrication, strict current-matching requirements.

Conclusion and Future Outlook

The architectural design of a benzothiadiazole-based solar cell is a critical determinant of its ultimate performance and viability. While the conventional structure provides a straightforward platform for materials testing, its inherent instability makes it unsuitable for real-world applications. The inverted architecture has become the de facto standard for high-performance single-junction devices, offering a crucial combination of high efficiency and enhanced stability.[13] For pushing beyond the 20% efficiency barrier, the tandem architecture is the most promising path forward, as demonstrated by certified efficiencies now exceeding 10% for BTD-based systems.[12]

Future progress will depend on a holistic approach. For inverted cells, research will focus on novel interfacial materials that minimize voltage losses. For tandem devices, the rational design of new BTD-based polymers with tailored, non-overlapping absorption spectra is paramount. The continued synergy between molecular-level design and advanced device engineering will undoubtedly unlock the full potential of benzothiadiazole-based materials, paving the way for the next generation of efficient, stable, and commercially viable organic solar cells.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a rigorous commitment to safety and environmental stewardship. 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile is a valuable building block in materials science and pharmaceutical development, yet its halogenated and nitrile-containing structure necessitates a formal, scientifically-grounded disposal protocol. This guide provides an in-depth, procedural framework for its safe handling and disposal, moving beyond mere compliance to foster a deeper understanding of the chemical principles that inform these critical safety measures.

Hazard Identification and Immediate Safety

Before handling, it is imperative to recognize the inherent hazards of this compound. A thorough review of the Safety Data Sheet (SDS) is the foundational step for any procedure.

GHS Hazard Profile: According to supplier safety data sheets, this compound is classified as:

  • Acute Toxicity (Oral, Dermal, Inhalation): Category 4. Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin Corrosion/Irritation: Category 2. Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[1][2][3]

These classifications mandate stringent adherence to Personal Protective Equipment (PPE) protocols. All operations involving this compound—from weighing to reaction work-up and disposal—must be conducted within a certified chemical fume hood.

Property Data Source
Chemical Formula C₇H₂BrN₃SPubChem[3]
Molecular Weight 240.08 g/mol PubChem[3]
Appearance White to light yellow/orange powder/crystalTCI[4]
CAS Number 1331742-86-9AK Scientific, Inc.[2]
GHS Pictogram GHS07 (Exclamation Mark)TCI[1]
Hazard Statements H302, H312, H332, H315, H319PubChem[3]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338, P501AK Scientific, Inc.[2]

Table 1: Key Safety and Physical Data for this compound.

The Core Directive: Segregation as Halogenated Hazardous Waste

The single most critical step in the proper disposal of this compound is its classification and segregation as halogenated organic waste .[5][6][7] This is not an arbitrary designation; it is based on sound chemical principles that impact the final destruction of the waste.

Causality Behind Segregation:

  • Halogen Content: The presence of bromine fundamentally alters the required disposal method. Most chemical waste is destroyed via high-temperature incineration. However, the combustion of halogenated compounds can produce hazardous byproducts, including hydrogen bromide (HBr) and, under incomplete combustion, polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[1][5]

  • Specialized Incineration: Licensed hazardous waste disposal facilities operate incinerators equipped with "scrubbers" or flue-gas treatment systems designed to neutralize acidic gases like HBr and capture other toxic byproducts.[8] Mixing halogenated waste with non-halogenated streams can disrupt the efficiency of standard incinerators and lead to regulatory non-compliance and environmental release of pollutants.

Therefore, all waste streams containing this compound must be kept separate from general organic solvent waste.

Step-by-Step Disposal Protocol for Laboratory Waste

This protocol ensures that all materials contaminated with this compound are collected and labeled correctly for pickup by your institution's Environmental Health and Safety (EHS) department.

Materials Required:

  • Designated "Halogenated Organic Waste" container (typically a plastic-coated glass or polyethylene carboy).

  • Hazardous Waste Tag (provided by your institution's EHS).

  • Secondary containment bin.

Protocol Steps:

  • Container Preparation:

    • Obtain a clean, designated waste container compatible with organic solids and solvents.

    • Place the container in a secondary containment bin within a fume hood or a designated satellite accumulation area.

    • Affix a new Hazardous Waste Tag to the container immediately.[9]

  • Waste Collection:

    • Solid Waste: Carefully transfer any unreacted solid this compound into the waste container using a spatula.

    • Contaminated Labware: Dispose of items with heavy contamination, such as weighing paper, gloves, and pipette tips, directly into the container. Seal these items in a clear plastic bag first to minimize dust generation.[10]

    • Solvent Rinsate: Rinse contaminated glassware (e.g., reaction flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate). Transfer this halogenated rinsate directly into the designated waste container.[5] Never pour this rinsate into a non-halogenated solvent waste stream or down the drain.[6][10]

  • Labeling:

    • On the Hazardous Waste Tag, clearly list all constituents of the waste container. For this compound, write its full chemical name: "this compound".

    • List any solvents used for rinsing and estimate the percentage of each component.

    • Ensure all applicable hazard boxes (e.g., "Toxic") are checked.[9]

  • Storage and Disposal:

    • Keep the waste container tightly sealed when not in use.[9]

    • Store the container in its secondary containment in the designated satellite accumulation area until it is ready for pickup.

    • Once the container is nearly full (e.g., 75-80%), schedule a waste pickup with your institution's EHS office according to their specific procedures.

DisposalWorkflow cluster_waste_type Start Generate Waste Containing This compound IsSolid Is the waste solid or heavily contaminated item? Start->IsSolid IsLiquid Is the waste a liquid (e.g., rinsate, mother liquor)? IsSolid->IsLiquid No CollectSolid Place in designated 'Halogenated Organic Waste' container. IsSolid->CollectSolid Yes CollectLiquid Pour into designated 'Halogenated Organic Waste' container. IsLiquid->CollectLiquid Yes Label Update Hazardous Waste Tag: - List full chemical name - Estimate concentrations - Check hazard boxes CollectSolid->Label CollectLiquid->Label Store Store sealed container in secondary containment in a designated Satellite Accumulation Area. Label->Store EHS Request pickup from Environmental Health & Safety (EHS) when container is full. Store->EHS

Diagram 1: Decision workflow for proper waste segregation and disposal.

Scientific Discussion: Why In-Lab Neutralization is Not Recommended

While researchers are often trained to "quench" reactive reagents before disposal, applying this logic to a stable yet hazardous compound like this compound is generally inadvisable for routine waste management.

  • Chemical Stability: The 2,1,3-benzothiadiazole ring system is aromatic and relatively stable.[2] Its degradation requires significant chemical intervention. Similarly, the hydrolysis of aromatic nitriles to less hazardous carboxylic acids or amides typically requires prolonged heating with strong acids or bases.[11][12][13]

  • Introduction of New Hazards: Attempting such a transformation in a waste stream introduces new risks. For example, using a strong base would create a corrosive mixture. Using a strong reducing agent like sodium borohydride could potentially reduce the benzothiadiazole ring, and the reaction itself would require careful management.[3][14]

  • Increased Complexity and Risk: A disposal procedure should be simple, robust, and minimize handling. Converting waste disposal into a new chemical reaction increases the potential for operator error, unexpected side reactions, and exposure.

The most trustworthy and authoritative protocol is to dispose of the compound directly in its original form via the segregated halogenated waste stream, allowing the specialized, high-temperature incineration process at a licensed facility to ensure its complete and safe destruction.

Spill and Decontamination Procedures

In the event of a minor spill, immediate and correct action is crucial.

  • Alert & Isolate: Alert personnel in the immediate area. Ensure the fume hood is operating correctly.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain & Absorb: For a solid powder spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent aerosolization. Do not dry sweep. For a solution, cover with absorbent pads.[2]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a bag. Seal the bag and place it into the designated "Halogenated Organic Waste" container.[2]

  • Decontaminate Surfaces: Wipe the spill area with a cloth or paper towel wetted with a suitable solvent (e.g., acetone). Place the used towels into the waste bag.

  • Final Cleaning: Wash the area with soap and water.

  • Dispose of PPE: Dispose of all contaminated gloves and disposable items as halogenated waste. Wash hands thoroughly.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.

References

Navigating the Safe Handling of 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the meticulous handling of specialized chemical reagents is paramount to both experimental success and personal safety. This guide provides an in-depth operational and safety blueprint for working with 7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile (CAS No. 1331742-86-9), a compound often utilized in the synthesis of novel therapeutic agents. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each procedural step, fostering a culture of safety and precision in your laboratory.

Hazard Profile and Risk Assessment: Understanding the Compound

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[1][2] A thorough understanding of these hazards is the first step in mitigating risk. The primary routes of exposure are inhalation of dust or fumes, direct skin contact, and eye contact.[1]

Table 1: Hazard Identification and GHS Classification

Hazard StatementGHS ClassificationPrecautionary Statement
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product.[1]
H312: Harmful in contact with skinAcute toxicity, Dermal (Category 4)P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1]
H332: Harmful if inhaledAcute toxicity, Inhalation (Category 4)P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
H315: Causes skin irritationSkin irritation (Category 2)P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
H319: Causes serious eye irritationSerious eye irritation (Category 2A)P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

The causality behind these classifications lies in the chemical's structure, which includes a bromine atom and a nitrile group on a benzothiadiazole core. Organobromine compounds can exhibit toxicological effects, and nitrile groups can be metabolized to release cyanide in vivo, although the specific toxicity of this compound is not extensively detailed in readily available literature. Therefore, a cautious and proactive approach to personal protection is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following recommendations are based on established safety protocols for handling hazardous chemicals.

Hand Protection
  • Glove Selection: Due to the compound's aromatic and nitrile-containing structure, nitrile gloves are the recommended minimum for incidental contact.[3][4][5] For prolonged handling or in situations with a higher risk of splash, consider double-gloving or using a more robust glove material like butyl rubber. Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Technique: Don gloves before handling the chemical and remove them immediately after, followed by thorough hand washing. Never wear gloves outside of the designated laboratory area.

Eye and Face Protection
  • Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards are mandatory.[6]

  • Enhanced Protection: When there is a potential for splashing or aerosol generation, chemical splash goggles should be worn.[6] For larger quantities or more vigorous procedures, a face shield worn over safety goggles provides the highest level of protection.[6]

Body Protection
  • A fully buttoned laboratory coat is required to protect against skin contact.[7] For tasks with a higher risk of contamination, consider a chemically resistant apron.

  • Full-length pants and closed-toe shoes are mandatory to ensure no skin is exposed.[7]

Respiratory Protection
  • Engineering Controls: All handling of this compound as a solid or in solution should be conducted within a certified chemical fume hood to minimize inhalation exposure.[8]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9] All respirator use must be in accordance with a comprehensive respiratory protection program.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for laboratory personnel.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Inspect Container B Don Appropriate PPE A->B C Prepare Work Area in Fume Hood B->C D Weigh Solid Compound C->D Proceed to handling E Dissolve in Appropriate Solvent D->E F Perform Reaction/Application E->F G Decontaminate Glassware & Surfaces F->G Proceed to cleanup H Segregate Waste G->H I Dispose of Waste via Approved Channels H->I

Caption: A streamlined workflow for the safe handling of this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Handling and Experimental Procedures
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area within a chemical fume hood by covering the surface with absorbent, disposable bench paper.

  • Weighing: To minimize dust generation, carefully weigh the solid compound in the fume hood.[1]

  • Solution Preparation: Add the solid to the chosen solvent slowly and stir to dissolve. Avoid splashing.

  • Reaction: Conduct all subsequent experimental steps within the fume hood.

Decontamination and Cleaning
  • All glassware and equipment that have come into contact with the compound should be decontaminated. A preliminary rinse with the solvent used in the experiment can be collected as hazardous waste. Subsequently, wash with an appropriate detergent and water.

  • Wipe down all surfaces within the fume hood with a suitable cleaning agent.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle and environmental stewardship.

  • Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, bench paper, weighing paper) in a designated, labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound, as well as the initial solvent rinses from decontamination, must be collected in a labeled, sealed hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[1][8] Never dispose of this chemical down the drain.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the potential of this compound in their drug discovery endeavors. This guide serves as a foundational document, and it is imperative that all laboratory personnel receive hands-on training and are familiar with the specific safety data sheet for this compound before commencing any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Bromo-2,1,3-benzothiadiazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.